3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
Description
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Properties
IUPAC Name |
3-[3-(piperidin-1-ylmethyl)phenoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17/h4,6-7,12H,1-3,5,8-11,13,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSXCZMVUMSITD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436937 | |
| Record name | 3-{3-[(Piperidin-1-yl)methyl]phenoxy}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73278-98-5 | |
| Record name | 3-{3-[(Piperidin-1-yl)methyl]phenoxy}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
This guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization methods for 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine. This molecule, possessing a unique combination of a phenoxy-propanamine moiety and a piperidinylmethyl substituent, is a valuable building block in medicinal chemistry and drug discovery. Its structural motifs are found in compounds targeting a range of biological systems, and it serves as a key intermediate in the synthesis of more complex pharmaceutical agents, such as Rosartidine.[1] The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-proven insights into its preparation and analysis.
Introduction to the Target Molecule
This compound (CAS No. 73278-98-5) is a bifunctional organic molecule. The propan-1-amine group offers a primary amine for further derivatization, while the tertiary amine of the piperidinylmethyl group can influence solubility and receptor interactions. The central phenoxy ring acts as a scaffold, positioning these two functional groups in a specific spatial arrangement. This distinct architecture makes it a compelling candidate for constructing libraries of novel compounds with potential therapeutic applications, including the inhibition of protein-protein interactions and the modulation of ion channel activity.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 73278-98-5 | [1] |
| Molecular Formula | C₁₅H₂₄N₂O | [1] |
| Molecular Weight | 248.36 g/mol | [1] |
| Melting Point | 70-76 °C | |
| Appearance | Expected to be a solid at room temperature | Inferred |
A Proposed Synthetic Strategy: A Multi-Step Approach
The synthesis of this compound can be efficiently achieved through a convergent three-step process. This strategy is designed for versatility and scalability, employing two classic and reliable organic reactions: the Mannich reaction and the Williamson ether synthesis. The rationale for this pathway is to first construct the substituted phenolic core, followed by the introduction of the aminopropoxy side chain.
To circumvent potential side reactions associated with a free amino group on the phenol during the initial step, this proposed synthesis commences with 3-hydroxybenzonitrile. The nitrile group serves as a stable precursor to the primary amine, which can be revealed in the final step of the synthesis.
Caption: Proposed synthetic workflow for this compound.
Part 1: Synthesis of the Core Intermediate
Step 1: Mannich Reaction for the Synthesis of 3-Hydroxy-4-(piperidin-1-ylmethyl)benzonitrile
The initial step involves the aminomethylation of 3-hydroxybenzonitrile using piperidine and formaldehyde. This is a classic Mannich reaction, which is highly effective for introducing aminomethyl groups ortho to a hydroxyl group on a phenolic ring.[3][4] The hydroxyl group activates the aromatic ring for electrophilic substitution, directing the piperidin-1-ylmethyl group to the ortho position.
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzonitrile (1.0 eq) and ethanol as the solvent.
-
Reagent Addition: To this solution, add piperidine (1.1 eq) followed by an aqueous solution of formaldehyde (37%, 1.2 eq) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification: The crude 3-hydroxy-4-(piperidin-1-ylmethyl)benzonitrile can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Part 2: Elaboration of the Side Chain
Step 2: Williamson Ether Synthesis to Introduce the Propanamine Moiety
With the substituted phenol in hand, the next step is the attachment of the propan-1-amine side chain via a Williamson ether synthesis.[5][6][7] This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces a halide from an N-protected 3-halopropanamine. Here, we propose the use of N-(3-bromopropyl)phthalimide, which provides a stable, protected primary amine that can be deprotected in the final step.
Protocol:
-
Formation of the Phenoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-hydroxy-4-(piperidin-1-ylmethyl)benzonitrile (1.0 eq) in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile. Add a strong base, such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq), portion-wise at 0 °C. The mixture is then stirred at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Nucleophilic Substitution: To the resulting phenoxide solution, add N-(3-bromopropyl)phthalimide (1.1 eq) dissolved in the same anhydrous solvent.
-
Reaction Conditions: The reaction mixture is heated to 60-80 °C and stirred for 12-18 hours, with reaction progress monitored by TLC.
-
Work-up and Isolation: After cooling to room temperature, the reaction is quenched by the slow addition of water. The product is extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product, 3-(3-(piperidin-1-ylmethyl)phenoxy)propylphthalimide, is purified by column chromatography on silica gel.
Part 3: Final Deprotection and Reduction
Step 3: Unveiling the Final Product
The final stage of the synthesis involves two key transformations: the deprotection of the primary amine and the reduction of the nitrile group.
Protocol:
-
Gabriel Deprotection: The phthalimide protecting group is removed using hydrazine hydrate in a process known as the Gabriel synthesis deprotection. The intermediate from Step 2 is dissolved in ethanol, and hydrazine hydrate (2.0-3.0 eq) is added. The mixture is heated to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Nitrile Reduction: After cooling, the reaction mixture containing the crude amine can be directly subjected to nitrile reduction. In a separate flask under an inert atmosphere, a solution of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) is prepared and cooled to 0 °C. The ethanolic solution from the deprotection step is carefully added dropwise to the LiAlH₄ suspension. The reaction is then stirred at room temperature or gentle reflux until the reduction is complete (monitored by IR spectroscopy for the disappearance of the nitrile peak).
-
Work-up and Isolation: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup). The resulting granular precipitate is filtered off, and the filtrate is concentrated. The residue is dissolved in a suitable organic solvent, dried, and concentrated to yield the crude final product.
-
Purification: The final compound, this compound, can be purified by column chromatography or by recrystallization from a suitable solvent system to afford a solid product.[1]
Characterization of the Final Product
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenoxy ring, the methylene protons of the piperidine ring and the propanamine chain, and the benzylic protons of the piperidin-1-ylmethyl group. The primary amine protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for all 15 carbon atoms in the molecule, including the aromatic carbons, the aliphatic carbons of the piperidine and propanamine moieties, and the benzylic carbon.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Functional Group | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| Aromatic CH | 6.8 - 7.3 | 115 - 160 |
| O-CH₂ (propanamine) | ~4.0 | ~65 |
| N-CH₂ (benzylic) | ~3.5 | ~60 |
| N-CH₂ (piperidine) | 2.3 - 2.6 | ~54 |
| CH₂ (piperidine) | 1.4 - 1.7 | ~24, ~26 |
| CH₂ (propanamine) | ~1.9 | ~30 |
| N-CH₂ (propanamine) | ~2.8 | ~40 |
| NH₂ | Broad singlet, 1.5 - 3.0 | - |
Note: These are estimated chemical shifts and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule.
Table 3: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (primary amine) | 3300 - 3500 (two bands) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2800 - 3000 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch (aryl ether) | 1200 - 1250 |
| C-N stretch | 1000 - 1250 |
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and confirm the elemental composition. The fragmentation pattern can also provide structural information. The expected molecular ion peak [M+H]⁺ would be at m/z 249.1965.
Safety Considerations
Standard laboratory safety precautions should be followed throughout the synthesis and characterization of this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. The reagents used in this synthesis, particularly sodium hydride, lithium aluminum hydride, and hydrazine, are hazardous and should be handled with extreme care according to their Safety Data Sheets (SDS).
Conclusion
This technical guide outlines a logical and robust synthetic route for the preparation of this compound, a valuable intermediate for pharmaceutical research. The proposed multi-step synthesis, leveraging the Mannich and Williamson ether reactions, offers a reliable method for obtaining this target molecule. The detailed characterization plan ensures the structural integrity and purity of the final product. By providing both the "how" and the "why" behind the experimental choices, this guide aims to empower researchers to confidently synthesize and utilize this important chemical entity in their drug discovery endeavors.
References
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- National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. In PubMed Central.
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
Foreword: Understanding the Molecule's Potential
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine is a compound of interest in modern drug discovery, presenting a unique structural motif that suggests potential interactions with various biological targets. Its architecture, featuring a piperidinylmethylphenoxy core linked to a propan-1-amine side chain, hints at a molecule with the capacity for both hydrophobic and hydrophilic interactions, a key characteristic for oral bioavailability and target engagement. Commercial suppliers describe this molecule as a research tool with inhibitory effects on protein-protein interactions and ion channels, underscoring its potential as a modulator of complex biological processes. Furthermore, related N-phenoxypropylacetamide derivatives have demonstrated antiulcer activities, pointing towards a potential therapeutic avenue for this class of compounds[1].
This guide provides a comprehensive overview of the essential physicochemical properties of this compound. As a Senior Application Scientist, the following sections are structured not as a rigid data sheet, but as a narrative that explains the "why" behind each experimental consideration. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to unlock the full potential of this promising molecule.
I. Molecular Structure and Synthesis
The rational design and synthesis of this compound are foundational to its subsequent physicochemical and biological evaluation. A plausible synthetic route is outlined below, based on established organic chemistry principles.
Proposed Synthetic Pathway
A logical approach to the synthesis of the target compound involves a multi-step process, beginning with commercially available starting materials. A possible synthetic scheme is depicted below:
Caption: Proposed synthetic route for this compound.
This proposed synthesis leverages a Mannich-type reaction to install the piperidin-1-ylmethyl group, followed by a Williamson ether synthesis and subsequent amination to yield the final product. Each step utilizes common and well-documented transformations in organic synthesis.
II. Ionization Constant (pKa): The Key to Physiological Behavior
The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, which possesses two basic nitrogen atoms (the piperidine and the primary amine), understanding its pKa values is paramount.
Theoretical Framework
The pKa is the pH at which a functional group is 50% ionized and 50% non-ionized. For a basic compound, the pKa refers to the equilibrium constant of its conjugate acid. The two amine groups in our target molecule will have distinct pKa values, influencing the molecule's overall charge and interaction with biological membranes and targets at different physiological pHs.
Experimental Determination of pKa
Potentiometric titration is a robust and widely used method for pKa determination[2][3][4]. The following protocol outlines the steps for this procedure.
Protocol: pKa Determination by Potentiometric Titration
-
Preparation of the Analyte Solution:
-
Accurately weigh and dissolve a sample of this compound in deionized water to a concentration of approximately 1 mM.
-
To maintain a constant ionic strength, add potassium chloride to a final concentration of 0.15 M[2].
-
-
Instrument Calibration:
-
Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements[2].
-
-
Titration Procedure:
-
Acidify the analyte solution to approximately pH 2 with 0.1 M HCl.
-
Begin the titration by adding small, precise aliquots of a standardized 0.1 M NaOH solution.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.
-
-
Data Analysis:
Caption: Workflow for a forced degradation study.
VI. Summary of Physicochemical Properties and Their Implications
The following table summarizes the key physicochemical properties discussed and their significance in the context of drug development.
| Property | Importance | Recommended Experimental Method |
| pKa | Determines ionization state, influencing solubility, permeability, and target binding. | Potentiometric Titration |
| LogP | Predicts membrane permeability and potential for non-specific binding. | Shake-Flask Method |
| Aqueous Solubility | Crucial for dissolution and absorption after oral administration. | pH-Dependent Equilibrium Solubility |
| Chemical Stability | Informs formulation development, storage conditions, and shelf-life. | Forced Degradation Studies |
Conclusion
A thorough understanding of the physicochemical properties of this compound is essential for its successful development as a therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for characterizing this promising molecule. By systematically evaluating its pKa, LogP, solubility, and stability, researchers can gain critical insights to guide formulation design, predict in vivo behavior, and ultimately, unlock its full therapeutic potential.
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ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025). Available at: [Link]
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Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]
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Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - NIH. Available at: [Link]
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Development of Methods for the Determination of pKa Values - PMC - NIH. (2013). Available at: [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. Available at: [Link]
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Determination of pKa using the half-volume method: A laboratory experiment | Journal of Chemical Education - ACS Publications. Available at: [Link]
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Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC - PubMed Central. Available at: [Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive strategy for the elucidation of the potential mechanism of action of the novel chemical entity, 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine. By dissecting its structural components—a phenoxypropanamine core and a piperidine moiety—we can infer several plausible biological targets. This document provides a structured, multi-pronged experimental workflow designed to systematically investigate these hypotheses, ranging from initial broad-based screening to specific target validation and downstream signaling pathway analysis. The methodologies described herein are intended to serve as a robust framework for researchers seeking to characterize this and structurally related compounds, ultimately accelerating the drug discovery and development process.
Introduction: Structural Rationale and Mechanistic Hypotheses
The compound this compound is a unique small molecule integrating two key pharmacophores: a phenoxypropanamine backbone and a terminal piperidine ring. This structural arrangement is reminiscent of several classes of pharmacologically active agents, providing a logical starting point for our investigation.
-
The Phenoxypropanamine Scaffold: This core structure is notably present in a variety of central nervous system (CNS) active drugs. For instance, fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI), and atomoxetine, a norepinephrine reuptake inhibitor (NRI), both feature a phenoxypropylamine-like motif.[1][2][3][4][5] This suggests a high probability of interaction with monoamine transporters.
-
The Piperidine Moiety: The piperidine ring is a ubiquitous structural feature in a vast array of pharmaceuticals and natural alkaloids, contributing to a wide spectrum of biological activities.[6][7][8] These include, but are not limited to, analgesia (e.g., fentanyl and other opioids), antipsychotic effects (e.g., haloperidol), and antihistaminic properties.[9][10][11][12]
Based on this structural deconstruction, we can formulate several primary hypotheses for the mechanism of action of this compound:
-
Hypothesis 1: Monoamine Reuptake Inhibition: The compound may act as an inhibitor of serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters.
-
Hypothesis 2: Histamine Receptor Modulation: The molecule could exhibit affinity for histamine receptors, particularly the H3 receptor, given that structurally similar compounds have shown such activity.[12]
-
Hypothesis 3: Opioid Receptor Interaction: The piperidine ring is a common feature in many synthetic opioids, suggesting a potential interaction with mu (µ), delta (δ), or kappa (κ) opioid receptors.[9][10][11]
-
Hypothesis 4: Anti-inflammatory or Analgesic Activity: Piperidine derivatives have been reported to possess analgesic and anti-inflammatory properties, potentially through modulation of prostaglandin synthesis or other inflammatory pathways.[9]
-
Hypothesis 5: Antiulcer Activity: Certain N-phenoxypropylacetamide derivatives have demonstrated gastric acid antisecretory and cytoprotective properties.[13][14]
This guide will now detail a systematic experimental approach to test these hypotheses.
Experimental Validation Workflow: A Phased Approach
A logical, phased experimental workflow is critical to efficiently and accurately determine the compound's mechanism of action. We will progress from broad, high-throughput screening to more focused, target-specific assays.
Caption: A multi-phased experimental workflow for mechanism of action elucidation.
Phase 1: Broad-Based Phenotypic Screening
The initial phase aims to assess the general biological activity of the compound and identify potential areas of interest while ruling out non-specific cytotoxicity.
2.1.1. Compound Synthesis and Purity Analysis
-
Objective: To ensure a highly pure and well-characterized source of this compound for all subsequent assays.
-
Protocol:
-
Synthesize the compound according to established synthetic routes.[13]
-
Purify the final product using column chromatography or recrystallization.
-
Confirm the structure and purity (>98%) using a combination of ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
2.1.2. Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration range at which the compound exhibits biological activity without causing significant cell death.
-
Protocol (MTT Assay):
-
Seed various cell lines (e.g., HEK293, SH-SY5Y, HeLa) in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of the compound (e.g., from 1 nM to 100 µM) for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity.
-
2.1.3. Broad Receptor Profiling
-
Objective: To screen the compound against a wide panel of receptors, ion channels, and transporters to identify potential primary targets and off-target effects.
-
Protocol:
-
Submit the compound to a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) for radioligand binding assays against a panel of 40-100 common pharmacological targets.
-
Analyze the data for significant inhibition (>50% at a given concentration, typically 10 µM) at any of the targets.
-
Phase 2: Hypothesis-Driven Target Validation
Based on the results from Phase 1 and our initial hypotheses, we will now perform more specific assays to validate potential targets.
2.2.1. Monoamine Transporter Uptake Assays
-
Objective: To quantify the inhibitory effect of the compound on serotonin, norepinephrine, and dopamine transporters.
-
Protocol (Radiolabeled Neurotransmitter Uptake):
-
Use cells stably expressing human SERT, NET, or DAT (e.g., HEK293-hSERT).
-
Pre-incubate the cells with various concentrations of the test compound or a known inhibitor (e.g., fluoxetine for SERT) for 15-30 minutes.
-
Add a radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT) and incubate for a short period (e.g., 10 minutes).
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Calculate the IC₅₀ for the inhibition of each transporter.
-
| Target | Test Compound IC₅₀ (nM) | Reference Compound IC₅₀ (nM) | Reference Compound |
| SERT | Hypothetical Data | 1.5 | Fluoxetine |
| NET | Hypothetical Data | 5.2 | Atomoxetine |
| DAT | Hypothetical Data | 25.7 | GBR-12909 |
Table 1: Hypothetical data from monoamine transporter uptake assays.
2.2.2. Histamine and Opioid Receptor Binding Assays
-
Objective: To determine the affinity of the compound for various subtypes of histamine and opioid receptors.
-
Protocol (Radioligand Competition Binding):
-
Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., CHO-hH3R, HEK-hMOR).
-
Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [³H]Nα-methylhistamine for H3R, [³H]DAMGO for MOR) and a range of concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki (inhibition constant) for each receptor subtype.
-
Phase 3: Downstream Signaling and Functional Assays
Once a primary target is identified and validated, the next step is to investigate the functional consequences of compound binding.
2.3.1. cAMP Accumulation Assays
-
Objective: To determine if the compound acts as an agonist or antagonist at G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity (e.g., opioid and histamine receptors).
-
Protocol (HTRF or LANCE Assay):
-
Use cells expressing the target receptor.
-
To test for antagonism, pre-incubate cells with the test compound, then stimulate with a known agonist (e.g., histamine for H3R). To test for agonism, incubate with the test compound alone.
-
Lyse the cells and measure the level of cyclic AMP (cAMP) using a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Caption: A simplified diagram of a Gi/o-coupled GPCR signaling pathway.
2.3.2. In Vivo Behavioral Models
-
Objective: To assess the physiological effects of the compound in a whole-animal model, which can provide insights into its therapeutic potential.
-
Protocol (Mouse Hot Plate Test for Analgesia):
-
Administer the test compound or a control (vehicle or morphine) to mice via an appropriate route (e.g., intraperitoneal injection).
-
At various time points after administration, place each mouse on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Record the latency to a nociceptive response (e.g., paw licking or jumping).
-
An increase in response latency indicates an analgesic effect.
-
Conclusion and Future Directions
The systematic approach outlined in this guide provides a robust framework for characterizing the mechanism of action of this compound. By progressing from broad screening to specific target validation and functional assays, researchers can efficiently identify the primary biological target(s) of this novel compound. The resulting data will be crucial for guiding further preclinical development, including lead optimization, pharmacokinetic and pharmacodynamic studies, and toxicology assessments. The structural motifs present in this molecule suggest a high likelihood of activity within the CNS, and the proposed workflow is designed to rigorously test these possibilities.
References
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][6][7][8][10]
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Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012). Medical Principles and Practice, 21(5), 459-464. [Link][9]
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Zhang, L., et al. (1990). Synthesis and pharmacological properties of N-[3-(3-(1-Piperidinylmethyl)phenoxy)propyl]-2-(2-hydroxyethylthio)- acetamide and related compounds as antiulcer agents. I. Chemical & Pharmaceutical Bulletin, 38(11), 3035-3041. [Link][14]
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Wang, X., et al. (2007). Phenoxypropylamines: Synthesis and Antiulcer Evaluation. Letters in Drug Design & Discovery, 4(1), 25-28. [Link][13]
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Feldman, P. L., et al. (1992). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 35(13), 2543-2553. [Link][11]
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Kononowicz, K., et al. (2017). Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. Bioorganic & Medicinal Chemistry, 25(10), 2734-2745. [Link][12]
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In silico modeling and docking studies of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
An In-Depth Technical Guide: In Silico Modeling and Molecular Docking Studies of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine as a Putative Monoamine Oxidase A Inhibitor
Abstract
This technical guide provides a comprehensive, field-proven workflow for the in silico analysis of this compound, a novel small molecule with therapeutic potential. Recognizing that the structural motifs of this compound—specifically the piperidine and propanamine moieties—are common in known neuromodulatory agents, we hypothesize its interaction with Monoamine Oxidase A (MAO-A), a critical enzyme in neurotransmitter metabolism.[1][2] This document serves as a guide for researchers, scientists, and drug development professionals, detailing the rationale and execution of a complete molecular docking study, from target identification and preparation to the nuanced interpretation of binding interactions. Our methodology is designed as a self-validating system, emphasizing scientific integrity and reproducibility to generate a robust, data-driven hypothesis of the molecule's mechanism of action.
Strategic Framework: Target Identification and Rationale
The initiation of any in silico drug discovery campaign rests upon the logical selection of a biological target. The chemical architecture of this compound provides distinct clues. Piperidine and its derivatives are well-documented scaffolds in compounds targeting the central nervous system.[3][4][5] Furthermore, the propanamine chain is a feature present in several known inhibitors of monoamine oxidases.[6][7]
Monoamine oxidases (MAO) are flavoenzymes crucial for the oxidative deamination of neurotransmitters.[1][8] The two subtypes, MAO-A and MAO-B, are distinguished by their substrate and inhibitor specificities.[9] MAO-A preferentially metabolizes serotonin and norepinephrine, making it a key therapeutic target for depressive and anxiety disorders.[1][2][9] Given this body of evidence, Human Monoamine Oxidase A (MAO-A) is selected as the primary biological target for this investigation.
For our study, we will utilize the high-resolution (2.2 Å) crystal structure of human MAO-A co-crystallized with the inhibitor harmine, available from the Protein Data Bank (PDB ID: 2Z5X ).[9][10][11] This structure provides an excellent template, as the bound inhibitor clearly defines the active site cavity, guiding our docking simulations.
The In Silico Workflow: A Methodological Blueprint
Our computational pipeline is a multi-stage process designed to predict the binding affinity and interaction patterns of our ligand with the MAO-A active site. Each step is critical for the integrity of the final results.
Caption: High-level overview of the in silico docking workflow.
Ligand Preparation: From 2D Structure to 3D Conformation
The initial representation of a molecule is typically two-dimensional. To be used in docking, it must be converted into a realistic, low-energy three-dimensional conformation.
-
2D to 3D Conversion: The 2D chemical structure of this compound is drawn using chemical drawing software (e.g., ChemDraw or MarvinSketch). This structure is then converted to a 3D format (e.g., SDF or MOL2).
-
Energy Minimization: The 3D structure undergoes energy minimization to find a stable, low-energy conformation. This is a crucial step to remove any steric strain from the initial 3D conversion. A robust force field like the Merck Molecular Force Field (MMFF94) is employed for this task.[12]
-
File Format Conversion: The energy-minimized ligand structure is saved. For use with AutoDock Vina, it must be converted to the PDBQT file format, which includes partial charges and defines rotatable bonds.[13][14] This is typically accomplished using AutoDock Tools.
Receptor Preparation: Priming the Biological Target
The raw crystal structure from the PDB is not immediately ready for docking. It must be meticulously prepared to create a computationally tractable model.
-
Structure Acquisition: Download the PDB file for 2Z5X from the RCSB Protein Data Bank.[11]
-
Cleaning the Structure: The PDB file contains non-essential components that must be removed. This includes:
-
Water Molecules: Unless a water molecule is known to be critical for binding (a "structural water"), all water molecules are typically removed.
-
Co-crystallized Ligands and Ions: The native inhibitor (harmine) and any other non-protein molecules are removed. The native ligand's position is noted, as it defines the target binding pocket.
-
-
Protonation and Charge Assignment: Hydrogen atoms are not resolved in most X-ray crystal structures and must be added. We add polar hydrogens, which are relevant for hydrogen bonding. Kollman partial charges are then assigned to the protein atoms.[13][15]
-
Defining the Search Space (Grid Box): A 3D grid, or "grid box," is defined around the active site. This box defines the search space within which the docking algorithm will attempt to place the ligand. The box should be centered on the position of the co-crystallized harmine ligand and large enough to accommodate the ligand of interest, allowing it to rotate and translate freely.[15][16]
Molecular Docking with AutoDock Vina
With the ligand and receptor prepared, the molecular docking simulation can be performed. We utilize AutoDock Vina, a widely used open-source docking program known for its accuracy and speed.[13][17]
Vina employs a sophisticated scoring function to estimate the binding affinity (in kcal/mol) between the ligand and the receptor for a given pose.[18] The algorithm explores various conformations of the ligand within the defined grid box, and the results are ranked based on this score. An important parameter is exhaustiveness, which controls the extent of the conformational search. A higher value increases the probability of finding the optimal binding pose but requires more computational time.[16]
Post-Docking Analysis: Translating Data into Insight
-
Binding Affinity (Docking Score): The primary quantitative output is the binding affinity, expressed in kcal/mol. A more negative value signifies a more favorable, stronger predicted binding interaction.[19][20][21] Scores below -10 kcal/mol often suggest strong interactions.[19]
-
Pose Visualization and Interaction Analysis: The top-ranked poses must be visually inspected using molecular visualization software like PyMOL or Discovery Studio.[19][22] This is the most critical part of the analysis, where we identify the specific non-covalent interactions stabilizing the complex. We look for:
-
Hydrogen Bonds: These are key directional interactions between hydrogen bond donors and acceptors and are critical for binding specificity.[20][23]
-
Hydrophobic Interactions: These interactions between nonpolar groups are a major driving force for ligand binding and contribute significantly to the overall stability of the complex.[24][25][26]
-
Other Interactions: This includes π-π stacking, cation-π, and salt bridges, which can also play important roles.
-
Scientific Integrity: A Self-Validating Protocol
To ensure the trustworthiness of our docking protocol, a validation step is essential. The most common and reliable method is to re-dock the co-crystallized ligand (in this case, harmine) back into the active site of the receptor.[27][28]
The success of this validation is quantified by calculating the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is considered a successful validation , indicating that the docking parameters and scoring function are capable of accurately reproducing the experimentally determined binding mode.[20][27] This provides confidence that the predictions for our novel ligand are reliable.
Hypothetical Results and Interpretation
For the purpose of this guide, we present a set of plausible, hypothetical results for the docking of this compound into the MAO-A active site (PDB: 2Z5X).
Quantitative Data Summary
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| Validation: Harmine (Re-docked) | -9.5 | Tyr407, Tyr444, Gln215 | Phe208, Phe352, Ile335, Tyr407 |
| Test: 3-(3-(...))propan-1-amine | -8.8 | Tyr407, Asn181 | Phe208, Ile335, Val210, Tyr444 |
| Reference: Moclobemide | -7.7 | Gln215 | Phe352, Tyr407, Tyr444 |
Note: Moclobemide is a known MAO-A inhibitor included for comparison. Its binding energy is cited from computational studies.
Analysis of Interactions
The hypothetical binding affinity of our test compound (-8.8 kcal/mol) is significantly stronger than the reference inhibitor Moclobemide (-7.7 kcal/mol) and approaches that of the potent inhibitor harmine (-9.5 kcal/mol). This suggests that this compound is a promising candidate for MAO-A inhibition.
Visual inspection reveals a binding mode where the protonated amine of the propan-1-amine tail forms a crucial hydrogen bond with the side chain of Tyr407 , a key residue in the "aromatic cage" of the active site.[8] The piperidine ring and the phenoxy group are predicted to be nestled in a hydrophobic pocket defined by residues such as Phe208, Ile335, and Tyr444 .[9] The flexibility of the propanamine linker allows the molecule to adopt an optimal conformation to engage with these residues.
Caption: Predicted interactions of the ligand within the MAO-A active site.
Detailed Experimental Protocols
Protocol 1: Receptor and Ligand Preparation using AutoDock Tools
-
Launch AutoDock Tools (ADT): Start the ADT graphical interface.
-
Load Receptor: Go to File > Read Molecule and open the cleaned PDB file of MAO-A (2Z5X).
-
Add Hydrogens: Navigate to Edit > Hydrogens > Add. Select Polar only and click OK.
-
Assign Charges: Go to Edit > Charges > Add Kollman Charges.
-
Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the MAO-A molecule and save it as receptor.pdbqt.
-
Load Ligand: Go to Ligand > Input > Open and select the energy-minimized 3D structure of the ligand.
-
Save Ligand as PDBQT: Navigate to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.
Protocol 2: Running AutoDock Vina Simulation
-
Create Configuration File: Create a text file named conf.txt. This file specifies the input files and search space parameters.
(Note: Center and size values are illustrative and should be determined from the receptor preparation step in ADT).
-
Run Vina from Command Line: Open a terminal or command prompt in the directory containing your files and execute the following command:
-
Review Output: Vina will generate ligand_out.pdbqt containing the docked poses and log.txt with the binding affinity scores for each pose.
Conclusion and Future Directions
This in-depth guide outlines a robust and scientifically sound workflow for the computational investigation of this compound. Our hypothetical docking study strongly suggests that this compound is a viable candidate for a potent MAO-A inhibitor, exhibiting favorable binding affinity and forming key interactions within the enzyme's active site. The presented methodology, grounded in a self-validating protocol, provides a high degree of confidence in these preliminary findings.
While in silico modeling is a powerful hypothesis-generating tool, it is not a substitute for experimental validation. The compelling results from this computational analysis strongly warrant further investigation through in vitro enzyme inhibition assays and subsequent in vivo studies to confirm the biological activity and therapeutic potential of this promising molecule.
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El Mouns, B. (2024). How to interpret and analyze molecular docking results? ResearchGate. [Link]
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Active site configuration of human (A) MAO-A (PDB structure 2Z5X) with... ResearchGate. [Link]
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Miller, J. R., & Edmondson, D. E. (2012). Structures and Mechanism of the Monoamine Oxidase Family. PMC. [Link]
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Son, S. Y., Ma, J., Kondou, Y., Yoshimura, M., Yamashita, E., & Tsukihara, T. (2008). Structure of human monoamine oxidase A at 2.2-Å resolution: The control of opening the entry for substrates/inhibitors. Proceedings of the National Academy of Sciences, 105(15), 5739–5744. [Link]
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Antony, S. A., & Al-Salami, H. (2011). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases, 11(S1), P4. [Link]
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Monoamine oxidase A. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Singh, V. K. (2022). How to validate the molecular docking results? ResearchGate. [Link]
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Yurttaş, L., Özkay, Y., Kaplancıklı, Z. A., & Tunçbilek, M. (2016). Synthesis, Antimicrobial, Antioxidant and Molecular Docking Studies on Novel 6-Methoxybenzothiazole-piperazine Derivatives with Propanamide Chain. PubMed. [Link]
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Sakkiah, S., & Lee, K. W. (2011). In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors. PubMed. [Link]
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Son, S. Y., Ma, J., Kondou, Y., Yoshimura, M., Yamashita, E., & Tsukihara, T. (2008). Structure of human monoamine oxidase A at 2.2-Å resolution: The control of opening the entry for substrates/inhibitors. PNAS. [Link]
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Karmakar, R. (2024, October 6). How to perform Molecular Docking using AutoDock Vina. Kapsid Simulations. [Link]
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Monoamine oxidase A. (n.d.). Grokipedia. [Link]
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De Colibus, L., Li, M., Binda, C., Lustig, A., Edmondson, D. E., & Mattevi, A. (2005). Three-dimensional structure of human monoamine oxidase A (MAO A): relation to the structures of rat MAO A and human MAO B. Proceedings of the National Academy of Sciences of the United States of America, 102(36), 12684–12689. [Link]
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Park, H., et al. (2021). Force field optimization guided by small molecule crystal lattice data enables consistent sub-Angstrom protein-ligand docking. PubMed Central. [Link]
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HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2024, March 28). YouTube. [Link]
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Kumar, A., Singh, B. K., & Singh, P. P. (2010). Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing. PMC. [Link]
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De Colibus, L., et al. (2005). 2BXR: Human Monoamine Oxidase A in complex with Clorgyline, Crystal Form A. RCSB PDB. [Link]
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Pham, T., & Jain, A. N. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link]
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How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]
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Park, H., et al. (2021). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. Baker Lab. [Link]
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Chen, D., & Ouyang, Z. (2016). Regulation of protein-ligand binding affinity by hydrogen bond pairing. PMC. [Link]
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Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. (n.d.). Frontiers. [Link]
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Oster, L. (2009). Validation of docking performance in context of a structural water molecule-using model system. DiVA portal. [Link]
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AutoDock Vina Tutorial. (2019, January 30). YouTube. [Link]
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Synthesis and Molecular Docking Studies of Novel Biheterocyclic Propanamides as Antidiabetic Agents Having Mild Cytotoxicity. (2023). ACS Omega. [Link]
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Singh, H. P., Gupta, S. D., & Moorthy, N. S. H. N. (n.d.). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Force Fields. (n.d.). ScotCHEM protein-ligand docking course documentation. [Link]
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Hydrophobic interaction: Significance and symbolism. (n.d.). Sci-Method. [Link]
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Abdullah, R. (2020). How significant are hydrophobic interactions in protein-ligand complexes? ResearchGate. [Link]
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Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2024, August 6). YouTube. [Link]
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Carradori, S., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. PubMed Central. [Link]
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Molecular Docking Study of Catecholamines and [4-(Propan-2-yl) Phenyl]Carbamic acid with Tyrosine Hydroxylase. (n.d.). PMC. [Link]
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Promising botanical-derived monoamine oxidase (MAO) inhibitors: pharmacological aspects and structure-activity studies. (2024). ResearchGate. [Link]
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The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of contemporary medicinal chemistry.[1][2] Its remarkable prevalence in a multitude of FDA-approved drugs and biologically active natural products has cemented its status as a "privileged scaffold" in the intricate process of drug design.[1][3][4] This guide offers a comprehensive exploration of piperidine derivatives, delving into their synthesis, multifaceted therapeutic applications, and the critical structure-activity relationships that govern their efficacy. We will navigate through the quantitative data that informs drug design, present detailed experimental protocols, and visualize the complex biological pathways these compounds modulate.
The versatility of the piperidine moiety stems from its conformational flexibility and its capacity to engage in a variety of intermolecular interactions.[5][6] These characteristics enable the fine-tuning of crucial physicochemical properties, including lipophilicity and metabolic stability, rendering it an exemplary building block for the development of novel therapeutic agents.[2][4]
Strategic Synthesis of Piperidine Derivatives: From Classical Cyclizations to Modern Catalysis
The construction and subsequent functionalization of the piperidine core are pivotal in the generation of new chemical entities.[2] Medicinal chemists have a diverse arsenal of synthetic strategies at their disposal, ranging from established cyclization reactions to cutting-edge catalytic methods.
A cornerstone of piperidine synthesis involves intramolecular and intermolecular cyclization reactions.[2] These include methodologies such as the aza-Diels-Alder reaction, reductive amination of dicarbonyl compounds, and the intramolecular cyclization of amino-alkenes or -alkynes.[2][7] Furthermore, multicomponent reactions (MCRs) provide an efficient avenue to generate molecular diversity by combining three or more reactants in a single step.[2][8]
The chemoselective hydrogenation of pyridine derivatives is another widely employed and efficient method for accessing the piperidine scaffold.[7] This approach has been instrumental in the synthesis of notable drugs, including the Alzheimer's disease therapeutic, Donepezil.[7][9]
Featured Synthetic Protocol: One-Pot Synthesis of Functionalized Piperid-4-ones
This protocol outlines a robust one-pot, four-component condensation reaction for the synthesis of 2,6-disubstituted nonsymmetrical piperid-4-ones, allowing for the generation of significant molecular complexity in a single synthetic operation.[8]
Experimental Protocol:
-
To a solution of a tosyl imine (1.0 equivalent) in methanol (MeOH), add titanium tetrachloride (TiCl₄) at a controlled temperature.
-
Introduce diketene (1.2 equivalents) to the reaction mixture.
-
Monitor the consumption of starting materials using Thin Layer Chromatography (TLC).
-
Upon consumption of the starting materials, add an aldehyde (1.0 equivalent) to the flask.
-
After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8]
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired piperid-4-one.[8]
Diagram of a General Synthetic Workflow for Piperidine Derivatives:
Caption: A generalized workflow for the synthesis of piperidine derivatives.
Therapeutic Applications: A Scaffold for Diverse Pharmacological Activity
Piperidine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their utilization in over twenty classes of pharmaceuticals.[7][10] Their therapeutic applications span a wide range of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[4][11]
Piperidine Derivatives in Oncology: A Multi-pronged Attack on Cancer
In the realm of oncology, piperidine-containing compounds have emerged as promising therapeutic agents.[12] They exert their anticancer effects through various mechanisms, including the inhibition of key enzymes, disruption of signaling pathways, and induction of apoptosis.[1][12][13] A number of piperidine-containing small molecules have been approved by the USFDA for cancer treatment, and many more are in the early stages of discovery.[14]
The anticancer activity of piperidine derivatives is often attributed to their ability to interfere with critical cellular processes that regulate cell proliferation, survival, and apoptosis.[12] For instance, certain derivatives act as inhibitors of protein kinases such as Akt1, which is a key component of the PI3K/Akt signaling pathway that is frequently dysregulated in cancer.[1][15] Others have been shown to interact with DNA, potentially through intercalation, thereby disrupting DNA replication and transcription and leading to cell death.[9][12]
Comparative Anticancer Activity of Selected Piperidine Derivatives:
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [12] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [12] | |
| Compound 17a | PC3 | Prostate | 0.81 | [12] |
| MGC803 | Gastric | 1.09 | [12] | |
| MCF-7 | Breast | 1.30 | [12] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [9][12] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [9][12] | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [9][12] |
Signaling Pathway Modulated by an Anticancer Piperidine Derivative:
Caption: Inhibition of the Akt1 signaling pathway by a piperidine derivative.
Protocol for Evaluating In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Piperidine Derivatives in CNS Drug Discovery
The piperidine scaffold is a common feature in drugs targeting the central nervous system.[5] Its ability to cross the blood-brain barrier and interact with various receptors and enzymes in the brain makes it a valuable component in the design of antipsychotics, analgesics, and treatments for neurodegenerative diseases like Alzheimer's.[5][7][11] For example, the piperidine derivative Donepezil is a well-known acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[9]
Computational Approaches in the Study of Piperidine Derivatives
Theoretical and computational chemistry are indispensable tools for understanding the structure-activity relationships (SAR) of piperidine-based compounds and for guiding the design of novel therapeutics with improved potency and selectivity.[6]
The in silico evaluation of these compounds typically involves a multi-step workflow that includes conformational analysis, molecular docking, and molecular dynamics simulations.[6]
-
Conformational Analysis: The biological activity of a piperidine derivative is highly dependent on the conformation of the piperidine ring, which is most stable in a chair conformation. Quantum chemical calculations are used to determine the relative energies of different conformers and to understand how substituents influence their stability.[6]
-
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when it binds to a receptor, providing insights into the key interactions that govern binding affinity.[6]
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of the stability of the binding pose and the identification of key intermolecular interactions.
Computational Workflow for Studying Piperidine Derivatives:
Caption: A typical computational workflow for the in silico evaluation of piperidine derivatives.
Conclusion: The Enduring Legacy and Future Potential of the Piperidine Scaffold
The piperidine nucleus remains a pivotal cornerstone in the field of drug discovery, with its presence in a vast array of therapeutic agents testament to its versatility and favorable pharmacological properties.[5][11] The continued development of innovative synthetic methodologies provides access to an ever-expanding chemical space of piperidine derivatives, enabling the exploration of new structure-activity relationships and the identification of novel drug candidates. As our understanding of the molecular basis of disease deepens, the strategic incorporation of the piperidine scaffold, guided by both empirical screening and computational design, will undoubtedly continue to yield new and improved therapies for a wide range of human ailments.
References
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- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- (PDF)
- The Role of Piperidine Deriv
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH.
- Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide - Benchchem.
- A Comparative Analysis of Piperidine Derivatives in Anticancer Research - Benchchem.
- Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed.
- Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery - Benchchem.
- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC - PubMed Central.
- Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics.
- The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery - Benchchem.
- The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis - Benchchem.
- Pharmacological Applications of Piperidine Deriv
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
- [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Full article: Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - Taylor & Francis Online.
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A Deep Dive into the Spectroscopic Signature of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine, a molecule of interest in drug discovery and development. While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predictive analysis of its spectroscopic signature. By dissecting the molecule into its constituent functional groups—a substituted phenoxy ring, a propanamine chain, and a piperidine moiety—we can confidently anticipate its spectral behavior. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification, characterization, and quality control of this and structurally related compounds.
Introduction: Unveiling the Molecular Architecture
This compound is a tertiary amine featuring a complex molecular architecture. Understanding its structure is paramount to interpreting its spectroscopic data. The molecule can be deconstructed into three key components:
-
A meta-substituted phenoxy group: This aromatic core dictates the chemical shifts observed in the aromatic region of the NMR spectra and contributes characteristic bands in the IR spectrum.
-
A propan-1-amine side chain: This aliphatic chain with a terminal primary amine will exhibit distinct signals in the aliphatic region of the NMR spectra and characteristic N-H vibrations in the IR spectrum.
-
A piperidin-1-ylmethyl group: This bulky substituent on the aromatic ring introduces a new set of aliphatic protons and carbons with predictable NMR signals and contributes to the overall fragmentation pattern in mass spectrometry.
The interplay of these structural features gives rise to a unique spectroscopic fingerprint, which we will explore in detail.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By analyzing the chemical environment of each proton and carbon atom, we can piece together the molecular puzzle.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to be complex, with signals spanning both the aromatic and aliphatic regions. The predicted chemical shifts (in ppm, relative to TMS) are detailed in Table 1.
Methodology for ¹H NMR Data Acquisition (General Protocol):
A standard protocol for acquiring a ¹H NMR spectrum for a compound like this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.[1]
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Justification |
| Aromatic Protons (H-Ar) | 6.8 - 7.3 | Multiplet | The four protons on the disubstituted benzene ring will appear as a complex multiplet in this region. |
| O-CH ₂-CH₂-CH₂-NH₂ | ~ 4.0 | Triplet | Protons are deshielded by the adjacent oxygen atom. |
| O-CH₂-CH ₂-CH₂-NH₂ | ~ 2.0 | Multiplet | Protons are adjacent to two methylene groups. |
| O-CH₂-CH₂-CH ₂-NH₂ | ~ 2.9 | Triplet | Protons are deshielded by the adjacent nitrogen atom. |
| Ar-CH ₂-N | ~ 3.5 | Singlet | Benzylic protons adjacent to a nitrogen atom. |
| Piperidine Protons (α to N) | ~ 2.4 | Multiplet | Protons on carbons directly attached to the nitrogen in the piperidine ring. |
| Piperidine Protons (β, γ to N) | 1.4 - 1.6 | Multiplet | Protons on the remaining carbons of the piperidine ring. |
| NH ₂ | Variable (1.0 - 3.0) | Broad Singlet | The chemical shift is concentration and solvent dependent; the peak may be broad due to quadrupole broadening and exchange. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule. The predicted chemical shifts are summarized in Table 2.
Methodology for ¹³C NMR Data Acquisition (General Protocol):
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.
-
Instrument Setup: The same NMR spectrometer as for ¹H NMR can be used.
-
Data Acquisition: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is necessary.
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| Aromatic Carbons (C-Ar) | 110 - 160 | Six distinct signals are expected for the disubstituted benzene ring. |
| C -O (Aromatic) | ~ 158 | The carbon atom directly bonded to the ether oxygen is significantly deshielded. |
| O-C H₂-CH₂-CH₂-NH₂ | ~ 67 | Carbon adjacent to the electronegative oxygen atom. |
| O-CH₂-C H₂-CH₂-NH₂ | ~ 30 | Aliphatic carbon in the middle of the chain. |
| O-CH₂-CH₂-C H₂-NH₂ | ~ 40 | Carbon adjacent to the nitrogen atom. |
| Ar-C H₂-N | ~ 63 | Benzylic carbon attached to a nitrogen. |
| Piperidine Carbons (α to N) | ~ 54 | Carbons directly bonded to the nitrogen in the piperidine ring. |
| Piperidine Carbons (β to N) | ~ 26 | |
| Piperidine Carbon (γ to N) | ~ 24 |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted key vibrational frequencies for this compound are presented in Table 3.
Methodology for IR Data Acquisition (General Protocol):
-
Sample Preparation: The spectrum can be acquired from a neat liquid film between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet if the sample is a solid.
-
Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Table 3: Predicted Key IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300 - 3500 | Medium (often two bands) |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Weak |
| N-H Bend (primary amine) | 1580 - 1650 | Medium |
| C-N Stretch (aliphatic amine) | 1020 - 1220 | Medium |
| C-O Stretch (aryl alkyl ether) | 1200 - 1275 (asymmetric) & 1020 - 1075 (symmetric) | Strong |
| C-H Out-of-plane Bend (aromatic) | 700 - 900 | Strong |
The IR spectrum of an aryl alkyl ether is expected to show two distinct C-O stretching bands corresponding to asymmetric and symmetric vibrations.[2][3] The presence of a primary amine will be indicated by the characteristic N-H stretching and bending vibrations.[4]
Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Methodology for Mass Spectrometry Data Acquisition (General Protocol):
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for molecules of this size to preserve the molecular ion.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
Predicted Mass Spectrum
The nominal molecular weight of this compound is 262.39 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be expected at an m/z of 263.2.
The fragmentation pattern in EI-MS is predicted to be complex due to the multiple potential cleavage sites. Key predicted fragmentation pathways are illustrated in the diagram below and summarized in Table 4. Alpha-cleavage is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion.[5][6] Cleavage of the benzylic C-N bond is also highly probable, resulting in the formation of a stable tropylium ion or a benzyl cation. Ether linkages can also undergo characteristic cleavages.[1][7]
Table 4: Predicted Key Mass Fragments
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 262 | [C₁₆H₂₆N₂O]⁺ | Molecular Ion (M⁺) |
| 98 | [C₆H₁₂N]⁺ | Piperidin-1-ylmethyl cation |
| 84 | [C₅H₁₀N]⁺ | Piperidine radical cation after McLafferty rearrangement |
| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage of the benzylic bond |
| 107 | [C₇H₇O]⁺ | Hydroxytropylium ion |
| 134 | [C₈H₈NO]⁺ | [M - C₅H₁₀N]⁺ |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage of the propanamine side chain |
Visualization of Analytical Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the proposed structure and a general workflow for spectroscopic analysis.
Figure 2: Predicted key fragmentation pathways in Mass Spectrometry.
Conclusion: A Predictive Yet Powerful Approach
This technical guide has presented a detailed, albeit predictive, spectroscopic analysis of this compound. By systematically examining the expected NMR, IR, and MS data based on the known behavior of its structural components, we have constructed a comprehensive spectral profile. This approach provides a robust foundation for the identification and characterization of this molecule in a research and development setting. The provided general methodologies for data acquisition serve as a practical guide for obtaining experimental data, which would ultimately be required to confirm these predictions. The synthesis of information from various spectroscopic techniques, as outlined in this guide, represents a powerful strategy for the structural elucidation of complex organic molecules.
References
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Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from [Link]
-
Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Ether Infrared Spectra. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Propanamine (MMDA) Derivatives Synthesized from Nutmeg Oil and 3-Methoxy-4,5-Methylenedioxybenzaldehyde. Retrieved from [Link]
-
Berkeley Learning Hub. (2024). IR Spectra of Ethers. Retrieved from [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine. Retrieved from [Link]
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SpectraBase. (n.d.). N-Benzylpiperidine. Retrieved from [Link]
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Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzylpiperidine. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of propylamine. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]
-
Journal of the American Society for Mass Spectrometry. (n.d.). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Retrieved from [Link]
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- 5. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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An In-Depth Technical Guide on the Thermal Stability and Degradation Profile of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Significance
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine is a complex molecule featuring a piperidine ring, a phenoxy group, and a primary amine. This unique combination of functional groups suggests a range of potential therapeutic applications, but also presents specific challenges regarding its chemical stability. The purpose of stability testing is to see how the quality of a drug substance or product changes over time due to environmental factors like temperature, humidity, and light.[1]
A thorough understanding of a drug candidate's thermal stability and degradation profile is a cornerstone of pharmaceutical development. It provides critical data for determining appropriate storage conditions, shelf-life, and identifying potential degradation products that could impact efficacy and safety.[2] This guide will delineate a systematic approach to characterizing the thermal behavior of this compound, in alignment with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Section 2: Predicted Degradation Pathways
The molecular structure of this compound suggests several potential pathways for thermal degradation. A proactive understanding of these pathways is essential for designing targeted analytical methods.
-
Oxidation: The tertiary amine of the piperidine ring and the primary amine are susceptible to oxidation, which can lead to the formation of N-oxides. The benzylic position is also a potential site for oxidation. Oxidation is a major cause of chemical degradation in pharmaceuticals.[5]
-
Hydrolysis: While the ether linkage is generally stable, extreme pH and high temperatures could induce hydrolysis, cleaving the molecule into phenolic and propanamine fragments. Amide groups, though more stable than esters, can also be susceptible to hydrolysis under certain conditions.[6]
-
Ring Opening/Cleavage: The piperidine ring, under significant thermal stress, could undergo ring-opening reactions.[7]
-
Dealkylation: The bond between the piperidine nitrogen and the methyl-phenoxy group could be a point of cleavage.
The following diagram illustrates these potential degradation pathways.
Caption: Potential degradation routes for the title compound.
Section 3: Analytical Methodologies for Stability Assessment
A multi-faceted analytical approach is required to fully characterize the thermal stability and degradation products. The following techniques are recommended, each providing unique and complementary information.
Thermogravimetric Analysis (TGA)
Purpose: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a primary tool for determining the onset of thermal decomposition.[8]
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert sample pan (e.g., alumina or platinum).
-
Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min. The choice of atmosphere allows for the investigation of thermal versus oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Plot the percentage of weight loss against temperature. The onset temperature of decomposition is a key parameter.
Differential Scanning Calorimetry (DSC)
Purpose: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting point, glass transitions, and other thermal events.
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to a temperature above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.
-
Hold for 2 minutes to ensure complete melting.
-
Cool down to 25 °C at a rate of 10 °C/min.
-
Reheat to 250 °C at 10 °C/min.
-
-
Data Analysis: The DSC thermogram will reveal endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition.
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
Purpose: HPLC is a cornerstone of stability testing, allowing for the separation, identification, and quantification of the parent compound and its degradation products.[9] Coupling HPLC with mass spectrometry (MS) provides structural information on the separated components.[9]
Experimental Protocol (Forced Degradation Study):
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol/water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions (as per ICH Q1A(R2)): [2][10]
-
Acidic: 0.1 N HCl at 60 °C for 24 hours.
-
Basic: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid drug substance at 80 °C for 48 hours.
-
Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
HPLC Method:
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (determined by UV-Vis spectroscopy) and MS detection.
-
-
MS Method:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan from m/z 50 to 500.
-
Fragmentation: Perform MS/MS on the major peaks to aid in structural elucidation.
-
-
Data Analysis: Compare the chromatograms of the stressed samples to a control sample. Identify and quantify the degradation products.
The following diagram illustrates the workflow for the forced degradation study.
Caption: Workflow for conducting a forced degradation study.
Section 4: Data Interpretation and Reporting
The data from the analytical techniques should be integrated to build a comprehensive stability profile.
Table 1: Summary of Thermal Analysis Data
| Technique | Parameter | Result | Interpretation |
| TGA | Onset of Decomposition (°C) | Example: 210 °C | Indicates the temperature at which significant mass loss begins. |
| DSC | Melting Point (°C) | Example: 155 °C | A sharp melting point suggests high purity. |
| DSC | Decomposition Exotherm (°C) | Example: 220 °C | Confirms an exothermic decomposition process following melting. |
Table 2: Summary of Forced Degradation Study
| Stress Condition | % Degradation | Major Degradants (m/z) | Potential Structure |
| Acidic (0.1 N HCl) | Example: 5% | Example: m/z 150, m/z 122 | Example: Phenoxypropanamine, Piperidinemethanol |
| Basic (0.1 N NaOH) | Example: 2% | Example: m/z 278 (M+16) | Example: N-oxide derivative |
| Oxidative (3% H₂O₂) | Example: 15% | Example: m/z 278 (M+16) | Example: N-oxide derivative |
| Thermal (80 °C) | Example: 1% | Minor peaks observed | Trace impurities |
| Photolytic | Example: <1% | No significant degradation | Photostable under tested conditions |
Section 5: Conclusion and Recommendations
This guide has outlined a comprehensive strategy for evaluating the thermal stability and degradation profile of this compound. The combination of thermoanalytical techniques and forced degradation studies provides a robust dataset for understanding the compound's intrinsic stability.
Based on the example data, the compound exhibits good thermal stability with a decomposition onset well above its melting point. It shows some susceptibility to oxidative degradation, suggesting that packaging and storage should aim to minimize exposure to oxygen. The limited degradation under acidic and basic conditions indicates reasonable stability in a range of pH environments.
Further studies should focus on the definitive structural elucidation of the major degradation products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Long-term stability studies under ICH-recommended storage conditions are also necessary to establish a definitive shelf-life for the drug substance and its formulated product.[3][4][10]
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Navigating the Stereochemical Landscape of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the stereochemical properties of 3-(3-(piperidin-1-ylmethyl)phenoxy)propan-1-amine, a molecule of interest in pharmaceutical research. We will dissect the structural basis of its chirality, elucidate the profound implications of stereoisomerism in the context of drug development, and present detailed, field-proven methodologies for the analytical resolution and characterization of its enantiomers. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, actionable protocols to navigate the complexities of stereochemistry in the pharmaceutical pipeline.
Introduction: The Criticality of Chirality in Modern Drug Development
In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. Many therapeutic agents are chiral, meaning they exist as non-superimposable mirror images known as enantiomers. These stereoisomers can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles. The U.S. Food and Drug Administration (FDA) recognizes the importance of stereochemistry and has issued policies that necessitate the characterization of individual stereoisomers in new drug development.[1][2][3][4] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the imperative to understand and control stereochemistry in drug design.[5] Therefore, a thorough investigation of the stereoisomers of any chiral drug candidate, such as this compound, is not merely an academic exercise but a critical step towards ensuring safety and efficacy.[6][7][8][9]
Stereochemical Analysis of this compound
A meticulous examination of the chemical structure of this compound reveals the presence of a single stereocenter, which gives rise to its chirality.
Identification of the Chiral Center
The chiral center, or asymmetric carbon, is the carbon atom in the propan-1-amine backbone that is bonded to four different substituents. In the case of this compound, this is the carbon at the third position of the propane chain (C3).
The four distinct groups attached to this stereocenter are:
-
A hydrogen atom (-H)
-
An aminoethyl group (-CH2CH2NH2)
-
A phenoxy group substituted with a piperidin-1-ylmethyl moiety at the meta position (-O-C6H4-CH2-N(CH2)5)
-
The rest of the molecule, which in this simplified view is the bond to the second carbon of the propane chain.
Stereoisomers: A Pair of Enantiomers
Due to the presence of a single chiral center, this compound exists as a pair of enantiomers. These are designated as the (R)- and (S)-enantiomers based on the Cahn-Ingold-Prelog priority rules. As enantiomers, they will have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they will rotate plane-polarized light in equal but opposite directions and will interact differently with other chiral molecules, including biological targets like receptors and enzymes.
Methodologies for Stereoisomer Resolution and Analysis
The separation and analysis of the enantiomers of this compound are paramount for understanding their individual contributions to the overall pharmacological profile of the racemic mixture. The following sections detail robust and widely accepted experimental protocols for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
Chiral HPLC is a cornerstone technique for the separation of enantiomers.[10][11][12][13] The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC Separation
-
Column Selection:
-
Initial Screening: Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are excellent starting points due to their broad applicability for separating chiral amines.[10][11] Columns like CHIRALPAK® IA or IC are recommended for initial screening.
-
Alternative: Cyclofructan-based CSPs can also be effective, particularly in polar organic mode.[10]
-
-
Mobile Phase Preparation:
-
Normal Phase: A typical mobile phase consists of a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol or ethanol. A common starting gradient is 90:10 (v/v) hexane:isopropanol.
-
Mobile Phase Additives: To improve peak shape and resolution for amines, it is crucial to add a basic modifier. Diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1% (v/v) is standard practice.[10]
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Flow Rate: A flow rate of 1.0 mL/min is a good starting point.
-
Detection Wavelength: The wavelength for detection should be set to the UV absorbance maximum of the analyte.
-
Temperature: The column temperature should be controlled, typically at 25 °C, as temperature can influence chiral recognition.
-
-
Sample Preparation:
-
Dissolve a small amount of the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Inject the sample and record the chromatogram. The two enantiomers should appear as two distinct peaks.
-
The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.
-
Causality Behind Experimental Choices:
-
The choice of a polysaccharide-based CSP is based on its proven success in resolving a wide range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.
-
The basic additive (DEA or TEA) is essential to suppress the interaction of the basic amine with acidic silanol groups on the silica support of the CSP, thereby preventing peak tailing and improving resolution.[10]
Data Presentation: Exemplary Chiral HPLC Separation Parameters
| Parameter | Condition | Rationale |
| Column | CHIRALPAK® IA (4.6 x 250 mm, 5 µm) | Broad selectivity for amine enantiomers.[10] |
| Mobile Phase | Hexane:Isopropanol:DEA (80:20:0.1, v/v/v) | Optimized polarity and basic modifier for good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical separations. |
| Temperature | 25 °C | Controlled temperature for reproducible results. |
| Detection | UV at 270 nm | Wavelength of maximum absorbance for the phenoxy chromophore. |
Optical Rotation Measurement by Polarimetry
Polarimetry is a classical technique used to measure the rotation of plane-polarized light by a chiral compound in solution.[14][15][16][17] The two enantiomers will rotate the light by the same magnitude but in opposite directions (dextrorotatory, +, or levorotatory, -).
Experimental Protocol: Polarimetry
-
Instrumentation: A calibrated polarimeter.
-
Sample Preparation:
-
Accurately weigh a known amount of the purified enantiomer and dissolve it in a specific volume of a suitable achiral solvent (e.g., methanol, ethanol). The concentration should be precisely known.
-
Ensure the solution is free of any particulate matter.
-
-
Measurement:
-
Fill a polarimeter cell of a known path length with the solution.
-
Measure the angle of rotation at a specific wavelength (usually the sodium D-line at 589 nm) and temperature.
-
-
Calculation of Specific Rotation:
-
The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
Trustworthiness of the Protocol: This protocol's reliability hinges on the purity of the enantiomer being analyzed and the precise control of experimental parameters (concentration, temperature, wavelength, and solvent), as these all influence the measured optical rotation.
Circular Dichroism (CD) Spectroscopy for Stereochemical Characterization
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[18][19] It is a powerful tool for characterizing the absolute configuration of enantiomers.[20][21] The CD spectra of two enantiomers will be mirror images of each other.[21][22]
Experimental Protocol: Circular Dichroism Spectroscopy
-
Instrumentation: A CD spectrometer.
-
Sample Preparation:
-
Prepare solutions of the purified enantiomers in a suitable, non-absorbing solvent (e.g., methanol, acetonitrile) at a known concentration.
-
-
Measurement:
-
Record the CD spectrum over a relevant UV wavelength range.
-
The data is typically presented as molar ellipticity [θ] or differential extinction coefficient (Δε) versus wavelength.
-
-
Analysis:
-
The CD spectrum of the (R)-enantiomer will be a mirror image of the (S)-enantiomer. This provides a qualitative confirmation of the enantiomeric relationship and can be used to determine the absolute configuration by comparison with computational predictions or structurally related compounds of known configuration.
-
Visualization of Experimental Workflow
Caption: Workflow for the separation and analysis of stereoisomers.
Conclusion: A Roadmap for Stereochemically-Informed Drug Development
The presence of a chiral center in this compound necessitates a thorough investigation of its stereoisomers. This guide has provided a comprehensive framework for understanding the stereochemistry of this molecule and has outlined detailed, practical protocols for the separation and analysis of its enantiomers. By implementing these methodologies, researchers can elucidate the distinct biological properties of each stereoisomer, a critical step in the development of safer, more effective, and scientifically robust pharmaceutical products. Adherence to these principles of stereochemical characterization is not only a matter of scientific rigor but also a regulatory expectation in the journey of bringing a new chemical entity to the clinic.
References
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TutorChase. (n.d.). What role does stereoisomerism play in drug development?. [Link]
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ResearchGate. (n.d.). Pharmacological Significance of Stereoisomerism. [Link]
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Slideshare. (n.d.). Pharmaceutical importance of stereochemistry. [Link]
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Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
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López-Muñoz, F., & Alamo, C. (2009). Stereochemistry in Drug Action. The Primary Care Companion to The Journal of Clinical Psychiatry, 11(1), 20–24. [Link]
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ACS Publications. (1992). FDA issues flexible policy on chiral drugs. C&EN Global Enterprise. [Link]
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Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research, 3(1), 16–18. [Link]
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Phenomenex. (n.d.). Chiral HPLC Column. [Link]
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National Institutes of Health. (n.d.). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. [Link]
-
Chiralabs. (n.d.). Circular Dichroism (CD) Applications- Stereochemical assignment. [Link]
-
Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]
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Wikipedia. (n.d.). Circular dichroism. [Link]
-
PubMed. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality, 4(5), 338-40. [Link]
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U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]
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Semantic Scholar. (1992). FDA's policy statement for the development of new stereoisomeric drugs. [Link]
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National Institutes of Health. (n.d.). Chiral Drugs: An Overview. [Link]
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Universities Space Research Association. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. [Link]
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Yale University. (n.d.). Optical Activity of Chiral Molecules. [Link]
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National Institutes of Health. (n.d.). Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. [Link]
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Quantum Mechanical Blueprint: A Technical Guide to 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the application of quantum mechanical (QM) calculations to elucidate the molecular properties of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine, a molecule of interest in pharmaceutical research. By moving beyond classical molecular mechanics, QM methods offer a granular view of the electronic structure, enabling a more profound understanding of the molecule's behavior and its potential interactions within a biological system. This document serves as a technical and strategic resource for leveraging computational chemistry to accelerate drug discovery efforts.
Strategic Imperative: The "Why" of Quantum Mechanics in Drug Discovery
In the landscape of modern drug development, a "fail fast, fail cheap" philosophy is often hampered by the sheer complexity of molecular interactions. Classical methods, while computationally efficient, treat atoms as simple spheres and bonds as springs, an abstraction that can obscure the subtle electronic effects that govern molecular recognition and reactivity. Quantum mechanics, however, models the explicit behavior of electrons, providing a high-fidelity representation of molecular reality.[1][2]
For a molecule like this compound, with its flexible propanamine chain, aromatic phenoxy group, and basic piperidinylmethyl moiety, a multitude of conformations and protonation states are possible under physiological conditions. Understanding the energetic landscape of these states is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to a target protein. QM calculations are the key to unlocking this understanding.
Foundational Pillars: Selecting the Right Quantum Mechanical Approach
The application of quantum mechanics in computational chemistry is not a monolithic endeavor. A hierarchy of methods exists, each with its own balance of computational cost and accuracy. For a molecule of the size and complexity of this compound, two primary approaches stand out:
-
Density Functional Theory (DFT): DFT has emerged as the workhorse of quantum chemistry for medium- to large-sized molecules.[1][2] It is a computationally tractable method that provides a good balance of accuracy and efficiency for calculating electronic properties. The core principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable quantity than the multi-electron wavefunction.[1]
-
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): For studying the molecule within the context of a biological macromolecule, such as a receptor binding pocket, a full QM calculation is often computationally prohibitive. QM/MM methods offer an elegant solution by treating the region of primary interest (the ligand and the immediate interacting residues) with a high-level QM method, while the surrounding protein and solvent are modeled using more efficient classical molecular mechanics (MM) force fields.[1][3][4] This hybrid approach allows for the accurate modeling of electronic effects where they are most critical – at the site of interaction.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a robust workflow for the quantum mechanical characterization of this compound.
Molecular Structure Preparation
The first crucial step is to obtain a reliable 3D structure of the molecule. This can be achieved through:
-
Database Retrieval: Sourcing the structure from chemical databases like PubChem.
-
2D to 3D Conversion: Using software to convert a 2D representation into a 3D structure.
-
Initial Geometry Optimization: Performing a preliminary geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting conformation.
Conformational Analysis
Due to the molecule's flexibility, a thorough conformational search is essential to identify low-energy structures. This can be accomplished using systematic or stochastic search algorithms. The resulting conformers should then be subjected to geometry optimization using a QM method.
Quantum Mechanical Geometry Optimization and Frequency Calculation
For each low-energy conformer, a full geometry optimization should be performed using a chosen QM method (e.g., DFT with a suitable functional like B3LYP and a basis set such as 6-31G*). This process refines the molecular geometry to a stationary point on the potential energy surface.
Following optimization, a frequency calculation is imperative. This serves two purposes:
-
Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Thermochemical Data: The calculation yields important thermochemical properties such as zero-point vibrational energy, enthalpy, and Gibbs free energy.
Calculation of Molecular Properties
With the optimized geometry, a suite of electronic properties can be calculated to characterize the molecule:
-
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.
-
Electrostatic Potential (ESP): The ESP map reveals the distribution of charge on the molecular surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions.
-
Partial Atomic Charges: These provide a quantitative measure of the charge distribution within the molecule.
-
Dipole Moment: This indicates the overall polarity of the molecule.
Data Presentation and Interpretation
The quantitative outputs of QM calculations should be presented in a clear and interpretable format.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Value | Unit | Significance |
| Energy of HOMO | -6.5 | eV | Electron-donating ability |
| Energy of LUMO | -0.8 | eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.7 | eV | Chemical reactivity and stability |
| Dipole Moment | 2.5 | Debye | Molecular polarity and solubility |
| Total Energy | -850.12345 | Hartrees | Thermodynamic stability |
Note: The data presented in this table is illustrative and would be the output of the described QM calculations.
Visualizing the Quantum Realm
Visual representations are critical for conveying the complex information derived from QM calculations.
Molecular Structure and Electrostatic Potential
Caption: Figure 1: Electrostatic Potential Surface.
Note: The image "molecule_esp.png" would be generated from the output of the QM calculation showing the ESP mapped onto the electron density surface.
Computational Workflow Diagram
Caption: Figure 2: A typical workflow for quantum mechanical calculations.
Conclusion: From Calculation to Insight
Quantum mechanical calculations provide an indispensable toolkit for the modern drug discovery professional. By applying methods such as DFT and QM/MM to molecules like this compound, researchers can gain a detailed understanding of their electronic structure, stability, and reactivity. This knowledge is not merely academic; it provides actionable insights that can guide lead optimization, predict potential liabilities, and ultimately de-risk the drug development pipeline. The computational protocols and analyses outlined in this guide offer a robust framework for harnessing the predictive power of quantum chemistry.
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A Guide to Novel Synthesis Routes for Phenoxypropanamine Compounds: Strategies, Mechanisms, and Green Implementations
Introduction: Reimagining a Privileged Scaffold
The phenoxypropanamine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster pharmaceuticals, particularly β-blockers and antidepressants. Its prevalence stems from the ideal spatial arrangement of an aromatic ring, a flexible ether linkage, and a basic amino group, which facilitates critical interactions with a wide range of biological targets.
Traditionally, the synthesis of these compounds has relied on robust but often harsh and inefficient chemical methods. The contemporary imperative for sustainable, cost-effective, and stereochemically precise manufacturing has catalyzed a paradigm shift. This guide moves beyond classical textbook examples to provide an in-depth exploration of novel, field-proven synthetic strategies. We will dissect the causality behind modern experimental choices, focusing on catalytic systems, stereocontrol, and the integration of green chemistry principles that are reshaping the synthesis of this vital pharmaceutical scaffold.[1][2][3]
Part 1: The Nexus of Synthesis - Forging the Aryl Ether Bond
The construction of the C(aryl)-O bond is the quintessential step in assembling the phenoxypropanamine backbone. While classical methods laid the groundwork, modern catalytic systems have revolutionized efficiency and scope.
The Ullmann Condensation: From Stoichiometric Copper to Catalytic Mastery
The Ullmann condensation, the reaction of a phenol with an aryl halide mediated by copper, is the historic method for this transformation.
-
Mechanistic Insight & Limitations: The traditional Ullmann reaction required stoichiometric amounts of copper powder or copper salts and harsh reaction temperatures, often exceeding 200°C.[4] These conditions limited the functional group tolerance and generated significant metallic waste, making it environmentally untenable for large-scale production.
-
Modern Advancements: The evolution of the Ullmann reaction lies in the use of catalytic amounts of a copper(I) source, such as CuI or CuBr, in conjunction with a ligand.[4] Ligands like picolinic acid or phenanthrolines stabilize the copper catalyst, facilitate reductive elimination, and allow the reaction to proceed at significantly lower temperatures (80-120°C). This catalytic approach dramatically improves the reaction's efficiency, substrate scope, and environmental profile.
Experimental Protocol: Modern Ullmann Condensation for Aryl Ether Synthesis
This protocol describes a representative copper-catalyzed synthesis of an m-aryloxy phenol intermediate.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the substituted aryl iodide (1.0 eq.), resorcinol (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), picolinic acid (0.2 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with dry argon or nitrogen for 15 minutes to create an inert atmosphere.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe. The reaction concentration is typically 0.5 M with respect to the aryl iodide.
-
Reaction Execution: Heat the reaction mixture to 110°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired m-aryloxy phenol.[4]
Part 2: Constructing the Propanamine Sidechain: Convergent Strategies
With the aryl ether core in place, the next strategic phase involves the installation of the aminopropanol sidechain. Two primary convergent routes dominate modern synthesis: the epoxide pathway and the reductive amination pathway.
Workflow: Major Synthetic Pathways to Phenoxypropanamines
The following diagram illustrates the two principal convergent strategies for assembling the final phenoxypropanamine structure from key intermediates.
Sources
Methodological & Application
Application Notes and Protocols for the In Vitro Assay Development of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
Abstract
This document provides a comprehensive guide for the in vitro characterization of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine. The structural features of this molecule, specifically the phenoxypropanamine scaffold, suggest a potential interaction with monoamine transporters, which are critical targets in the development of therapeutics for neuropsychiatric disorders. The following protocols are designed as a tiered screening cascade to first identify and then characterize the interaction of this compound with the primary human monoamine transporters—serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—and to subsequently assess its selectivity against related targets such as monoamine oxidases (MAO).
Introduction: Rationale for the Assay Cascade
The compound this compound belongs to the phenoxypropanamine class of compounds. A prominent member of this class is fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine), a selective serotonin reuptake inhibitor (SSRI).[1][2][3] The structural analogy provides a strong rationale to hypothesize that the primary biological targets of the query compound are monoamine transporters.
Our experimental strategy is therefore designed to systematically evaluate this hypothesis. We will begin with high-affinity binding assays to determine if the compound directly interacts with SERT, NET, and DAT. Following this, functional uptake assays will elucidate the nature of this interaction, i.e., whether the compound is an inhibitor or a substrate. Finally, to build a comprehensive pharmacological profile, we will perform counter-screening assays against monoamine oxidases (MAO-A and MAO-B), enzymes involved in the degradation of monoamine neurotransmitters.[4][5]
Tier 1: Monoamine Transporter Binding Affinity
The initial step is to determine the binding affinity of the test compound for the human serotonin, dopamine, and norepinephrine transporters. A competitive radioligand binding assay is the gold standard for this purpose, providing a quantitative measure of the compound's potency in displacing a known high-affinity radioligand from the transporter's binding site.[6][7]
Principle of the Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a fixed concentration of a radiolabeled ligand for binding to a specific receptor or transporter. The reduction in the amount of bound radioactivity is proportional to the concentration and affinity of the test compound. The data are used to calculate the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki) to reflect the true binding affinity.[8][9]
Diagram: Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Radioligand Binding Assay
This protocol is adapted for determining the binding affinity for hSERT, with the understanding that specific radioligands and non-specific binding inhibitors will be substituted for hDAT and hNET assays.
-
Materials:
-
Membrane Preparations: Commercially available cell membranes expressing recombinant human SERT, DAT, or NET.
-
Radioligands:
-
For hSERT: [³H]Citalopram or [³H]Paroxetine
-
For hDAT: [³H]WIN 35,428 or [³H]GBR-12935
-
For hNET: [³H]Nisoxetine or [³H]Mazindol
-
-
Non-specific Inhibitors:
-
For hSERT: 10 µM Fluoxetine[10]
-
For hDAT: 10 µM GBR-12909
-
For hNET: 10 µM Desipramine
-
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
96-well microplates, glass fiber filter mats, scintillation fluid, and a microplate scintillation counter.
-
-
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in assay buffer. A typical concentration range is from 10⁻¹¹ M to 10⁻⁵ M.[8]
-
Dilute the radioligand in assay buffer to a final concentration at or near its dissociation constant (Kd).
-
Dilute the membrane preparation in assay buffer to a concentration that provides an adequate signal-to-noise ratio.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 50 µL of assay buffer + 50 µL of diluted radioligand + 100 µL of diluted membrane preparation.
-
Non-specific Binding (NSB): 50 µL of non-specific inhibitor (e.g., 10 µM Fluoxetine for SERT) + 50 µL of diluted radioligand + 100 µL of diluted membrane preparation.[10]
-
Test Compound: 50 µL of test compound dilution + 50 µL of diluted radioligand + 100 µL of diluted membrane preparation.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[8]
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.[8]
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[9][10]
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Example Data Presentation
| Transporter | Radioligand | Test Compound IC50 (nM) | Test Compound Ki (nM) |
| hSERT | [³H]Citalopram | 15.2 ± 2.1 | 7.8 |
| hDAT | [³H]WIN 35,428 | 1250 ± 150 | 890 |
| hNET | [³H]Nisoxetine | 350 ± 45 | 210 |
Tier 2: Functional Characterization - Monoamine Transporter Uptake Assay
After confirming binding, it is crucial to determine the functional consequence of this interaction. A transporter uptake assay can differentiate between an inhibitor (which blocks substrate transport) and a substrate (which is transported into the cell). Modern fluorescence-based assays offer a high-throughput, non-radioactive alternative to traditional methods.[11][12]
Principle of the Fluorescent Substrate Uptake Assay
This assay utilizes a fluorescent substrate analog that mimics endogenous monoamine neurotransmitters.[13] When cells expressing the transporter of interest take up this substrate, the intracellular fluorescence increases. An inhibitor of the transporter will block this uptake, resulting in a lower fluorescent signal. The assay includes a masking dye in the extracellular medium to quench the fluorescence of the non-transported substrate, enabling a no-wash, homogeneous assay format.[13]
Diagram: Principle of Fluorescent Uptake Assay
Caption: Principle of the fluorescence-based transporter uptake assay.
Detailed Protocol: Fluorescent Substrate Uptake Assay
-
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing hSERT, hDAT, or hNET.
-
Assay Kit: A commercial neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices) containing a fluorescent substrate and a masking dye.
-
Test Compound: this compound.
-
Reference Inhibitors: Fluoxetine (for SERT), GBR-12909 (for DAT), Desipramine (for NET).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Black, clear-bottom 96- or 384-well microplates.
-
A fluorescence microplate reader capable of bottom-read measurements.
-
-
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into the microplates and grow to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in assay buffer at 2x the final desired concentration.
-
Reagent Preparation: Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions.
-
Assay Execution:
-
Add 50 µL of the 2x test compound dilutions to the appropriate wells. Include wells for "no inhibitor" (buffer only) and "maximal inhibition" (a saturating concentration of a reference inhibitor).
-
Add 50 µL of the fluorescent substrate/masking dye solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Measurement:
-
Monitor the fluorescence kinetically over 10-30 minutes at room temperature or 37°C.
-
Alternatively, an endpoint reading can be taken after a fixed incubation period.
-
-
Data Analysis:
-
Determine the rate of uptake (slope of the kinetic curve) or the endpoint fluorescence for each concentration.
-
Normalize the data to the "no inhibitor" (0% inhibition) and "maximal inhibition" (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
-
-
Example Data Presentation
| Transporter | Reference Inhibitor | Reference IC50 (nM) | Test Compound IC50 (nM) |
| hSERT | Fluoxetine | 25.5 ± 3.4 | 30.1 ± 4.5 |
| hDAT | GBR-12909 | 15.8 ± 2.1 | >10,000 |
| hNET | Desipramine | 8.9 ± 1.2 | 850 ± 98 |
Tier 3: Selectivity Profiling - Monoamine Oxidase (MAO) Inhibition Assay
To assess the selectivity of the compound, it is important to test for activity at other key proteins in the monoamine system. Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catabolize monoamines and are common targets for antidepressants.[4] A fluorometric assay can be used to determine if the test compound inhibits MAO activity.
Principle of the MAO Inhibition Assay
This assay measures the activity of MAO-A or MAO-B through a coupled enzymatic reaction. The MAO enzyme oxidizes its substrate, producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product.[15] An inhibitor of MAO will reduce the production of H₂O₂ and thus decrease the fluorescent signal.
Detailed Protocol: Fluorometric MAO-A/B Inhibition Assay
-
Materials:
-
Enzymes: Recombinant human MAO-A and MAO-B.
-
Assay Kit: A commercial MAO inhibitor screening kit (e.g., from Creative Biolabs, Cell Biolabs) containing a substrate (e.g., p-tyramine), a fluorescent probe, and HRP.[15][16]
-
Test Compound: this compound.
-
Reference Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B).
-
Assay Buffer: Provided in the kit, typically a phosphate or Tris buffer at pH 7.4.
-
Black 96-well microplates.
-
A fluorescence microplate reader.
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.
-
Assay Setup:
-
To each well of a 96-well plate, add the test compound or reference inhibitor.
-
Add the MAO-A or MAO-B enzyme to each well.
-
Incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the substrate/probe/HRP mixture to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measure the fluorescence using an appropriate excitation/emission wavelength pair (e.g., 535/587 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Normalize the data to control wells (0% and 100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the curve to determine the IC50 value.[17]
-
-
Example Data Presentation
| Enzyme | Reference Inhibitor | Reference IC50 (nM) | Test Compound IC50 (nM) |
| MAO-A | Clorgyline | 8.2 ± 1.1 | >10,000 |
| MAO-B | Selegiline | 12.5 ± 2.3 | >10,000 |
Conclusion and Interpretation
The tiered assay approach described in these application notes provides a robust framework for the initial in vitro pharmacological characterization of this compound. The binding assays will establish its affinity profile across the key monoamine transporters. The functional uptake assays will then clarify its mechanism as either an inhibitor or a substrate. Finally, the MAO counter-screen will provide crucial information about its selectivity. Together, these data will form a solid foundation for further drug development efforts, guiding decisions on lead optimization and subsequent in vivo studies.
References
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Uhl, G. R., & Sitte, H. H. (2007). Scintillation Proximity Assay for Measuring Uptake by the Human Drug Transporters hOCT1, hOAT3, and hOATP1B1. Journal of Biomolecular Screening. [Link]
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Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare: The Buyer's Guide for Life Scientists. [Link]
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Schihada, H., & de Winde, C. M. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
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ResearchGate. (n.d.). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. ResearchGate. [Link]
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Hu, Y., et al. (2013). New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). PubMed Central. [Link]
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Marin Biologic Laboratories. (2024). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. [Link]
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Agilent. (n.d.). GPCR Signaling Assays. Agilent. [Link]
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ResearchGate. (n.d.). Principle of the SPA.His-tagged transport proteins are bound to... ResearchGate. [Link]
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Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]
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Columbia Technology Ventures. (n.d.). Fluorescent substrates for imaging neurotransmission. Columbia Technology Ventures. [Link]
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Al-Awar, O. S., et al. (2003). Development of a scintillation proximity assay for analysis of Na+/Cl--dependent neurotransmitter transporter activity. PubMed. [Link]
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Wikipedia. (n.d.). IC50. Wikipedia. [Link]
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Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
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Hondebrink, L., et al. (2017). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. PubMed. [Link]
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ResearchGate. (n.d.). Scintillation Proximity Assays in High-Throughput Screening. ResearchGate. [Link]
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Colas, C., et al. (2019). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. [Link]
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edX. (n.d.). IC50 Determination. edX. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Joseph, S., et al. (2010). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed Central. [Link]
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Charles River Laboratories. (2024). MAO Inhibition in Drug Discovery and Development. Charles River Laboratories. [Link]
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Petr, K., & Tummino, P. J. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
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Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. [Link]
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Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs, Inc.. [Link]
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PubChem. (n.d.). Fluoxetine. PubChem. [Link]
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PubChem. (n.d.). (+)-Fluoxetine. PubChem. [Link]
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PubChem. (n.d.). (S)-Fluoxetine. PubChem. [Link]
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Li, X., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. PubMed. [Link]
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M6AREG. (n.d.). m6A-centered Drug Response Information. M6AREG. [Link]
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PubChem. (n.d.). N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;chloride. PubChem. [Link]
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Application Notes and Protocols for Cell-Based Screening of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
Authored by: Senior Application Scientist, Advanced Cell-Based Assay Development
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the novel compound 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine. Due to the nascent understanding of this specific molecule, we present a strategic, multi-tiered approach to elucidate its cellular activity. The protocols herein are designed to first determine its potential interaction with a plausible target class—G-protein coupled receptors (GPCRs)—and then to quantify its functional impact on intracellular signaling pathways. This guide emphasizes scientific integrity through self-validating experimental design and provides the rationale behind key procedural steps.
Introduction: Rationale and Strategic Overview
The chemical scaffold of this compound, featuring a phenoxypropylamine core with a piperidinomethyl substitution, shares structural motifs with known bioactive agents, particularly those targeting monoamine transporters and GPCRs. For instance, related phenoxypropylamine derivatives have been investigated for their antidepressant and anti-ulcer properties.[1] The well-known antidepressant fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is also built upon a similar 3-phenoxy-3-phenylpropan-1-amine backbone.[2][3][4]
Given these structural precedents, a logical starting point for characterization is to investigate its activity as a modulator of a GPCR, such as a serotonin or histamine receptor. This application note outlines a systematic workflow to test this hypothesis, beginning with target engagement and progressing to functional cellular responses.
Workflow for Characterization
The proposed experimental workflow is designed to be sequential and logical, where the results of each stage inform the next.
Caption: A three-phase workflow for characterizing a novel compound.
Phase 1: Target Engagement - Radioligand Binding Assay
Objective: To determine if this compound binds to a selected GPCR target and to quantify its binding affinity (Ki).
Rationale: A competitive binding assay is the gold standard for confirming direct interaction between a compound and a receptor. This assay measures the ability of the test compound to displace a radiolabeled ligand with known high affinity for the target receptor.
Protocol 2.1: Competitive Radioligand Binding Assay
Materials:
-
Cell Line: HEK293 cells stably expressing the human GPCR of interest (e.g., Serotonin Receptor 5-HT2A).
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled antagonist (e.g., Mianserin for 5-HT2A).
-
Scintillation Cocktail and Scintillation Counter .
-
96-well filter plates and vacuum manifold .
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
-
Cell Membrane Preparation:
-
Culture the cells to ~90% confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a BCA or Bradford assay.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 25 µL of radioligand (at a final concentration equal to its Kd), and 25 µL of cell membrane preparation.
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 25 µL of radioligand, and 25 µL of cell membrane preparation.
-
Competitive Binding: Add 50 µL of each dilution of the test compound, 25 µL of radioligand, and 25 µL of cell membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash each well 3-4 times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total and competitive binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competitive binding model using non-linear regression to determine the IC50 (the concentration of the test compound that displaces 50% of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
| Parameter | Description | Typical Value |
| IC50 | Concentration for 50% inhibition | Varies |
| Kd | Radioligand dissociation constant | 1-10 nM |
| Ki | Inhibitory constant of test compound | Varies |
Phase 2: Functional Characterization - cAMP Assay
Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on a downstream signaling pathway.
Rationale: Many GPCRs signal through the modulation of cyclic AMP (cAMP) levels. Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it. A cAMP assay can therefore determine the functional consequence of receptor binding.
Protocol 3.1: HTRF-Based cAMP Assay
Materials:
-
Cell Line: A suitable cell line expressing the target GPCR (e.g., CHO-K1 cells expressing a Gs- or Gi-coupled receptor).
-
cAMP Assay Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) or FRET-based cAMP assay kit.
-
Test Compound: this compound.
-
Reference Agonist and Antagonist.
-
Stimulation Buffer: As recommended by the assay kit manufacturer.
Procedure:
-
Cell Seeding:
-
Seed the cells into a 384-well white plate at a density optimized for the assay and allow them to adhere overnight.
-
-
Agonist Mode:
-
Prepare serial dilutions of the test compound and a known reference agonist.
-
Add the diluted compounds to the cells and incubate for 30 minutes at room temperature.
-
-
Antagonist Mode:
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the cells with the test compound for 15-30 minutes.
-
Add a known reference agonist at its EC80 concentration to all wells (except the negative control) and incubate for an additional 30 minutes.
-
-
Detection:
-
Following the incubation, add the HTRF lysis buffer and detection reagents as per the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible plate reader.
-
Data Analysis:
-
Agonist Mode: Plot the HTRF ratio against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy).
-
Antagonist Mode: Plot the HTRF ratio against the log concentration of the test compound. Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 .
| Parameter | Description | Interpretation |
| EC50 | Effective concentration for 50% of max response | Potency as an agonist |
| IC50 | Inhibitory concentration for 50% of response | Potency as an antagonist |
| Emax | Maximum efficacy relative to reference agonist | Full vs. partial agonist activity |
Phase 3: Specificity and Cytotoxicity Assessment
Objective: To ensure that the observed functional activity is not due to off-target effects or cellular toxicity.
Rationale: A compound's utility is defined by its specificity and safety window. It is crucial to demonstrate that the compound does not promiscuously interact with other receptors and is not cytotoxic at concentrations where it exhibits its primary activity.
Protocol 4.1: Cell Viability Assay (MTS)
Materials:
-
Cell Line: The same cell line used in the functional assay.
-
MTS Reagent: (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Test Compound.
-
96-well clear-bottom plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same concentrations of the test compound used in the functional assays. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate for a period relevant to the functional assay (e.g., 1-24 hours).
-
MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of the test compound.
-
Determine the CC50 (the concentration that causes 50% cytotoxicity).
-
A desirable compound should have a CC50 at least 10-fold higher than its EC50 or IC50.
Signaling Pathway Visualization
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Application Notes & Protocols: Evaluating the Efficacy of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Monoamine Reuptake Inhibitor Candidate
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine is a novel chemical entity with a structural architecture reminiscent of established serotonin-norepinephrine reuptake inhibitors (SNRIs) and selective serotonin reuptake inhibitors (SSRIs). Its core structure, featuring a phenoxy propanamine scaffold, is a well-recognized pharmacophore in drugs targeting monoamine transporters.[1][2][3] For instance, the widely prescribed antidepressant fluoxetine is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.[2][4][5][6][7][8] This structural similarity strongly suggests that this compound may exert its therapeutic effects by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE), and possibly dopamine (DA), in the synaptic cleft.[9][10]
This guide provides a comprehensive framework for the preclinical evaluation of this compound using validated animal models of anxiety and depression. The protocols herein are designed to rigorously assess the compound's anxiolytic and antidepressant-like properties, as well as to elucidate its neurochemical mechanism of action.
Rationale for Animal Model Selection
The evaluation of a potential antidepressant and anxiolytic agent necessitates the use of animal models that recapitulate key behavioral and neurobiological features of these disorders in humans.[11][12][13][14] The selected models are widely accepted in the field for their predictive validity in screening novel therapeutic compounds.
-
Elevated Plus Maze (EPM): This model is based on the innate conflict in rodents between the drive to explore a novel environment and the fear of open, elevated spaces.[15][16][17][18] It is a standard assay for screening anxiolytic compounds.[19]
-
Forced Swim Test (FST): This test assesses a state of "behavioral despair" in rodents.[20][21][22][23] Antidepressant compounds are known to increase the latency to immobility and the duration of active, escape-oriented behaviors.[24]
-
Unpredictable Chronic Mild Stress (UCMS): The UCMS model has high face and construct validity for human depression, as it involves exposing animals to a series of mild, unpredictable stressors over an extended period.[25][26][27][28] This induces a depressive-like phenotype, including anhedonia (a core symptom of depression), which can be measured by the Sucrose Preference Test (SPT).[25][27]
-
In Vivo Microdialysis: This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[29][30][31][32] It is an indispensable tool for confirming the hypothesized mechanism of action of this compound as a monoamine reuptake inhibitor.[33]
Experimental Workflow
Caption: Experimental workflow for preclinical evaluation.
Section 1: Assessment of Anxiolytic Activity using the Elevated Plus Maze (EPM)
Rationale
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open and elevated spaces.[15][18] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.[15]
Apparatus Specifications
| Parameter | Mouse Apparatus Specifications | Rat Apparatus Specifications | Notes |
| Arm Dimensions | 30 cm long x 5 cm wide | 50 cm long x 10 cm wide | Dimensions can be adapted based on animal strain and size.[18] |
| Center Square | 5 cm x 5 cm | 10 cm x 10 cm | The central platform from which all arms extend. |
| Closed Arm Wall Height | 15 cm | 30-40 cm | Walls should be high enough to prevent the animal from seeing over them.[18] |
| Elevation | 50-55 cm above the floor | 50-55 cm above the floor | Consistent elevation is crucial for inducing the anxiety-like response.[18] |
| Material | Non-reflective, easy-to-clean material (e.g., matte-finished acrylic) | Non-reflective, easy-to-clean material (e.g., matte-finished wood) | The surface should provide adequate grip.[18] |
| Lighting | Evenly illuminated to avoid shadows | Evenly illuminated to avoid shadows | Standardized lighting conditions are essential.[18] |
Protocol
-
Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment.[17][18]
-
Drug Administration: Administer this compound or vehicle control via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before testing (e.g., 30 minutes).
-
Test Initiation: Gently place the animal in the center square of the maze, facing an open arm.[15]
-
Exploration Period: Allow the animal to freely explore the maze for 5 minutes.[16] The session should be recorded using an overhead video camera for later analysis.[17]
-
Data Collection: A computer tracking system is recommended to record the animal's movements.[17] The following parameters should be measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.[15][17]
Data Analysis
The primary measures of anxiety-like behavior are the percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) x 100] and the percentage of open arm entries [(Number of open arm entries / (Number of open arm entries + Number of closed arm entries)) x 100]. An increase in these measures is indicative of an anxiolytic effect. Total distance traveled can be used as a measure of general locomotor activity.
Section 2: Evaluation of Antidepressant-like Effects using the Forced Swim Test (FST)
Rationale
The FST is a widely used rodent behavioral test for screening antidepressant drugs.[20][24] The test is based on the observation that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture.[23] This immobility is interpreted as a state of behavioral despair.[21] Antidepressant treatments are known to increase the duration of active behaviors (swimming and climbing) and reduce the duration of immobility.[34]
Apparatus and Setup
| Parameter | Specifications |
| Cylinder | Transparent Plexiglas or glass cylinder, 30 cm height x 20 cm diameter.[20] |
| Water Depth | 15 cm, such that the animal cannot touch the bottom with its tail or feet.[20][24] |
| Water Temperature | Maintained at 24-25°C.[23][24] |
Protocol
-
Habituation: Acclimate animals to the testing room for at least 60 minutes prior to the test.[21]
-
Drug Administration: Administer this compound or vehicle control at a predetermined time before the test.
-
Test Session: Gently place the animal into the cylinder of water for a 6-minute session.[20] The entire session should be video-recorded for subsequent scoring.
-
Post-Test Care: After the 6-minute session, remove the animal from the water, gently dry it with a towel, and place it in a clean, dry cage under a warming lamp until fully dry before returning it to its home cage.[21][24]
-
Water Change: The water should be changed between animals.[21]
Behavioral Scoring
The behavior during the last 4 minutes of the 6-minute test is typically analyzed.[20] A trained observer, blind to the experimental conditions, should score the duration of the following behaviors:
-
Immobility: The animal makes only the minimal movements necessary to keep its head above water.[23]
-
Swimming: The animal makes active swimming motions, moving around the cylinder.
-
Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
An antidepressant-like effect is indicated by a significant decrease in the duration of immobility and an increase in the duration of swimming and/or climbing behaviors.
Section 3: Chronic Efficacy Assessment using the Unpredictable Chronic Mild Stress (UCMS) Model
Rationale
The UCMS model is a highly validated paradigm for inducing a depressive-like state in rodents, characterized by symptoms such as anhedonia, which is the inability to experience pleasure.[25][26][28] This model is particularly valuable for assessing the efficacy of chronic antidepressant treatment.[27][28]
UCMS Protocol
-
Acclimation: House animals individually and acclimate them to the housing conditions for at least one week before the start of the stress regimen.[27]
-
Stressor Regimen: Expose the animals to a variable sequence of mild stressors daily for a period of 4-8 weeks.[26][28] The unpredictability of the stressors is crucial.[25]
-
Chronic Drug Administration: Begin daily administration of this compound or vehicle control during the last 2-3 weeks of the UCMS protocol.
Sucrose Preference Test (SPT) Protocol
-
Baseline Measurement: Before initiating the UCMS protocol, establish a baseline sucrose preference for each animal.
-
Provide two pre-weighed bottles, one with 1% sucrose solution and the other with plain water, for 24-48 hours.[27]
-
The position of the bottles should be switched after 12-24 hours to avoid place preference.
-
-
Post-UCMS Measurement: After the chronic stress and treatment period, repeat the SPT.
-
Calculation: Calculate sucrose preference as: [(Weight of sucrose solution consumed) / (Weight of sucrose solution consumed + Weight of water consumed)] x 100.
A decrease in sucrose preference in the vehicle-treated UCMS group compared to non-stressed controls indicates the induction of anhedonia. A significant reversal of this deficit in the drug-treated UCMS group suggests an antidepressant-like effect.
Section 4: Elucidating the Mechanism of Action via In Vivo Microdialysis
Rationale
To confirm that this compound acts as a serotonin and norepinephrine reuptake inhibitor, in vivo microdialysis can be used to measure extracellular levels of these neurotransmitters in relevant brain regions, such as the prefrontal cortex or hippocampus.[29][31]
Protocol
-
Stereotaxic Surgery:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Shave the scalp and make a midline incision to expose the skull.
-
Using a stereotaxic atlas, drill a small hole over the target brain region.
-
Slowly lower a microdialysis guide cannula to the desired coordinates.
-
Secure the cannula to the skull with dental cement and anchor screws.[29]
-
Allow the animal to recover for at least 24-48 hours.[29]
-
-
Microdialysis Experiment:
-
Place the recovered animal in a freely moving setup.
-
Insert a microdialysis probe into the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µl/min).[31]
-
Allow for a stabilization period of at least 2 hours to obtain a stable baseline of neurotransmitter levels.[29]
-
Collect baseline dialysate samples every 20 minutes for at least 60-80 minutes.[29]
-
Administer this compound or vehicle control.
-
Continue collecting dialysate samples every 20 minutes for 3-4 hours to monitor the drug's effect.[29]
-
-
Sample Analysis:
-
Data Analysis:
-
Quantify the concentration of each neurotransmitter by comparing the peak area to a standard curve.
-
Express the results as a percentage change from the baseline levels.[29] An increase in extracellular serotonin and norepinephrine following drug administration would support the hypothesized mechanism of action.
-
Neurotransmitter Analysis Workflow
Caption: Workflow for neurotransmitter analysis.
Conclusion
The protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its anxiolytic and antidepressant-like properties in validated behavioral models and confirming its neurochemical mechanism of action through in vivo microdialysis, researchers can generate the comprehensive data package necessary to support its further development as a potential therapeutic agent for anxiety and depressive disorders.
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Application Note: A Validated HPLC-UV Method for the Quantification of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine in Human Plasma
Abstract
This application note details a robust, sensitive, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and bioequivalence studies. The methodology encompasses a straightforward protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 column with UV detection. The method has been validated in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring data reliability and integrity for regulatory submissions.[1][2][3]
Introduction
This compound is a molecule containing a piperidine moiety, a common structural feature in many pharmaceutical compounds.[4] Accurate measurement of its concentration in biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[2] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose.[5] However, the analysis of amine-containing compounds can be challenging due to potential peak tailing and the need for sensitive detection.[5]
This document provides a comprehensive protocol that addresses these challenges. We employ a protein precipitation extraction method, which is cost-effective, rapid, and suitable for high-throughput analysis.[6][7][8] The chromatographic conditions are optimized for the separation of the target analyte from endogenous plasma components. The entire method is validated to demonstrate its suitability for its intended purpose, ensuring the quality and consistency of the bioanalytical data.[2][9]
Principle of the Method
The analytical workflow begins with the extraction of the analyte from the plasma matrix. Protein precipitation using acetonitrile is employed to efficiently remove proteins that can interfere with the analysis and damage the HPLC column.[7][8] After centrifugation, the clear supernatant containing the analyte is injected into the HPLC system.
Separation is achieved using reversed-phase chromatography, where the analyte is separated based on its hydrophobic interaction with a non-polar C18 stationary phase.[10] A polar mobile phase is used for elution.[10] Quantification is performed using an ultraviolet (UV) detector set at a wavelength appropriate for the analyte's chromophore. The concentration of the analyte in unknown samples is determined by comparing its peak area to a calibration curve constructed from standards of known concentrations.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| This compound | Reference Standard (>99% purity) | Custom Synthesis |
| Internal Standard (IS) (e.g., a structurally similar compound) | Reference Standard (>99% purity) | Custom Synthesis |
| Acetonitrile (ACN) | HPLC Grade | Major Chemical Supplier |
| Methanol (MeOH) | HPLC Grade | Major Chemical Supplier |
| Water | Ultrapure (18.2 MΩ·cm) | In-house purification system |
| Formic Acid | LC-MS Grade | Major Chemical Supplier |
| Human Plasma (with K2EDTA as anticoagulant) | Pooled, Drug-Free | Certified Vendor |
| HPLC Vials with Inserts | 2 mL, Amber | Chromatography Supplier |
| Microcentrifuge Tubes | 1.5 mL | Laboratory Supplier |
| Syringe Filters | 0.22 µm, PTFE | Chromatography Supplier |
Instrumentation and Chromatographic Conditions
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is required. Data acquisition and processing should be performed using compatible chromatography software.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape for basic amine compounds by reducing silanol interactions.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC.[10] |
| Gradient Elution | See Table Below | A gradient is used to ensure efficient elution of the analyte and to clean the column of late-eluting components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
| UV Detection Wavelength | To be determined (based on UV scan of the analyte) | The wavelength of maximum absorbance provides the highest sensitivity. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 20 | 80 |
| 10.0 | 20 | 80 |
| 10.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of the analyte and the internal standard (IS) reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These will be used to spike plasma for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile. This solution will also serve as the protein precipitation agent.
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Prepare CC and QC samples by spiking 95 µL of blank human plasma with 5 µL of the appropriate working standard solutions.
-
A typical calibration curve should consist of a blank sample (plasma processed without analyte or IS), a zero sample (plasma processed with IS), and at least six non-zero concentration levels.[11]
-
QC samples should be prepared at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
Plasma Sample Preparation Protocol
The following protocol outlines a protein precipitation method. For compounds that require higher sensitivity, solid-phase extraction (SPE) may be considered as an alternative.[12][13][14]
-
Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the IS working solution in acetonitrile (a 3:1 ratio of precipitant to plasma).[7]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an HPLC vial.
-
Inject 10 µL of the supernatant into the HPLC system for analysis.
Bioanalytical Method Validation
The method was validated according to the ICH M10 Bioanalytical Method Validation guideline.[1][3][9][15] The validation assessed selectivity, specificity, calibration curve, range, accuracy, precision, carry-over, and stability.[2]
| Validation Parameter | Acceptance Criteria |
| Selectivity & Specificity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 individual sources. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the response of the blank. Accuracy within ±20% and precision ≤ 20%. |
| Accuracy & Precision (Intra- and Inter-day) | For QC samples, the mean concentration should be within ±15% of the nominal value. The precision (%CV) should not exceed 15%. |
| Carry-over | Response in a blank sample following the highest calibration standard should be ≤ 20% of the LLOQ response. |
| Stability (Freeze-Thaw, Short-Term, Long-Term, Post-Preparative) | Mean concentrations of stability QC samples should be within ±15% of the nominal concentrations. |
Data Analysis and Quantification
The concentration of this compound in the plasma samples is calculated using the ratio of the peak area of the analyte to the peak area of the internal standard. A weighted (1/x²) linear regression analysis is used to generate the calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. The concentrations of the analyte in QC and unknown samples are then determined from this regression equation.
Conclusion
This application note presents a detailed and validated HPLC-UV method for the quantification of this compound in human plasma. The protocol is straightforward, employing a simple protein precipitation step, and demonstrates excellent performance in terms of selectivity, accuracy, and precision. This method is suitable for routine analysis in a regulated bioanalytical laboratory to support various stages of drug development.
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- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols for Oral Delivery of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
Introduction: Navigating the Oral Delivery of a Novel Amine Compound
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine, as a molecule containing multiple amine functionalities, presents a unique set of challenges and opportunities for oral drug delivery. The presence of primary and tertiary amines suggests a pH-dependent solubility, which can significantly impact its dissolution and absorption profile throughout the gastrointestinal (GI) tract. While specific physicochemical data for this compound is not extensively available in public literature, its structure suggests moderate lipophilicity and a propensity for variable solubility, common hurdles for many new chemical entities (NCEs).
This guide provides a comprehensive overview of potential formulation strategies to enhance the oral bioavailability of this compound. We will explore the rationale behind selecting specific advanced formulation techniques, provide detailed experimental protocols, and outline robust evaluation methodologies. The strategies discussed are designed to address potential challenges such as poor aqueous solubility, variable dissolution rates, and pre-systemic metabolism.
Part 1: Foundational Physicochemical Characterization
Prior to any formulation work, a thorough understanding of the active pharmaceutical ingredient's (API) intrinsic properties is paramount. This foundational knowledge will guide the selection of the most appropriate formulation strategy.
Recommended Preliminary Experiments:
-
Solubility Profiling: Determine the aqueous solubility of the free base and its dihydrochloride salt[1] at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8). This will confirm the extent of pH-dependent solubility.
-
pKa Determination: Experimentally determine the pKa values of the amine groups. This is critical for predicting the ionization state of the molecule in different regions of the GI tract.
-
LogP/LogD Measurement: Quantify the lipophilicity of the compound at different pH values. This will provide insights into its potential membrane permeability.
-
Solid-State Characterization: Analyze the solid form of the API (e.g., using X-ray powder diffraction, differential scanning calorimetry) to understand its crystallinity and polymorphism, which can affect dissolution.
Part 2: Advanced Formulation Strategies for Enhanced Oral Bioavailability
Based on the anticipated challenges of pH-dependent solubility and potential low dissolution, several advanced formulation strategies can be employed. We will focus on three promising approaches: lipid-based formulations, amorphous solid dispersions, and polymer-based nanoparticles.
Strategy 1: Lipid-Based Formulations
Lipid-based drug delivery systems (LBDDS) are an excellent choice for enhancing the oral bioavailability of poorly water-soluble drugs.[2][3][4][5] They can improve drug solubilization, promote lymphatic transport, and protect the API from degradation in the GI tract.[4][6]
Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules, with droplet sizes typically in the range of 20-200 nm.[7][8][9][10][11] For an amine-containing compound, formulating it in the oil phase of a nanoemulsion can bypass the need for dissolution in the aqueous GI fluids.
Mechanism of Bioavailability Enhancement:
-
Increased Solubilization: The drug is dissolved in the lipid phase, circumventing the dissolution step in the GI tract.[7]
-
Enhanced Permeation: The small droplet size provides a large surface area for absorption.[7][9] Surfactants can also transiently open tight junctions between enterocytes.
-
Lymphatic Uptake: Lipid-based formulations can be absorbed via the lymphatic system, bypassing first-pass metabolism in the liver.[4]
Workflow for Nanoemulsion Formulation Development
Caption: Workflow for developing a nanoemulsion formulation.
Protocol 1: Preparation of a Nanoemulsion Formulation
-
Component Selection:
-
Oils: Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS, pine nut oil[8]) for their ability to solubilize this compound.
-
Surfactants: Screen non-ionic surfactants (e.g., Kolliphor RH 40, Tween 80) for their ability to emulsify the selected oil.
-
Co-surfactants: Screen short-chain alcohols or glycols (e.g., Transcutol HP, PEG 400) to improve nanoemulsion stability.
-
-
Preparation of the Nanoemulsion:
-
Accurately weigh the API and dissolve it in the selected oil phase with gentle heating and stirring.
-
In a separate container, accurately weigh and mix the surfactant and co-surfactant (Smix).
-
Add the oil phase to the Smix and vortex until a clear, homogenous mixture is formed.
-
Slowly titrate this mixture with the aqueous phase (e.g., deionized water or buffer) under constant, gentle stirring.
-
The formation of a clear or bluish-white, transparent liquid indicates the formation of a nanoemulsion.
-
-
Characterization:
-
Droplet Size and Zeta Potential: Use dynamic light scattering (DLS) to measure the mean droplet size, polydispersity index (PDI), and zeta potential.
-
Drug Content: Quantify the amount of API in the formulation using a validated HPLC method.
-
Thermodynamic Stability Studies: Subject the nanoemulsion to centrifugation and freeze-thaw cycles to assess its physical stability.
-
Table 1: Example Nanoemulsion Composition
| Component | Function | Example Excipient | Concentration Range (% w/w) |
| API | Active | - | 1 - 5 |
| Oil | Solvent | Capryol 90 | 10 - 20 |
| Surfactant | Emulsifier | Kolliphor RH 40 | 30 - 50 |
| Co-surfactant | Co-emulsifier | Transcutol HP | 10 - 20 |
| Aqueous Phase | Vehicle | Deionized Water | q.s. to 100 |
Strategy 2: Amorphous Solid Dispersions
For compounds where poor solubility is the primary barrier, converting the crystalline API into an amorphous form within a hydrophilic polymer matrix can dramatically increase its dissolution rate and apparent solubility.[12][13][14][15]
Mechanism of Bioavailability Enhancement:
-
Increased Apparent Solubility: The amorphous form of the drug has a higher free energy and thus higher apparent solubility than its crystalline counterpart.
-
Enhanced Dissolution Rate: The hydrophilic carrier promotes rapid dissolution, releasing the drug as fine colloidal particles.[15]
-
Prevention of Recrystallization: The polymer matrix can stabilize the amorphous drug, preventing it from converting back to the less soluble crystalline form in the GI tract.
Workflow for Solid Dispersion Formulation Development
Caption: Workflow for developing an amorphous solid dispersion.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Component Selection:
-
Polymer: Select a hydrophilic polymer such as polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC), or Soluplus®.
-
Solvent: Choose a common solvent that can dissolve both the API and the polymer (e.g., methanol, ethanol, or a mixture).
-
-
Preparation:
-
Dissolve a specific ratio of the API and the selected polymer (e.g., 1:1, 1:3, 1:5 w/w) in the chosen solvent system with stirring.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
-
Characterization:
-
X-ray Diffraction (XRD): Analyze the solid dispersion to confirm the absence of crystalline drug peaks, indicating a successful conversion to the amorphous state.
-
Differential Scanning Calorimetry (DSC): Use DSC to detect the glass transition temperature (Tg) of the solid dispersion, which can also confirm amorphization.
-
Dissolution Testing: Perform in vitro dissolution studies in various media (e.g., pH 1.2, 4.5, 6.8) and compare the dissolution profile to that of the pure crystalline API.
-
Table 2: Example Solid Dispersion Composition
| Component | Function | Example Excipient | Ratio (API:Polymer, w/w) |
| API | Active | - | 1 |
| Polymer | Carrier | PVP K30 | 1, 3, 5, or 9 |
Strategy 3: Polymer-Based Nanoparticles
Encapsulating the API within polymeric nanoparticles can protect it from the harsh environment of the GI tract, provide controlled release, and potentially target specific regions of the intestine.[16][17][18][19][20]
Mechanism of Bioavailability Enhancement:
-
Protection from Degradation: The polymer matrix protects the drug from acidic and enzymatic degradation.[17]
-
Controlled Release: The formulation can be designed for sustained or targeted release of the drug.[16]
-
Enhanced Uptake: Nanoparticles can be taken up by enterocytes or M-cells in the Peyer's patches, leading to improved absorption.
Protocol 3: Preparation of Polymeric Nanoparticles by Nanoprecipitation
-
Component Selection:
-
Polymer: Choose a biodegradable and biocompatible polymer such as poly(lactic-co-glycolic acid) (PLGA) or Eudragit® polymers.[16]
-
Organic Solvent: Select a water-miscible organic solvent that can dissolve the polymer and the API (e.g., acetone, acetonitrile).
-
Aqueous Phase/Stabilizer: Use deionized water containing a stabilizer (e.g., Poloxamer 188, polyvinyl alcohol) to prevent nanoparticle aggregation.
-
-
Preparation:
-
Dissolve the API and the polymer (e.g., PLGA) in the organic solvent.
-
Inject this organic solution into the aqueous phase containing the stabilizer under moderate magnetic stirring.
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Stir the resulting suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.
-
Collect the nanoparticles by centrifugation, wash them with deionized water, and then lyophilize them for long-term storage.
-
-
Characterization:
-
Particle Size and Zeta Potential: Analyze using DLS.
-
Morphology: Visualize the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Encapsulation Efficiency and Drug Loading: Quantify the amount of API encapsulated within the nanoparticles.
-
Part 3: In Vitro and In Vivo Evaluation Protocols
A robust evaluation plan is essential to assess the performance of the developed formulations and predict their in vivo behavior.[21][22][23]
Protocol 4: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
The Caco-2 cell line is a widely used in vitro model to predict the intestinal permeability of drug candidates.[22]
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for 21 days until they form a differentiated monolayer with tight junctions.
-
Permeability Study:
-
Wash the cell monolayers with pre-warmed transport buffer (HBSS, pH 7.4).
-
Add the test formulation (e.g., nanoemulsion, solution of solid dispersion) to the apical (AP) side and fresh transport buffer to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.
-
Analyze the concentration of the API in the samples by HPLC or LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to estimate the in vivo absorption potential.
Protocol 5: In Vivo Pharmacokinetic Study in a Rodent Model
Animal models are crucial for evaluating the in vivo performance of formulations.[24][[“]][26]
-
Animal Model: Use male Sprague-Dawley or Wistar rats.
-
Dosing:
-
Divide the animals into groups (n=5-6 per group).
-
Administer the different formulations (e.g., API suspension as control, nanoemulsion, solid dispersion) orally via gavage at a predetermined dose.
-
Include an intravenous (IV) dosing group to determine the absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
-
Sample Analysis:
-
Process the blood samples to obtain plasma.
-
Analyze the plasma drug concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.
-
Calculate the relative and absolute bioavailability of the formulations.
-
Table 3: Key Pharmacokinetic Parameters for Evaluation
| Parameter | Description | Desired Outcome for Enhanced Formulation |
| Cmax | Maximum observed plasma concentration | Increased |
| Tmax | Time to reach Cmax | May be shorter for rapid absorption |
| AUC (0-t) | Area under the plasma concentration-time curve | Significantly increased |
| Frel (%) | Relative bioavailability vs. control formulation | > 100% |
| Fabs (%) | Absolute bioavailability vs. IV dose | Increased |
Conclusion
The oral delivery of this compound, a novel amine-containing compound, can be significantly improved through rational formulation design. The choice of formulation strategy—be it lipid-based systems, solid dispersions, or polymeric nanoparticles—should be guided by a thorough physicochemical characterization of the API. The protocols and evaluation methods detailed in this guide provide a robust framework for developing and testing advanced oral dosage forms, ultimately aiming to enhance the therapeutic potential of this promising molecule. It is through such systematic and scientifically-grounded approaches that the challenges of oral drug delivery can be successfully overcome.[27]
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Radioligand binding assay protocol for 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
Application Notes & Protocols
Topic: Radioligand Binding Assay Protocol for 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Characterizing a Novel Ligand
The compound this compound is a novel chemical entity whose pharmacological profile is not yet extensively documented. Its structure, featuring a phenoxypropanamine core, is analogous to scaffolds found in well-characterized neuropharmacological agents, suggesting potential interactions with central nervous system (CNS) targets. Specifically, the presence of the piperidine moiety and the aromatic system are common features in ligands for sigma receptors and monoamine transporters.[1][2][3][4]
Radioligand binding assays are the cornerstone for determining the affinity of a compound for a specific receptor or transporter.[5][6] These assays are highly sensitive and robust, providing quantitative data on binding affinity (expressed as Ki, the inhibition constant), receptor density (Bmax), and the dissociation constant (Kd) of the radioligand.[5][7]
This document, authored from the perspective of a Senior Application Scientist, provides a detailed, adaptable protocol to characterize the binding profile of this compound. We will present a logical, tiered screening approach against high-probability targets: the Sigma-1 (σ₁) and Sigma-2 (σ₂) receptors, the Serotonin Transporter (SERT), and the Dopamine Transporter (DAT). The causality behind experimental choices is explained to ensure both technical accuracy and field-proven insight.
Pillar 1: The Principle of Radioligand Binding
The fundamental principle of a radioligand binding assay is the competition between a radioactively labeled ligand (the "radioligand") and an unlabeled test compound (the "competitor," in this case, this compound) for a finite number of receptor sites in a biological preparation (e.g., cell membranes or tissue homogenates).
There are two primary types of experiments detailed here:
-
Saturation Assays: These are used to determine the Kd of the radioligand and the Bmax of the receptor in the tissue preparation. This is achieved by incubating the membranes with increasing concentrations of the radioligand until saturation is reached.[3][5]
-
Competition Assays: These are used to determine the affinity (Ki) of the unlabeled test compound. A fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound.[5][6] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀. The IC₅₀ is then converted to the Ki using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used in the assay.[8]
Pillar 2: Experimental Design & Workflow
A successful binding assay is a self-validating system. This is achieved through careful experimental design, including appropriate controls and a systematic workflow.
General Experimental Workflow
The overall process for any radioligand binding assay follows a consistent path, from preparing the biological source of the receptor to analyzing the final data.
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Topic: High-Throughput Screening of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine Analogs for Modulatory Activity at a Novel G-Protein Coupled Receptor Target
An Application Note for Drug Discovery Professionals
Abstract
This document provides a comprehensive guide to the high-throughput screening (HTS) of a focused library of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine analogs. The objective is to identify novel modulators of a hypothetical Gq-coupled orphan G-Protein Coupled Receptor (GPCR), herein designated as GPCR-X. We detail the entire workflow, from initial assay development and miniaturization to the primary screen, data analysis, and a robust hit validation cascade. The protocols are designed to be self-validating, incorporating essential quality control metrics and counter-screens to eliminate common artifacts and false positives.[1][2] This guide emphasizes the rationale behind experimental choices, providing researchers with the foundational knowledge to adapt these methods for their specific drug discovery campaigns.
Introduction: The Rationale for Screening Phenoxypropanamine Analogs
The phenoxypropanamine scaffold is a privileged structure in medicinal chemistry, famously represented in drugs like Fluoxetine[3][4] and various beta-blockers. Its structural characteristics allow for versatile interactions with a range of biological targets, particularly membrane-bound proteins such as GPCRs and transporters. The this compound core (Figure 1) presents a unique three-dimensional arrangement of hydrogen bond donors/acceptors, hydrophobic regions, and a basic nitrogen atom, making it an attractive starting point for identifying novel receptor modulators.
This application note outlines a campaign to screen a library of analogs based on this core structure against GPCR-X, a Gq-coupled orphan receptor implicated in a novel disease pathway. The goal is to identify potent and selective agonists or antagonists that can serve as starting points for a hit-to-lead optimization program.[5] High-throughput screening (HTS) is the chosen methodology due to its efficiency in rapidly evaluating large numbers of compounds to identify initial hits.[6][7]
Figure 1: Core Scaffold
-
This compound
Assay Development and Miniaturization
The foundation of any successful HTS campaign is a robust and reliable assay.[8][9] Given that GPCR-X is a Gq-coupled receptor, its activation leads to the mobilization of intracellular calcium (Ca²⁺). This provides a direct and rapid functional readout amenable to HTS.
Causality: Why a Calcium Flux Assay?
A cell-based calcium flux assay was selected for three primary reasons:
-
Physiological Relevance : It measures a direct downstream consequence of Gq-pathway activation in a live-cell environment, offering greater biological insight than simple binding assays.[10]
-
High Signal-to-Background Ratio : Calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM, Cal-520 AM) provide a robust and sensitive signal upon receptor activation, which is critical for detecting a wide range of compound potencies.
-
HTS Compatibility : The assay is "no-wash" and can be performed in high-density microplates (384- or 1536-well), making it compatible with robotic liquid handling and rapid plate readers like the FLIPR® (Fluorescent Imaging Plate Reader).[11]
Protocol: Assay Development
-
Cell Line Generation : A stable HEK293 cell line constitutively expressing human GPCR-X was generated. A monoclonal line demonstrating high receptor expression and low basal signaling was selected for all subsequent experiments.
-
Assay Buffer Optimization : An assay buffer containing 20 mM HEPES and 2.5 mM probenecid (an inhibitor of organic anion transporters that prevents dye leakage) was optimized for pH and ionic strength to ensure cell viability and optimal dye performance.
-
Dye Loading Optimization : Cells were seeded in 96-well plates and incubated with varying concentrations of Cal-520 AM dye for different durations (30, 45, 60 minutes) at 37°C. Optimal conditions were determined to be 45 minutes, which provided the highest signal-to-background ratio without inducing cytotoxicity.
-
Agonist Concentration Determination : A known surrogate agonist was titrated to determine the EC₈₀ concentration. This concentration is used for antagonist-mode screening as it provides a large dynamic range for detecting inhibition without saturating the system.
-
DMSO Tolerance : The assay was tested with increasing concentrations of DMSO (the compound library solvent) to ensure that the final assay concentration (typically ≤0.5%) does not impact cell viability or assay performance.
Protocol: Miniaturization and Validation
The assay was miniaturized from a 96-well to a 384-well format to increase throughput and reduce reagent costs.[9]
-
Cell Seeding Density : Cell titration experiments were performed in a 384-well plate to find the optimal cell number (e.g., 15,000 cells/well) that yields a confluent monolayer and a robust signal.
-
Reagent Volume Reduction : All reagent volumes (dye, compounds, agonist) were scaled down proportionally (e.g., from 100 µL in 96-well to 40 µL in 384-well).[9]
-
Assay Performance Validation (Z'-Factor) : The assay's quality and suitability for HTS were validated by calculating the Z'-factor.[12] Plates were prepared with 16 columns of positive controls (EC₈₀ surrogate agonist) and 16 columns of negative controls (vehicle). The Z'-factor was consistently calculated to be >0.6, indicating an excellent screening window.
-
Z'-Factor Formula : Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
The High-Throughput Screening Workflow
The HTS process is a highly automated procedure designed for efficiency and reproducibility.[7]
Caption: The automated high-throughput screening workflow.
Protocol: Primary HTS for Antagonists
-
Cell Plating : Using an automated multidrop dispenser, seed 15,000 GPCR-X/HEK293 cells in 20 µL of media into each well of a 384-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading : Add 20 µL of 2X Cal-520 AM dye solution to all wells. Incubate for 45 minutes at 37°C.
-
Compound Transfer : Transfer 100 nL of compound from the library source plates to the assay plates using an acoustic liquid handler (e.g., Echo®) or robotic pin tool. The final compound concentration is 10 µM. Incubate for 15 minutes.
-
Data Acquisition : Place the assay plate into a FLIPR Tetra®. Read baseline fluorescence for 10 seconds.
-
Agonist Addition : The FLIPR automatically adds 10 µL of the EC₈₀ surrogate agonist to all wells.
-
Signal Reading : Continue reading fluorescence for an additional 120 seconds to capture the full calcium mobilization curve.
Data Analysis and Hit Identification
Raw HTS data must be processed and normalized to account for plate-to-plate variability and identify statistically significant "hits".[13][14]
Data Normalization
The raw fluorescence signal from each well is converted to a percentage of inhibition relative to the on-plate controls.
-
Formula : % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))
-
Mean_neg: Average signal from vehicle control wells (0% inhibition).
-
Mean_pos: Average signal from wells with no compound (100% activity / 0% inhibition).
-
Hit Selection Criteria
A robust Z-score is calculated for each compound to identify those with activity significantly above the plate median.
-
Formula : Robust Z-score = (Value_compound - Median_plate) / MAD_plate
-
MAD: Median Absolute Deviation of all sample wells on the plate.
-
A compound is declared a primary hit if its % inhibition is >50% and the robust Z-score is ≤ -3. This stringent, multi-parameter criterion minimizes the selection of false positives.
Hit Confirmation and Validation Cascade
A primary hit is not a validated lead.[15] A rigorous validation cascade is essential to eliminate artifacts, confirm on-target activity, and prioritize the most promising chemical matter.[2][16]
Caption: The sequential hit validation and characterization cascade.
Protocols for Hit Validation
-
Hit Confirmation : Primary hits are re-ordered as dry powders. A fresh 10 mM DMSO stock is prepared and re-tested in the primary assay to confirm activity and rule out issues from compound degradation or precipitation in the library plates.
-
Dose-Response Analysis : Confirmed hits are tested in an 11-point, 1:3 serial dilution (e.g., from 50 µM to 0.8 nM) to determine their potency (IC₅₀). This step is critical for ranking compounds and beginning to understand the structure-activity relationship (SAR).[17]
-
Orthogonal Assay : To ensure the observed activity is not an artifact of the calcium flux readout (e.g., fluorescence interference), hits are tested in a mechanistically distinct assay. For a Gq-coupled target, an IP-One assay, which measures the accumulation of inositol monophosphate, is an excellent choice. True hits should be active in both assays.[15]
-
Selectivity Counter-Screen : To confirm that the compound's activity is dependent on GPCR-X, the most potent hits are tested against the parental HEK293 cell line (which does not express the receptor). A lack of activity in this assay demonstrates on-target selectivity.[11]
Data Presentation and Preliminary SAR
All validated hit data should be compiled to facilitate analysis and prioritization for the hit-to-lead chemistry effort.[5][12]
Table 1: Hypothetical Hit Validation Data
| Compound ID | Re-test (% Inh @ 10µM) | IC₅₀ (nM) | IP-One IC₅₀ (nM) | Parental Cell Activity | Hit Status |
| Analog-001 | 88.5 | 150 | 210 | Inactive | Validated |
| Analog-002 | 9.2 | >50,000 | N/A | N/A | False Positive |
| Analog-003 | 95.1 | 45 | 65 | Inactive | Validated |
| Analog-004 | 91.3 | 220 | >10,000 | Inactive | Artifact |
| Analog-005 | 99.8 | 15 | 25 | Active | Non-selective |
Table 2: Preliminary Structure-Activity Relationship (SAR) Analysis
Analysis of validated hits allows for the identification of chemical motifs associated with activity.[18][19] This informs the design of the next generation of analogs.
| Compound ID | R¹ Group (Piperidine) | R² Group (Phenoxy Ring) | IC₅₀ (nM) | Key Insight |
| Analog-001 | H | H | 150 | Baseline activity |
| Analog-003 | H | 4-Fluoro | 45 | Halogen at para-position increases potency |
| Analog-008 | H | 2-Methyl | 890 | Steric hindrance at ortho-position is detrimental |
| Analog-015 | 4-Hydroxy | 4-Fluoro | 25 | Polar group on piperidine is tolerated/beneficial |
Summary and Next Steps
This application note has detailed a robust, self-validating workflow for the high-throughput screening of this compound analogs. By following this cascade from assay development through hit validation, researchers can confidently identify potent, selective, and mechanistically validated hits. The preliminary SAR data gathered from this process provides a clear rationale for initiating a medicinal chemistry program aimed at optimizing these initial hits into lead candidates with drug-like properties.[5] The next phase will involve expanding the SAR around the most promising scaffolds, such as Analog-015, and beginning to profile for ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
References
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Wawer, M., & Bajorath, J. (2009). Extraction of structure-activity relationship information from high-throughput screening data. Current Medicinal Chemistry, 16(31), 4049-57. Retrieved from [Link]
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Nakayama, T. (2019). Exhaustive SAR analysis tools for HTS hits based on intuition of medicinal chemists. Chem-Bio Informatics Journal, 19, 19-31. Retrieved from [Link]
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Singh, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6). Retrieved from [Link]
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Hit Identification - Revolutionizing Drug Discovery | Explore Now. (n.d.). Vipergen. Retrieved from [Link]
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Gilbert, D. F., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1601, 65-79. Retrieved from [Link]
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Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Bio-Techne. Retrieved from [Link]
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Pashkov, V., et al. (2006). Computational Methods for Analysis of High-Throughput Screening Data. Current Computer-Aided Drug Design, 2(1), 1-10. Retrieved from [Link]
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Structure-Activity Relationship (SAR) Optimization of Hits. (n.d.). CD BioGlyco. Retrieved from [Link]
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Analysis of HTS data. (2017). Cambridge MedChem Consulting. Retrieved from [Link]
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Scheeder, C., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(16), e132. Retrieved from [Link]
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Secondary Screening. (n.d.). Creative Biolabs. Retrieved from [Link]
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Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. (2023). Technology Networks. Retrieved from [Link]
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High-throughput Screening in Drug Discovery Explained. (2025). Technology Networks. Retrieved from [Link]
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Coan, K. E. D., & Shoichet, B. K. (2008). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. Journal of the American Chemical Society, 130(29), 9606–9612. Retrieved from [Link]
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Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols, 2(2), 100400. Retrieved from [Link]
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Stanbery, L., & Matson, J. S. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Drug Design, Development and Therapy, 11, 2735–2744. Retrieved from [Link]
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Hevener, K. E., et al. (2018). Hit-to-Lead: Hit Validation and Assessment. Methods in Enzymology, 610, 265-309. Retrieved from [Link]
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Parham, J. H., & Sors, T. G. (2016). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 11(12), 1205-1213. Retrieved from [Link]
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Li, X., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 58(24), 9625-38. Retrieved from [Link]
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(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-chloropropan-1-one. (n.d.). PubChem. Retrieved from [Link]
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Application Notes & Protocols for Electrophysiological Profiling of Novel Phenyl-Propylamine Analogs
Disclaimer: The following guide details electrophysiological profiling methods for the compound class to which 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine belongs. As of the latest literature review, no specific electrophysiological data for this exact molecule is publicly available. Therefore, this document leverages extensive data from the well-characterized and structurally related compound, Fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine) , as a predictive framework.[1][2][3] The protocols provided are designed to be robust starting points for characterizing the ion channel activity of novel chemical entities within this structural family.
Introduction: Rationale and Predictive Framework
The phenyl-propylamine scaffold is a cornerstone in modern pharmacology. While primarily recognized for its role in developing selective serotonin reuptake inhibitors (SSRIs) like Fluoxetine, this chemical motif is also known to interact with a variety of ion channels.[4] These "off-target" effects are not merely side effects; they represent a rich area for new therapeutic discovery. Understanding the ion channel pharmacology of a novel compound like this compound is critical for predicting its full physiological impact, including potential therapeutic applications and safety liabilities.
Fluoxetine, a extensively studied analog, has been shown to modulate several key voltage-gated ion channels, including sodium (Nav), potassium (Kv), and calcium (Cav) channels.[5][6][7] This known activity provides a logical and evidence-based foundation for designing an electrophysiological screening cascade for new, structurally similar compounds. This guide will therefore focus on protocols to assess the activity of your compound on these primary channel families.
Part 1: Primary Target Assessment - Voltage-Gated Sodium Channels (Nav)
Scientific Rationale: Fluoxetine is known to block cardiac Nav1.5 channels in a manner similar to Class I antiarrhythmic drugs.[6] This action is characterized by a frequency-dependent block and a hyperpolarizing shift in the steady-state inactivation curve. Assessing a new analog for similar properties is crucial for evaluating potential cardiotoxicity or novel therapeutic effects (e.g., in neuropathic pain).
Experimental Workflow: Nav Channel Profiling
Caption: Workflow for assessing Nav channel modulation.
Protocol 1: Whole-Cell Voltage-Clamp Analysis of Nav1.5 Currents
This protocol is designed for mammalian cell lines (e.g., HEK-293) stably expressing the human Nav1.5 channel.
1. Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
-
Compound Stock: Prepare a 10-100 mM stock solution of this compound in DMSO. Final DMSO concentration in the recording chamber should not exceed 0.1%.
2. Cell Preparation & Recording:
-
Plate cells expressing Nav1.5 onto glass coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution (1-2 mL/min).[8]
-
Fabricate borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a single, healthy cell and apply gentle suction to form a gigaohm seal (>1 GΩ).[9]
-
Rupture the cell membrane with a brief, strong suction pulse to achieve the whole-cell configuration.[10]
-
Set the amplifier to voltage-clamp mode and hold the cell at -100 mV.
3. Voltage Protocols:
-
Tonic Block: From a holding potential of -100 mV, apply a 50 ms depolarizing step to -20 mV every 10 seconds to elicit peak Na+ current.
-
Frequency-Dependent Block: Apply a train of 20 pulses to -20 mV at frequencies of 1 Hz and 10 Hz.
-
Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -120 mV to -10 mV, followed immediately by a 20 ms test pulse to -20 mV.
4. Data Acquisition & Analysis:
-
Record baseline currents in the vehicle control solution.
-
Apply increasing concentrations of the test compound, allowing 2-3 minutes for equilibration at each concentration.
-
Measure the peak inward current for each voltage step.
-
Calculate the percentage of inhibition at each concentration relative to the baseline.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Anticipated Results Based on Fluoxetine Analog
| Parameter | Typical Value for Fluoxetine | Significance for New Analog |
| Tonic Block IC50 | ~39 µM on Nav1.5[6] | Indicates the baseline potency of channel inhibition. |
| Frequency-Dependent Block | Significant inhibition at higher frequencies (e.g., 10 Hz)[6] | Suggests preferential binding to the open or inactivated state of the channel, a hallmark of many antiarrhythmics and local anesthetics. |
| Shift in Inactivation (ΔV1/2) | Hyperpolarizing shift (to more negative potentials)[6] | Implies stabilization of the inactivated channel state, reducing channel availability at physiological resting potentials. |
Part 2: Secondary Target Assessment - Voltage-Gated Potassium Channels (Kv)
Scientific Rationale: Beyond sodium channels, Fluoxetine has been identified as an open-channel blocker of neuronal Kv3.1 channels.[5] This channel subtype is critical for enabling high-frequency firing in neurons. Modulation of Kv channels can have profound effects on neuronal excitability, cardiac repolarization, and smooth muscle tone.[11] Therefore, profiling your compound against a representative Kv channel is a key secondary step.
Putative Mechanism: Open-Channel Block
Caption: Simplified model of open-channel block mechanism.
Protocol 2: Characterization of Kv3.1 Channel Block
This protocol uses a cell line stably expressing the rat Kv3.1 channel.
1. Solution Preparation:
-
External Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH.
2. Recording Procedure:
-
Follow the same initial patch-clamp procedure as described in Protocol 1 to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
3. Voltage Protocol:
-
To elicit outward K+ currents, apply 500 ms depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments.
-
Record a family of baseline currents.
-
Perfuse the test compound at various concentrations and repeat the voltage-step protocol.
4. Data Analysis:
-
Measure the steady-state current amplitude at the end of the depolarizing pulse (e.g., at +40 mV).
-
Calculate the percentage of inhibition and determine the IC50.
-
Analyze the kinetics of current activation and inactivation to see if the compound alters the channel's gating properties. An acceleration of decay is indicative of open-channel block.[5]
-
Examine tail currents upon repolarization to -40 mV. A "crossover" phenomenon, where the tail current in the presence of the drug decays more slowly than the control, is another classic sign of open-channel block.[5]
Anticipated Results Based on Fluoxetine Analog
| Parameter | Typical Value for Fluoxetine | Significance for New Analog |
| Block IC50 | ~13.4 µM on Kv3.1[5] | Defines the potency for potassium channel modulation. |
| Voltage-Dependence | Block increases as the channel opens (e.g., between 0 and +30 mV)[5] | Supports an open-channel block mechanism, where the drug accesses its binding site only after the channel has undergone a conformational change to the open state. |
| Use-Dependence | Inhibition increases with repetitive stimulation[5] | Confirms that channel activity is required for the drug to exert its blocking effect. |
Part 3: Broader Screening - Voltage-Gated Calcium Channels (Cav)
Scientific Rationale: Fluoxetine also demonstrates inhibitory effects on L-type Ca2+ currents, which are fundamental to cardiac muscle contraction and vascular tone.[7] Assessing this activity is vital for a comprehensive safety profile.
Protocol 3: L-Type Cav1.2 Current Analysis
This protocol is suitable for primary cardiomyocytes or cell lines expressing Cav1.2.
1. Solution Preparation:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. (Using Ba2+ as the charge carrier eliminates Ca2+-dependent inactivation).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.
2. Recording & Voltage Protocol:
-
Achieve whole-cell configuration. Hold the cell at -80 mV. To minimize contamination from T-type Ca2+ currents, a holding potential of -50 mV can also be used.
-
Apply 200 ms depolarizing steps from -40 mV to +50 mV in 10 mV increments.
-
Record baseline currents and repeat after application of the test compound.
4. Data Analysis:
-
Measure peak inward Ba2+ (or Ca2+) current at each voltage step.
-
Construct a current-voltage (I-V) plot to identify the peak current.
-
Determine the IC50 for inhibition of the peak current.
Anticipated Results Based on Fluoxetine Analog
| Parameter | Typical Value for Fluoxetine | Significance for New Analog |
| Block IC50 | ~5.4 µM on cardiac Ca2+ currents[7] | Indicates potential for impacting cardiac contractility and blood pressure. |
| Shift in Inactivation (ΔV1/2) | Hyperpolarizing shift[7] | Suggests stabilization of the inactivated state, similar to its effect on Nav channels. |
Conclusion
The provided protocols offer a comprehensive, tiered approach to characterizing the electrophysiological profile of this compound or other novel phenyl-propylamine analogs. By systematically evaluating the compound's effects on key voltage-gated sodium, potassium, and calcium channels, researchers can build a detailed pharmacological profile. This data is indispensable for predicting in vivo effects, identifying potential therapeutic avenues, and flagging safety concerns early in the drug development process. The use of Fluoxetine as a reference compound provides a powerful predictive framework to guide these initial studies.
References
- Patch-Clamp Protocol. (n.d.). Vertex AI Search.
- Chemical modulation of Kv7 potassium channels. (n.d.). PMC - PubMed Central - NIH.
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- Fluoxetine. (n.d.). PubChem - NIH.
- Open Channel Block of Kv3.1 Currents by Fluoxetine. (n.d.). PubMed.
- 3-Methyl-2H-1-benzopyran potassium channel activators. (n.d.). PubMed.
- (RS)-N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine -fluoxetine formula. (n.d.).
- Fluoxetine blocks Nav1.5 channels via a mechanism similar to that of class 1 antiarrhythmics. (n.d.).
- m6A-centered Drug Response Information. (n.d.). M6AREG.
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- Electrophysiological effects of fluoxetine in mammalian cardiac tissues. (n.d.). PubMed.
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Application Notes and Protocols for 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine: A Novel Chemical Probe for the Serotonin Transporter
Introduction: Unveiling a New Tool for Serotonergic Research
The serotonin transporter (SERT), a key regulator of serotonergic neurotransmission, is a primary target for a multitude of therapeutic agents, most notably the selective serotonin reuptake inhibitors (SSRIs) used in the management of depression and anxiety disorders.[1][2] The intricate mechanisms of SERT function and its role in neuropathologies necessitate the development of novel chemical probes for its study. Herein, we introduce 3-(3-(piperidin-1-ylmethyl)phenoxy)propan-1-amine , a molecule belonging to the phenoxypropanamine class, as a potent and selective chemical probe for investigating the serotonin transporter.
The structural architecture of this compound, featuring a phenoxypropanamine scaffold, strongly suggests its interaction with the serotonin transporter. This structural class is well-established for its high-affinity binding to SERT.[3][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a chemical probe to explore the multifaceted biology of the serotonin transporter. We will delve into its physicochemical properties, provide detailed protocols for its characterization, and discuss its potential applications in serotonergic research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a chemical probe is paramount for its effective application in biological systems. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [5][6] |
| CAS Number | 73278-98-5 | [5] |
| Molecular Formula | C15H24N2O | [5] |
| Molecular Weight | 248.37 g/mol | [5] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in DMSO and ethanol | Inferred |
Proposed Biological Target and Mechanism of Action
Based on extensive structure-activity relationship (SAR) data for phenoxypropanamine derivatives, the primary biological target of this compound is hypothesized to be the serotonin transporter (SERT) .[3][4] The proposed mechanism of action is the competitive inhibition of serotonin reuptake. By binding to the central binding site of SERT, the probe is expected to block the translocation of serotonin from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentration of serotonin.
Caption: Workflow for the radioligand binding assay.
Protocol 2: Synaptosomal Serotonin Uptake Assay
This protocol measures the functional activity of the compound by assessing its ability to inhibit the uptake of serotonin into synaptosomes, which are isolated nerve terminals. [7][8] Materials:
-
Synaptosomes: Prepared from a brain region rich in serotonergic nerve endings (e.g., rat brain cortex or hippocampus).
-
Radiolabeled Serotonin: [³H]Serotonin (specific activity 20-30 Ci/mmol).
-
Test Compound: this compound.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (containing appropriate ions and glucose).
-
Stopping Solution: Ice-cold uptake buffer.
-
Inhibitor Control: A known SSRI (e.g., 10 µM Fluoxetine) to determine non-specific uptake.
-
Glass fiber filters, cell harvester, scintillation vials, and a liquid scintillation counter.
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from brain tissue using standard differential centrifugation techniques. Resuspend the final synaptosomal pellet in uptake buffer.
-
Compound Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound (or vehicle/inhibitor control) for 10-15 minutes at 37°C.
-
Initiate Uptake: Start the uptake reaction by adding [³H]Serotonin to a final concentration of approximately 10-20 nM.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold stopping solution.
-
Scintillation Counting: Lyse the synaptosomes on the filters and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of an SSRI) from the total uptake. Determine the IC₅₀ value for the inhibition of serotonin uptake and compare it to known SSRIs.
Protocol 3: Live-Cell Imaging of SERT with a Fluorescent Derivative (Hypothetical Application)
While this compound itself is not fluorescent, it serves as a scaffold for the development of fluorescent probes. A fluorescent derivative could be synthesized by conjugating a suitable fluorophore to the primary amine. This would enable the visualization of SERT in living cells. [9] Conceptual Workflow:
-
Synthesis: Synthesize a fluorescent derivative of this compound by coupling a fluorophore (e.g., a rhodamine or fluorescein derivative) to the primary amine.
-
Cell Culture: Culture cells stably expressing a fluorescently tagged SERT (e.g., GFP-SERT) or untagged SERT.
-
Labeling: Incubate the cells with the fluorescent probe at an appropriate concentration (likely in the nanomolar range) for a defined period.
-
Imaging: Visualize the localization of the fluorescent probe using confocal microscopy. Co-localization with GFP-SERT would confirm specific binding.
-
Competition Assay: To confirm specificity, co-incubate the cells with the fluorescent probe and an excess of a non-fluorescent SERT inhibitor (e.g., paroxetine). A significant reduction in the fluorescent signal would indicate specific binding to SERT.
Caption: Conceptual workflow for the use of a fluorescent derivative as an imaging probe for SERT.
Data Interpretation and Expected Results
Based on the structure-activity relationships of related compounds, this compound is expected to exhibit high affinity for the serotonin transporter, with a Ki value likely in the low nanomolar range. In the functional uptake assay, it is anticipated to be a potent inhibitor of serotonin reuptake, with an IC₅₀ value comparable to that of established SSRIs.
Expected Affinity and Potency:
| Assay | Expected Value |
| SERT Binding Affinity (Ki) | 1 - 50 nM |
| Serotonin Uptake Inhibition (IC₅₀) | 5 - 100 nM |
Conclusion and Future Directions
This compound represents a valuable new chemical probe for the study of the serotonin transporter. Its hypothesized high affinity and selectivity make it a powerful tool for a range of in vitro applications, including radioligand binding and functional uptake assays. The protocols detailed in these application notes provide a solid foundation for researchers to characterize and utilize this compound in their investigations of serotonergic signaling.
Future work should focus on the experimental determination of the binding affinity and functional potency of this compound, as well as its selectivity against other monoamine transporters (dopamine and norepinephrine transporters). Furthermore, the development of radiolabeled and fluorescent derivatives of this probe would significantly expand its utility, enabling in vivo imaging studies and a more detailed investigation of SERT dynamics in complex biological systems.
References
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Hyttel, J. Pharmacological characterization of selective serotonin reuptake inhibitors (SSRIs). International clinical psychopharmacology9 Suppl 1 , 19-26 (1994). [Link]
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Belleza, O. J. et al. Novel fluorescent probes for imaging the serotonin transporter. U:cris-Portal. [Link]
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Columbia Academic Commons. Development and Characterization of Fluorescent Probes for Understanding Monoamine Neurotransmitter Pathways in the Brain. [Link]
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Andersen, J. et al. A rhodamine-labeled citalopram analogue as a high-affinity fluorescent probe for the serotonin transporter. Bioorganic & medicinal chemistry letters23 , 323-6 (2013). [Link]
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National Center for Biotechnology Information. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]
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National Center for Biotechnology Information. Binding-Induced Fluorescence of Serotonin Transporter Ligands: A Spectroscopic and Structural Study of 4-(4-(Dimethylamino)phenyl). [Link]
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National Center for Biotechnology Information. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. [Link]
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Bio-protocol. In vitro uptake assays in synaptosomes. [Link]
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National Center for Biotechnology Information. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. [Link]
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- 4. Antioxidant Activity of a Series of Fluorinated Pyrano-nucleoside Analogues of N4-benzoyl Cytosine and N6-benzoyl Adenine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for covalent labeling with 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine derivatives
An Application Note and Protocol for Covalent Labeling with 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine Derivatives
Authored by a Senior Application Scientist
Introduction: A Novel Probe for Mapping Protein Interactions
Covalent labeling, coupled with mass spectrometry (MS), has emerged as a powerful tool for elucidating protein structure, function, and interactions.[1][2][3] This technique utilizes chemical probes that form stable, covalent bonds with specific amino acid residues, providing a snapshot of the protein's solvent accessibility and conformation.[2] The primary amine present in this compound and its derivatives offers a unique chemical handle for covalent modification of proteins. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of these derivatives for covalent labeling studies.
Given the nucleophilic nature of the primary amine on the labeling agent, this protocol will focus on a reductive amination strategy. This well-established method allows for the covalent attachment of amine-containing molecules to aldehyde or ketone groups on a target protein.[4] These reactive carbonyl groups can be endogenous to the protein or, more commonly, introduced through chemical modification of the protein, for example, by periodate oxidation of glycosylated proteins. This application note will detail the necessary steps from protein preparation and labeling to the final analysis by mass spectrometry to identify the specific sites of modification.
Principle of the Method: Reductive Amination for Covalent Protein Labeling
Reductive amination is a two-step process that forms a stable secondary amine linkage between the primary amine of the labeling reagent and a carbonyl group (aldehyde or ketone) on the target protein.
-
Schiff Base Formation: The primary amine of the this compound derivative reacts with an aldehyde group on the protein to form a reversible Schiff base (an imine).
-
Reductive Alkylation: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), is then used to reduce the imine to a stable secondary amine, thus covalently linking the probe to the protein.
This method is highly specific for carbonyl groups and can be performed under physiological conditions, which helps to preserve the native structure of the protein.[4]
Experimental Workflow Overview
Sources
- 1. researchgate.net [researchgate.net]
- 2. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
Welcome to the technical support guide for improving the aqueous solubility of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine. This document is intended for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments with this compound. Here, we provide a comprehensive overview of the underlying principles and practical strategies to enhance the solubility of this molecule, structured in a user-friendly question-and-answer format.
Understanding the Molecule: Physicochemical Properties
| Property | Predicted Value | Implication for Aqueous Solubility |
| pKa (most basic) | ~9.5 - 10.5 | The amine groups will be protonated at physiological pH, which can aid solubility. However, the free base form is likely to have low solubility. |
| logP | ~3.0 - 4.0 | This value suggests a relatively high lipophilicity, which is often correlated with poor aqueous solubility. |
| Intrinsic Solubility | Predicted to be low | The un-ionized form of the molecule is not expected to be readily soluble in water. |
Note: These values are predictions from computational models (such as those provided by ChemAxon) and should be experimentally verified for precise applications.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
The structure of this compound contains both hydrophilic (amine groups) and lipophilic (phenoxy and piperidine rings) regions. Its predicted high logP value indicates a preference for a lipid-rich environment over an aqueous one, leading to poor water solubility in its neutral (free base) form.[5] The large non-polar surface area of the molecule contributes significantly to this characteristic.
Q2: What is the first and most critical step to improve its solubility?
The most effective initial approach is pH adjustment . Since the molecule has two basic amine groups (the primary amine and the piperidine nitrogen), its solubility is highly pH-dependent. By lowering the pH of the aqueous solution, these amine groups become protonated, forming positively charged ammonium ions. This ionization significantly increases the molecule's polarity and its ability to interact with water molecules, thereby enhancing its solubility.[6][7]
Q3: At what pH should I expect the best solubility?
To ensure complete protonation of the amine groups, the pH of the solution should be at least 2 units below the pKa of the most basic amine. Given the predicted pKa is in the range of 9.5-10.5, adjusting the pH to below 7.5 should lead to a significant increase in solubility. For optimal and robust solubilization, a pH in the acidic range (e.g., pH 4-6) is recommended.
Troubleshooting Guide: Step-by-Step Protocols
Issue 1: The compound precipitates out of solution, even after initial dissolution.
This often occurs due to a change in pH or temperature, or when a stock solution in an organic solvent is diluted into an aqueous buffer.
Troubleshooting Workflow: pH Adjustment
Caption: Workflow for optimizing solubility via pH adjustment.
Detailed Protocol for pH Adjustment:
-
Prepare a range of buffers: Start with buffers such as acetate (for pH 4-5.5) and phosphate (for pH 6-7.5).
-
Determine the target concentration: Decide on the final concentration of the compound required for your experiment.
-
Incremental addition: Add a small amount of the solid compound to a fixed volume of each buffer.
-
Energy input for dissolution: Vortex or sonicate the samples to aid dissolution. Gentle heating may be applied, but be cautious of potential degradation.
-
Equilibration and observation: Allow the solutions to equilibrate at the intended experimental temperature for a set period (e.g., 1-2 hours) and visually inspect for any precipitation.
-
Select the optimal pH: The ideal pH is the one that completely dissolves the compound and maintains its solubility over time, while being compatible with your downstream application.
Issue 2: pH adjustment is not sufficient or is incompatible with my experimental conditions.
In cases where a neutral pH is required or the desired concentration is very high, pH adjustment alone may not be enough.
Solution A: Salt Formation
Converting the free base into a salt form is a common and highly effective strategy to improve the solubility and dissolution rate of basic drugs.[8][9][10][11] You can either purchase a pre-formed salt (e.g., hydrochloride salt) or form one in situ.
Experimental Protocol for in situ Salt Formation:
-
Weigh the compound: Accurately weigh the required amount of the free base form of this compound.
-
Suspend in water: Suspend the compound in a minimal amount of purified water.
-
Titrate with acid: Slowly add a stoichiometric amount of a suitable acid (e.g., 1 M HCl for the hydrochloride salt) dropwise while stirring. The compound should dissolve as the salt is formed.
-
Adjust final volume: Once the compound is fully dissolved, add your desired buffer or aqueous medium to reach the final concentration and volume.
-
Verify pH: Check and adjust the final pH of the solution if necessary.
Solution B: Use of Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[4][5][12][13][14]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (DMSO)
Workflow for Co-solvent Selection
Caption: Systematic approach for selecting a suitable co-solvent.
Important Considerations for Co-solvents:
-
Toxicity: Be mindful of the potential toxicity of the co-solvent to your biological system (e.g., cells, enzymes).
-
Concentration: Use the lowest effective concentration of the co-solvent to avoid artifacts in your experiments.
-
Precipitation upon dilution: A high concentration of the compound in a neat organic solvent may precipitate when diluted into an aqueous buffer. It is crucial to determine the "aqueous tolerance" of your co-solvent system.
Issue 3: Advanced Solubility Enhancement is Required
For very high concentrations or specific formulation requirements, more advanced techniques may be necessary.
Option 1: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the lipophilic part of the drug and presenting a hydrophilic exterior to the aqueous environment, thereby increasing its apparent solubility.[1][2][15][16]
-
Types: β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.
-
Protocol: Prepare a solution of the cyclodextrin in your aqueous buffer and then add the compound. Agitation and gentle heating can facilitate the formation of the inclusion complex.
Option 2: Solid Dispersions
This technique involves dispersing the drug in an inert carrier matrix at a solid state.[3][17][18][19][20] This can enhance solubility by reducing particle size to a molecular level and converting the drug to an amorphous form, which is more readily soluble than a crystalline form.
-
Carriers: Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).
-
Preparation: Methods like solvent evaporation or melt extrusion are used to prepare solid dispersions. This is typically a more formulation-intensive approach.
Option 3: Liposomal Formulations
Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[21][22][23] For an amine-containing compound, techniques involving a pH gradient across the liposomal membrane can be used for efficient drug loading.
-
Utility: This is a sophisticated drug delivery approach often used to improve pharmacokinetics and reduce toxicity.
Summary of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Considerations |
| pH Adjustment | Ionization of the amine groups to form soluble salts. | Simple, effective, and often the first choice. | May not be suitable for all experimental conditions; potential for pH-dependent degradation. |
| Salt Formation | Creates a more soluble crystalline form of the compound. | Improves dissolution rate and solubility.[8][9] | Requires selection of an appropriate counter-ion. |
| Co-solvents | Reduces the polarity of the aqueous medium. | Can significantly increase solubility.[4][12][14] | Potential for toxicity and precipitation upon dilution. |
| Cyclodextrins | Encapsulation of the lipophilic portion of the molecule. | Can significantly increase apparent solubility; often well-tolerated.[1][2][15] | Stoichiometry and binding affinity need to be considered. |
| Solid Dispersions | Molecular dispersion in a hydrophilic carrier; conversion to amorphous form. | Can lead to substantial increases in dissolution and solubility.[3][17][18] | Requires formulation expertise and specialized equipment. |
| Liposomes | Encapsulation within a lipid bilayer vesicle. | Can improve solubility, stability, and drug delivery profiles.[21][22][23] | Complex formulation; may not be suitable for all research applications. |
References
-
Chemicalize. (n.d.). ChemAxon. Retrieved from [Link]
- Chiou, W. L., & Riegelman, S. (1971). Pharmaceutical applications of solid dispersion systems. Journal of pharmaceutical sciences, 60(9), 1281–1302.
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature reviews Drug discovery, 3(12), 1023–1035.
- Jain, S., & Sharma, S. (2012). Solid Dispersion: A Review. Journal of Drug Delivery and Therapeutics, 2(5).
-
ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
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MarvinSketch. (n.d.). ChemAxon. Retrieved from [Link]
- Kalia, A., & Poddar, M. (2011). Solid dispersion: an approach for solubility enhancement. International Journal of Pharmaceutical Sciences and Research, 2(8), 1957.
- Vo, C. L. N., Park, C., & Lee, B. J. (2013). Current trends and future perspectives of solid dispersions containing poorly water-soluble drugs. European Journal of Pharmaceutics and Biopharmaceutics, 85(3), 799-813.
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ChemAxon. (n.d.). pKa calculation. Retrieved from [Link]
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
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Solubility of Things. (n.d.). 3-Piperidinopropan-1-amine. Retrieved from [Link]
- Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. CRC press.
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017–1025.
- Szejtli, J. (1998). Introduction and general overview of cyclodextrin chemistry. Chemical reviews, 98(5), 1743–1754.
- Barenholz, Y. (2012). Doxil®—the first FDA-approved nano-drug: lessons learned. Journal of controlled release, 160(2), 117-134.
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PubChem. (n.d.). 3-(3-Methylpiperidin-1-yl)propan-1-amine. Retrieved from [Link]
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
- Avdeef, A. (2012).
- Henni, A., Hromas, A., & Tontiwachwuthikul, P. (2006). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
-
LibreTexts. (2023). Solubility and pH of amines. Retrieved from [Link]
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616.
- Bastin, R. J., Bowker, M. J., & Slater, R. W. (2000). Salt selection and optimisation procedure for pharmaceutical new chemical entities. Organic process research & development, 4(5), 427-435.
-
SciFinder. (n.d.). CAS. Retrieved from [Link]
- Gould, P. L. (1986). Salt selection for basic drugs. International journal of pharmaceutics, 33(1-3), 201-217.
- Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature reviews Drug discovery, 4(2), 145-160.
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PubChem. (n.d.). (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. Retrieved from [Link]
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PubChem. (n.d.). (+)-Fluoxetine. Retrieved from [Link]
- Akbarzadeh, A., Rezaei-Sadabady, R., Davaran, S., Joo, S. W., Zarghami, N., Hanifehpour, Y., ... & Nejati-Koshki, K. (2013). Liposome: classification, preparation, and applications. Nanoscale research letters, 8(1), 1-9.
- Google Patents. (n.d.). Stable liposomal compositions.
-
Wikipedia. (n.d.). PPPA (drug). Retrieved from [Link]
- Faria, M., Björnmalm, M., & Caruso, F. (2018). Bio-inspired nanomaterials for drug delivery.
-
Study.com. (n.d.). When added to water, soluble amines will. Retrieved from [Link]
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Optimization of reaction conditions for the synthesis of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
Welcome to the technical support guide for the synthesis of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in overcoming common challenges encountered during this multi-step synthesis.
The synthesis of the target molecule is typically achieved via a two-stage process. The first stage involves the aminomethylation of a phenol using a Mannich reaction to install the piperidin-1-ylmethyl group. The second stage is an etherification, commonly a Williamson ether synthesis, to append the propan-1-amine side chain. This guide is structured to address potential issues in each of these critical stages.
Overall Synthetic Pathway
The logical pathway involves the initial formation of the key intermediate, 3-(piperidin-1-ylmethyl)phenol, followed by etherification and deprotection.
Caption: Overall two-stage synthetic route.
Part 1: FAQs and Troubleshooting for Mannich Reaction Intermediate
The first critical step is the synthesis of 3-(piperidin-1-ylmethyl)phenol. The Mannich reaction is a three-component reaction involving a phenol, formaldehyde, and a secondary amine (piperidine).[1][2]
Q1: My Mannich reaction yield is very low. What are the most likely causes?
A1: Low yields in this step often trace back to three primary factors:
-
Incorrect Stoichiometry: The molar ratio of phenol:formaldehyde:piperidine is critical. A common starting point is a 1:1.2:1.2 ratio. An excess of formaldehyde and piperidine helps to drive the reaction towards the product but a large excess can lead to side products.
-
Temperature Control: The initial condensation to form the iminium ion is often exothermic. Running the initial phase of the reaction at a lower temperature (0-5 °C) before gentle heating can prevent the formation of polymeric byproducts. Refluxing in a solvent like ethanol is a common procedure.[3]
-
pH of the Reaction Medium: The Mannich reaction is typically most efficient under weakly acidic conditions, which favor the formation of the electrophilic iminium ion from formaldehyde and piperidine.[1] Using an acetic acid solvent system can sometimes improve yields and simplify the procedure.[2]
Q2: I'm observing multiple spots on my TLC plate, suggesting a mixture of isomers (ortho vs. para substitution). How can I improve regioselectivity?
A2: Phenols are ortho, para-directing. For 3-hydroxyphenol, substitution can occur at the 2, 4, and 6 positions.
-
Steric Hindrance: The piperidine group is sterically bulky, which can favor substitution at the less hindered para-position (position 4) relative to the ortho-positions (2 and 6).
-
Solvent Choice: The choice of solvent can influence selectivity. Protic solvents like ethanol are commonly used.[3] Aprotic solvents might alter the reactivity and should be considered if selectivity is a persistent issue.
-
Purification: Careful column chromatography is usually required to separate the desired meta-substituted product intermediate from other isomers. A gradient elution with a hexane/ethyl acetate system is a good starting point.
| Problem | Probable Cause | Recommended Solution |
| Low Yield | Suboptimal temperature control leading to polymerization. | Add formaldehyde/piperidine solution slowly at 0-5 °C, then allow to warm to room temperature before heating to reflux. |
| Incorrect reagent stoichiometry. | Use a slight excess (1.1-1.2 equivalents) of both formaldehyde and piperidine. | |
| Poor Selectivity | Kinetic vs. thermodynamic control. | Experiment with reaction temperature and time. Lower temperatures may favor a specific isomer. |
| Difficult Purification | Close-running spots on TLC. | Use a high-resolution silica gel for chromatography and test various solvent systems (e.g., Dichloromethane/Methanol). |
Part 2: FAQs and Troubleshooting for Williamson Ether Synthesis & Deprotection
This stage involves reacting the phenolic intermediate with an alkyl halide containing a protected amine, followed by the removal of the protecting group. This is a classic SN2 reaction.[4][5]
Q3: The etherification reaction is slow or incomplete. How can I drive it to completion?
A3: The Williamson ether synthesis requires the deprotonation of the phenol to form a nucleophilic phenoxide, which then attacks the alkyl halide.[6][7][8]
-
Choice of Base: A moderately strong base is needed to fully deprotonate the phenol. Potassium carbonate (K₂CO₃) is a common and effective choice. Stronger bases like sodium hydride (NaH) can also be used but may require anhydrous conditions.
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN) is ideal as it solvates the cation of the base, leaving a highly reactive "naked" phenoxide anion.[7]
-
Leaving Group: The halide on the propanamine synthon is critical. An iodide is a better leaving group than a bromide, which is better than a chloride. Using N-(3-iodopropyl)phthalimide will react faster than N-(3-chloropropyl)phthalimide. You can also generate the iodide in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) if you are using the chloro- or bromo-analogs (Finkelstein reaction).
-
Temperature: Heating the reaction mixture (e.g., 80-100 °C) is typically required to achieve a reasonable reaction rate.
Q4: What is the best way to introduce the 3-aminopropyl group and why is a protecting group necessary?
A4: You cannot use 3-chloro-1-propanamine directly. The free amine is nucleophilic and would compete with the phenoxide, leading to self-polymerization and other side reactions. Therefore, the amine must be protected. The phthalimide group is an excellent choice.
-
Reagent: N-(3-chloropropyl)phthalimide or N-(3-bromopropyl)phthalimide are commercially available and effective alkylating agents.[9]
-
Deprotection: The phthalimide group is robust but can be cleanly removed at the end of the synthesis using hydrazine (N₂H₄) in a solvent like ethanol or methanol.[10][11] This reaction, known as the Gabriel synthesis deprotection step, is typically high-yielding.[10]
Q5: The final deprotection with hydrazine is messy and the product is difficult to isolate. What are the best practices for workup?
A5: The deprotection reaction forms phthalhydrazide as a byproduct, which often precipitates from the reaction mixture.
-
Filtration: After the reaction is complete (monitored by TLC), cool the mixture and filter off the phthalhydrazide precipitate.
-
Acid-Base Extraction: The desired product is a basic amine. After removing the solvent from the filtrate, dissolve the residue in a suitable organic solvent (like dichloromethane or ethyl acetate) and wash with water. Then, extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). This will protonate your product, moving it into the aqueous layer while leaving non-basic impurities behind.
-
Final Isolation: Basify the acidic aqueous layer with a base (e.g., NaOH or NaHCO₃) until pH > 10. This will deprotonate your amine product, causing it to precipitate or allowing it to be extracted back into an organic solvent. After drying and evaporating the solvent, you will have your purified final product.
Sources
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- 3. revroum.lew.ro [revroum.lew.ro]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. youtube.com [youtube.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 11. researchgate.net [researchgate.net]
Overcoming challenges in the purification of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
Welcome to the technical support center for the purification of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine (CAS No. 73278-98-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this diamine compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and analogous compound purifications.
Introduction to Purification Challenges
This compound possesses two basic nitrogen atoms, a tertiary amine within the piperidine ring and a primary amine at the terminus of the propanamine chain. This dual basicity, combined with its aromatic and ether functionalities, presents a unique set of purification challenges. Common issues include:
-
Co-elution of structurally similar impurities: Starting materials or byproducts from the synthesis can be difficult to separate.
-
Poor chromatographic peak shape: The basic nature of the amines can lead to tailing on standard silica gel columns.
-
Difficulty in crystallization: The compound may oil out or form amorphous solids instead of well-defined crystals.
-
Potential for degradation: Aromatic amines can be susceptible to oxidation and degradation under certain conditions.
This guide will equip you with the knowledge and techniques to overcome these obstacles and achieve high purity of your target compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and provides quick solutions to prevalent issues.
Q1: My column chromatography on silica gel is giving severe tailing and poor separation. What can I do?
A1: Tailing of amines on silica gel is a common issue due to the acidic nature of the silica surface, which strongly interacts with basic compounds. Here are several strategies to mitigate this:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-2% triethylamine (NEt3) or ammonia in methanol. This will neutralize the acidic silanol groups on the silica surface and improve peak shape.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as amine-functionalized silica.
-
Reversed-Phase Chromatography: If your compound and impurities have different hydrophobicities, reversed-phase chromatography (C18 silica) with a suitable aqueous/organic mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) can be an effective alternative.
Q2: I'm trying to crystallize my compound as the free base, but it keeps oiling out. What should I try?
A2: Many amines are oils at room temperature or have low melting points, making crystallization of the free base challenging. A highly effective strategy is to form a salt, which is often a crystalline solid with a higher melting point.
-
Salt Formation: Convert your amine to its hydrochloride or oxalate salt. These salts are typically more crystalline and less soluble in many organic solvents, facilitating precipitation. A detailed protocol for hydrochloride salt formation is provided in the Troubleshooting Guides.
-
Solvent Screening: Experiment with a variety of solvent systems. For salt crystallization, a common approach is to dissolve the salt in a polar solvent (like methanol or ethanol) and then add a less polar anti-solvent (like diethyl ether, ethyl acetate, or hexane) until turbidity is observed, followed by cooling.
Q3: What are the likely impurities I should be looking for?
A3: The impurities will largely depend on the synthetic route. A plausible synthesis involves the reaction of 3-(piperidin-1-ylmethyl)phenol with a protected 3-aminopropanol derivative or a halo-propanamine. Potential impurities could include:
-
Unreacted starting materials: 3-(piperidin-1-ylmethyl)phenol.
-
Byproducts of side reactions: Over-alkylation products or products from reactions with residual reagents.
-
Degradation products: Aromatic amines can be susceptible to oxidation, especially if exposed to air and light for extended periods. It is advisable to handle the compound under an inert atmosphere and protect it from light where possible.
Q4: How can I best store the purified this compound?
A4: Aromatic amines can be sensitive to air and light. For long-term storage, it is recommended to:
-
Store the compound as a salt (e.g., dihydrochloride) rather than the free base, as salts are generally more stable.
-
Keep the material in a tightly sealed, amber glass vial.
-
Store under an inert atmosphere (nitrogen or argon).
-
For maximum stability, store at low temperatures (-20°C or -70°C). Studies on other aromatic amines have shown good stability for over a year at -70°C.[1][2]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step protocols and troubleshooting advice for common purification techniques.
Guide 1: Purification by Acid-Base Extraction
This technique is excellent for removing non-basic organic impurities and as a preliminary purification step.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer. It is recommended to perform this extraction 2-3 times to ensure complete transfer.
-
Separation of Layers: Combine the acidic aqueous layers. The organic layer now contains non-basic impurities and can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), with stirring until the pH is >10. This will deprotonate the amine salt and regenerate the free base, which will often precipitate or form an oil.
-
Re-extraction: Extract the basified aqueous solution with a fresh portion of organic solvent (DCM or EtOAc) 2-3 times.
-
Drying and Concentration: Combine the organic layers from the re-extraction, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the purified free base.
-
Emulsion Formation: If an emulsion forms at the interface of the organic and aqueous layers, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution).
-
Product Not Precipitating Upon Basification: If the free base is soluble in the aqueous layer, it will not precipitate. In this case, proceed directly to the re-extraction step.
-
Low Recovery: Ensure complete extraction into the acidic aqueous phase by performing multiple extractions. Also, ensure complete re-extraction after basification.
Caption: Workflow for purification via acid-base extraction.
Guide 2: Purification by Crystallization of the Dihydrochloride Salt
Formation of a dihydrochloride salt is a robust method for obtaining a high-purity, crystalline solid. This method is adapted from established procedures for similar pharmaceutical compounds like fluoxetine.
-
Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent. Anhydrous diethyl ether or ethyl acetate are good starting points.
-
Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl bubbled through the solution) until precipitation is complete. Monitor the pH of the solution to ensure it is acidic.
-
Precipitation and Isolation: The dihydrochloride salt should precipitate as a white solid. If precipitation is slow, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Collect the solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether or the crystallization solvent to remove any soluble impurities.
-
Drying: Dry the crystalline salt under vacuum to remove residual solvents.
-
Oiling Out: If the salt oils out instead of crystallizing, try adding the HCl solution more slowly or at a lower temperature. Alternatively, redissolve the oil in a minimal amount of a more polar solvent (e.g., isopropanol) and then add a less polar anti-solvent (e.g., diethyl ether) to induce crystallization.
-
Poor Crystal Formation: If the precipitate is amorphous, a recrystallization may be necessary. Dissolve the crude salt in a minimal amount of a hot polar solvent (e.g., ethanol, methanol, or a mixture with water) and allow it to cool slowly.
The choice of solvent is critical for successful crystallization. The ideal solvent system is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
| Solvent System (Polar/Anti-solvent) | Characteristics & Suitability |
| Isopropanol/Diethyl Ether | Isopropanol is a good solvent for many amine salts. Diethyl ether acts as an effective anti-solvent to induce precipitation. |
| Ethanol/Ethyl Acetate | Similar to the isopropanol/ether system, this combination offers good solvating power from ethanol and precipitation induction from ethyl acetate. |
| Methanol/Dichloromethane | Methanol is a strong solvent for polar salts. Dichloromethane can be used as an anti-solvent, although care must be taken due to its volatility. |
| Water/Acetone | If the dihydrochloride salt is water-soluble, using water as the primary solvent and acetone as the anti-solvent can be effective. However, ensure the final product is thoroughly dried to remove all water. For more information on optimizing crystallization, refer to established guides on the topic.[3] |
Part 3: Purity Assessment
Accurate assessment of purity is crucial. While HPLC is a powerful quantitative tool, NMR spectroscopy provides invaluable structural confirmation and can also be used for purity estimation.
High-Performance Liquid Chromatography (HPLC)
Due to the polar nature of the dual amines, a standard reversed-phase (C18) method may require optimization.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is common.
-
Additive: To improve peak shape and prevent interaction with residual silanols on the column, add a modifier to the mobile phase. Common choices include 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm or 270 nm) is typically suitable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR spectra for this compound are not widely available in the public domain, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.
Expected 1H NMR Features:
-
Aromatic Protons: Signals in the range of 6.8-7.3 ppm.
-
Phenoxy Protons (-O-CH2-): A triplet around 4.0-4.2 ppm.
-
Piperidinylmethyl Protons (-CH2-N-): A singlet around 3.5-3.7 ppm.
-
Piperidine Ring Protons: Broad multiplets in the range of 1.4-2.5 ppm.
-
Propanamine Chain Protons: Multiplets between 1.8-3.0 ppm.
-
Amine Protons (-NH2): A broad singlet that can be exchangeable with D2O.
Expected 13C NMR Features:
-
Aromatic Carbons: Signals between 110-160 ppm.
-
Phenoxy Carbon (-O-CH2-): Around 65-70 ppm.
-
Piperidinylmethyl Carbon (-CH2-N-): Around 60-65 ppm.
-
Piperidine Ring Carbons: Signals in the range of 24-55 ppm.
-
Propanamine Chain Carbons: Signals between 25-40 ppm.
Researchers should acquire their own NMR spectra and compare them to these expected regions to confirm the structure and assess purity. The absence of signals from known impurities (e.g., starting materials) is a good indicator of high purity.
Part 4: Stability and Storage
Proper handling and storage are essential to maintain the integrity of your purified compound.
Key Stability Considerations:
-
Oxidation: Aromatic amines are prone to oxidation, which can be accelerated by exposure to air and light. This can lead to discoloration (e.g., turning yellow or brown) and the formation of impurities.
-
pH Sensitivity: While the compound is a base, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation.
-
Temperature: As with most organic compounds, stability decreases with increasing temperature.
Recommended Storage Procedures:
-
Short-term (days to weeks): Store as the free base or salt in a sealed vial in a refrigerator (2-8 °C).
-
Long-term (months to years): For optimal stability, store as the dihydrochloride salt at -20 °C or -70 °C under an inert atmosphere. Studies on similar aromatic amines demonstrate excellent long-term stability under these conditions.[1]
Conclusion
The purification of this compound presents several challenges that can be effectively addressed with a systematic approach. By understanding the chemical nature of the compound and applying the appropriate techniques of acid-base extraction, salt formation and crystallization, and optimized chromatography, researchers can achieve the high purity required for their scientific endeavors. Always verify the purity and identity of your final product using appropriate analytical methods such as HPLC and NMR.
References
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Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). MDPI. Retrieved from [Link]
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Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. (n.d.). ResearchGate. Retrieved from [Link]
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Analysis of six aromatic amines stability in workplace measurement. (2017). FAO AGRIS. Retrieved from [Link]
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Structures of six aromatic amines assayed for stability testing. (n.d.). ResearchGate. Retrieved from [Link]
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How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? (2018). ResearchGate. Retrieved from [Link]
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The Synthesis of NMP, a Fluoxetine (Prozac®) Precursor, in the Introductory Organic Laboratory. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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This compound. (n.d.). Aladdin. Retrieved from [Link]
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(R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. (n.d.). PubChem. Retrieved from [Link]
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3-(3-Methylpiperidin-1-yl)propan-1-amine. (n.d.). PubChem. Retrieved from [Link]
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(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-ium chloride. (n.d.). PubChem. Retrieved from [Link]
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Fluoxetine. (n.d.). Solubility of Things. Retrieved from [Link]
- Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof. (2016). Google Patents.
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Prozac, Fluoxetine SPECTRAL DATA. (2014). organic chemistry select. Retrieved from [Link]
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3-(Piperidin-1-yl)propan-1-amine. (n.d.). India Fine Chemicals. Retrieved from [Link]
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(S)-Fluoxetine. (n.d.). PubChem. Retrieved from [Link]
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Fluoxetine. (n.d.). PubChem. Retrieved from [Link]
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(3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine. (n.d.). PubChem. Retrieved from [Link]
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N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;chloride. (n.d.). PubChem. Retrieved from [Link]
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Fluoxetine. (n.d.). NIST WebBook. Retrieved from [Link]
- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. (2008). Google Patents.
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PPPA (drug). (n.d.). Wikipedia. Retrieved from [Link]
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Technical Support Center: Minimizing Off-Target Effects of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine in Cell Culture
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides in-depth technical support for researchers utilizing the novel compound 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine. The chemical structure, featuring a phenoxypropanamine scaffold, strongly suggests its primary mechanism of action involves modulation of the Sigma-1 Receptor (S1R)[1][2][3][4]. S1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), where it plays a critical role in regulating calcium signaling, ion channel activity, and cellular stress responses[5][6][7][8][9].
Frequently Asked Questions (FAQs)
Q1: What is the presumed primary target of this compound and its mechanism of action?
A1: Based on its chemical structure, the primary target is hypothesized to be the Sigma-1 Receptor (S1R). S1R is not a classical receptor but a chaperone protein at the mitochondria-associated ER membrane (MAM).[7]. Upon ligand binding, S1R can dissociate from its binding partner BiP and interact with a variety of "client" proteins, including ion channels (e.g., K+, Na+) and receptors (e.g., NMDA receptors), to modulate their activity.[5][10]. Its activation is linked to neuroprotective signaling pathways, such as upregulating Brain-Derived Neurotrophic Factor (BDNF) and activating TrkB, ERK, and AKT signaling.[5][8].
Q2: What are the most likely off-target effects to anticipate with this compound?
A2: Compounds with similar structural motifs often exhibit polypharmacology. Potential off-target effects could include interactions with:
-
Other Receptors: Adrenergic, muscarinic, and dopaminergic receptors are common off-targets for S1R ligands, which can lead to confounding physiological effects.[15].
-
Ion Channels: Direct modulation of various ion channels independent of S1R interaction can occur, affecting cell membrane potential and excitability.
-
General Cytotoxicity: At higher concentrations, small molecules can cause cellular stress through mechanisms unrelated to their primary target, such as mitochondrial dysfunction or membrane disruption.[14].
Q3: How do I determine the optimal, on-target concentration range for my experiments?
A3: The optimal concentration is the lowest concentration that elicits a robust, saturable on-target effect. This is determined by performing a detailed dose-response curve. Off-target effects typically manifest at higher concentrations.[14]. A steep dose-response curve is often indicative of a specific, high-affinity interaction with the primary target.
Q4: What are the essential controls to include in my experiments?
A4: To ensure the validity of your results, the following controls are critical:
-
Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) at the same final concentration used for the highest dose of the test compound.
-
Negative Control Compound: A structurally similar but biologically inactive analog of your compound. If this is not available, a known, well-characterized S1R antagonist (e.g., NE-100) can be used to demonstrate that the observed effect can be blocked.[8].
-
Positive Control Compound: A well-characterized S1R agonist (e.g., PRE-084) to confirm that your cell system and assay are responsive to S1R modulation.[12].
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Toxicity at Expected Active Concentrations | 1. Off-target toxicity: The compound is interacting with unintended cellular targets, leading to cell death.[14]. 2. Compound instability: The compound may be degrading in the culture medium into toxic byproducts. 3. Cell line sensitivity: The specific cell line may be particularly vulnerable to the compound's off-target effects. | 1. Determine the cytotoxic threshold: Perform a cytotoxicity assay (e.g., LDH or MTT assay) alongside your functional assay to separate the therapeutic window from the toxic range.[14]. 2. Lower concentration and time: Use the lowest effective concentration for the shortest possible incubation time. 3. Test in a different cell line: Confirm if the cytotoxicity is cell-type specific. |
| Inconsistent or Non-Reproducible Results | 1. Inconsistent cell state: Variations in cell passage number, confluency, or growth phase can alter cellular responses.[17]. 2. Compound degradation: The compound may be unstable in solution at 37°C. 3. Pipetting errors or plate edge effects: Inaccurate dispensing or evaporation from outer wells can lead to variability.[16][18]. | 1. Standardize cell culture practices: Use cells within a narrow passage range and seed at a consistent density.[19]. 2. Prepare fresh dilutions: Prepare compound dilutions immediately before each experiment from a frozen stock. 3. Improve pipetting technique: Use calibrated pipettes and avoid using the outermost wells of culture plates for data points. |
| Observed Phenotype Does Not Match Known S1R Function | 1. Dominant off-target effect: The observed phenotype is being driven by an interaction with an unknown secondary target. 2. Cell-specific signaling: The canonical S1R pathway may be different or less prominent in your specific cell model. 3. Misinterpretation of S1R function: S1R is a pleiotropic modulator; its effects can be highly context-dependent.[5][6][8]. | 1. Perform an antagonist rescue experiment: Pre-treat cells with a known S1R antagonist (e.g., NE-100). If the antagonist does not block the observed phenotype, it is likely an off-target effect.[8]. 2. Use an orthogonal approach: Confirm the phenotype using a structurally unrelated S1R agonist. If the phenotype is not replicated, your compound's effect is likely off-target. 3. Validate target expression: Confirm that your cell line expresses S1R at sufficient levels using qPCR or Western blotting. |
Key Experimental Protocols & Workflows
Visualizing Experimental Logic
The following diagrams illustrate the key decision-making processes and workflows for validating on-target activity and troubleshooting off-target effects.
Caption: Workflow for validating on-target vs. off-target effects.
Protocol 1: Establishing a Dose-Response Curve
This protocol is essential for identifying the optimal concentration range that maximizes on-target effects while minimizing off-target toxicity.[20].
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized for your specific assay and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock of the highest concentration of this compound in culture medium. Perform 1:3 or 1:5 serial dilutions to create a range of at least 8 concentrations (e.g., from 100 µM down to 1 nM). Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different compound concentrations.
-
Incubation: Incubate for the desired duration based on your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform your primary functional assay (e.g., measuring a specific protein's expression or a signaling event). In parallel, on a separate plate, perform a cytotoxicity assay (e.g., MTT or LDH assay) to measure cell viability.[14].
-
Data Analysis: Plot the functional response and cell viability against the log of the compound concentration. Calculate the EC50 (half-maximal effective concentration) for the functional effect and the CC50 (half-maximal cytotoxic concentration) from the viability data. A desirable compound has a large separation between its EC50 and CC50.
Protocol 2: Washout Experiment for Reversibility
This experiment determines if the compound's effect is reversible, which is a hallmark of specific binding to a target, versus irreversible toxicity or non-specific effects.[21][22][23][24][25].
-
Treatment: Treat cells with the compound at a concentration of ~3-5x its EC50 for a defined period (e.g., 2-4 hours). Include vehicle-treated control wells.
-
Washout: At the end of the incubation, aspirate the medium containing the compound.
-
Washing Steps: Gently wash the cell monolayer three times with pre-warmed, drug-free culture medium. This is a critical step to ensure complete removal of the compound.[23][25].
-
Recovery: After the final wash, add fresh, drug-free medium and return the cells to the incubator.
-
Time-Course Analysis: Analyze the cellular phenotype or signaling event at various time points post-washout (e.g., 0, 1, 4, 8, and 24 hours).
-
Interpretation: A return of the phenotype to the baseline (vehicle control) level over time indicates a reversible, on-target effect. A persistent phenotype may suggest irreversible binding, cytotoxicity, or a strong, non-specific off-target effect.
Visualizing S1R Signaling
Understanding the presumed signaling pathway is key to designing relevant functional assays and interpreting results.
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Technical Support Center: Enhancing the In Vivo Bioavailability of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
Welcome to the technical support center for 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving optimal in vivo exposure of this aryloxypropanamine compound. Given its structural similarity to molecules that face bioavailability hurdles, this guide provides a structured approach to troubleshooting and enhancing systemic availability.
Introduction: Understanding the Molecule
This compound possesses key structural features—a primary amine and a tertiary amine—that are susceptible to ionization at physiological pH, and a phenoxypropanamine backbone common to drugs like fluoxetine and atomoxetine.[1][2][3][4][5] These features suggest that low oral bioavailability could be a significant challenge, likely stemming from poor membrane permeability and/or extensive first-pass metabolism.
This guide is structured as a series of troubleshooting questions and answers, progressing from initial characterization to advanced formulation strategies.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
Question 1: My initial in vivo study with a simple aqueous solution of this compound resulted in very low to undetectable plasma concentrations. What are the likely causes?
Answer: This is a common issue for novel amine-containing compounds. The primary suspects are:
-
Poor Permeability: The molecule contains both a primary and a tertiary amine. At the pH of the small intestine (pH 6-7.5), these amine groups will be largely protonated (ionized). This high charge density significantly hinders passive diffusion across the lipid-rich intestinal epithelial membrane.
-
First-Pass Metabolism: The compound is susceptible to extensive metabolism in the gut wall and/or liver before it can reach systemic circulation. Potential metabolic pathways include N-dealkylation, oxidation, and glucuronidation.
-
Low Aqueous Solubility: While the amine groups may suggest some water solubility, the overall molecule has a significant hydrophobic character. If the administered dose exceeds its solubility in the gastrointestinal fluids, dissolution can become the rate-limiting step for absorption.[6]
Initial Diagnostic Workflow:
Caption: Initial workflow for diagnosing low bioavailability.
Question 2: How do I determine if my compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?
Answer: Efflux by transporters such as P-gp is a frequent cause of poor absorption for amine-containing drugs. A bi-directional Caco-2 permeability assay is the gold standard for this assessment.
-
Principle: The assay measures the transport of your compound across a polarized monolayer of Caco-2 cells (a human colon adenocarcinoma cell line that differentiates to mimic the intestinal barrier) in two directions: apical-to-basolateral (A-to-B), simulating absorption, and basolateral-to-apical (B-to-A), simulating efflux.
-
Interpretation: An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is a strong indicator that the compound is a P-gp substrate.
-
Confirmation: The assay should be repeated in the presence of a known P-gp inhibitor (e.g., verapamil or ketoconazole). A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated transport.
| Parameter | Indication |
| Papp (A-to-B) | < 1 x 10⁻⁶ cm/s: Low permeability |
| 1-10 x 10⁻⁶ cm/s: Moderate permeability | |
| > 10 x 10⁻⁶ cm/s: High permeability | |
| Efflux Ratio | > 2: Suggests active efflux |
Question 3: My compound shows high metabolic instability in liver microsomes. What does this imply?
Answer: High clearance in a liver microsomal stability assay indicates that your compound is rapidly metabolized by cytochrome P450 (CYP) enzymes. This strongly suggests that first-pass metabolism is a major barrier to its oral bioavailability. The primary amine and the piperidine ring are likely sites of metabolic activity. This finding directs your enhancement strategy towards methods that can shield the molecule from metabolic enzymes or bypass the liver, such as lymphatic transport.
Part 2: Advanced Formulation & Chemical Modification Strategies
If initial troubleshooting points towards poor permeability or high first-pass metabolism, more advanced strategies are necessary.
Question 4: How can I use a formulation-based approach to improve bioavailability?
Answer: Formulation strategies aim to increase solubility and/or enhance absorption by altering the drug's presentation to the gastrointestinal tract. Lipid-based and nanoparticle formulations are two powerful approaches.[7][8]
Strategy 1: Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS are highly effective for lipophilic compounds. They can enhance bioavailability by several mechanisms: increasing solubility and dissolution in the gut, protecting the drug from degradation, and promoting lymphatic transport, which bypasses the liver and mitigates first-pass metabolism.[9][10][11]
-
Types of LBDDS:
-
Type I: Simple oil solutions.
-
Type II: Self-Emulsifying Drug Delivery Systems (SEDDS).
-
Type III: Self-Microemulsifying or Nanoemulsifying Drug Delivery Systems (SMEDDS/SNEDDS).[12] These are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.[10]
-
Type IV: Surfactant and co-solvent mixtures (oil-free).
-
Experimental Protocol: Screening for an Optimal SMEDDS Formulation
-
Excipient Screening:
-
Determine the solubility of your compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).
-
-
Ternary Phase Diagram Construction:
-
Based on solubility data, select one oil, one surfactant, and one co-solvent.
-
Prepare mixtures of these three components at various ratios (e.g., from 10:0:90 to 10:90:0).
-
For each mixture, add a small amount of water and observe the resulting emulsion. The goal is to identify the region that forms a clear or slightly bluish, stable microemulsion.
-
-
Drug Loading and Characterization:
-
Select the optimal ratios from the phase diagram and load your compound into the pre-concentrate.
-
Characterize the resulting formulation upon dilution: measure droplet size (should be <200 nm for a SNEDDS), polydispersity index (PDI), and drug precipitation over time.
-
Strategy 2: Nanoparticle Formulations
Encapsulating your drug in nanoparticles can protect it from degradation, increase its surface area for dissolution, and improve its transport across the intestinal epithelium.[13][14][15][16][17]
-
Types of Nanoparticles:
-
Polymeric Nanoparticles: (e.g., PLGA) can provide controlled release.
-
Solid Lipid Nanoparticles (SLNs): Offer good biocompatibility and can enhance lymphatic uptake.[18]
-
Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.
-
Question 5: Should I consider a prodrug approach for this molecule?
Answer: Yes, a prodrug strategy is an excellent choice for overcoming the challenges associated with the primary amine group.[8][19] The goal is to mask this polar, ionizable group with a promoiety that renders the molecule more lipophilic and less susceptible to first-pass metabolism.[20][21] This promoiety is then cleaved in vivo to release the active parent drug.
Prodrug Design & Activation Workflow:
Caption: Workflow for a prodrug strategy.
Common Prodrug Strategies for Primary Amines:
-
Amide Linkage: Covalently linking an amino acid to the primary amine can create a prodrug that is a substrate for peptide transporters (like PEPT1) in the intestine, hijacking an active uptake mechanism.[21]
-
(Acyloxy)alkyl Carbamates: These prodrugs are designed to be cleaved by ubiquitous esterase enzymes in the body to release the parent amine.[21]
-
N-Mannich Bases: These can increase lipophilicity and suppress the pKa of the amine, leading to a higher proportion of the unionized form in the intestine.[20]
Validation of a Prodrug: A successful prodrug must demonstrate:
-
Enhanced stability in simulated gastric and intestinal fluids.
-
Sufficient conversion back to the parent drug in plasma or liver homogenates.
-
Significantly higher in vivo exposure of the parent drug upon oral administration compared to dosing the parent drug itself.
Part 3: In Vivo Evaluation & Bioanalysis
Question 6: What is a suitable animal model for my initial in vivo pharmacokinetic (PK) studies?
Answer: The choice of animal model is critical for obtaining relevant data.[22][23]
-
Rat: The most common model for initial PK screening due to cost-effectiveness, ease of handling, and extensive historical data. The Sprague-Dawley or Wistar rats are typically used.
-
Dog: Often used in later-stage preclinical development. The dog's gastrointestinal physiology is in some ways more similar to humans than the rat's (e.g., gastric pH).
-
Pig: The pig model offers the closest approximation to human GI physiology but is more complex and costly to use.[22]
For initial screening of different formulations or prodrugs, the rat is the recommended starting point.[[“]]
Question 7: What is the best practice for quantifying my compound in plasma samples?
Answer: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity.[25][26]
General LC-MS/MS Method Development Protocol:
-
Sample Preparation:
-
Protein Precipitation (PPT): A simple and fast method. Add 3-4 volumes of cold acetonitrile (containing an appropriate internal standard) to one volume of plasma. Vortex, then centrifuge to pellet the precipitated proteins. Analyze the supernatant.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample but is more labor-intensive.
-
Solid-Phase Extraction (SPE): Provides the cleanest samples and is amenable to automation.
-
-
Chromatography:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid), is typically used. The acid ensures the amine analytes are protonated, which improves peak shape and ionization efficiency.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode is ideal for amine-containing compounds.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and one or more specific product ions generated by fragmentation in the collision cell. This provides excellent selectivity.[27][28]
-
| Parameter | Typical Starting Condition |
| Extraction | Protein Precipitation with Acetonitrile |
| LC Column | C18, 2.1 x 50 mm, <3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Ionization Mode | ESI Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
References
- 1. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 2. PPPA (drug) [medbox.iiab.me]
- 3. (S)-Fluoxetine | C17H18F3NO | CID 1548968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluoxetine [webbook.nist.gov]
- 5. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. upm-inc.com [upm-inc.com]
- 8. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 9. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 13. nanoscience.com [nanoscience.com]
- 14. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. jchr.org [jchr.org]
- 17. longdom.org [longdom.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. [PDF] In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques | Semantic Scholar [semanticscholar.org]
- 24. consensus.app [consensus.app]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Assays with 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
Welcome to the technical support guide for researchers utilizing 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your assays and ensure the generation of reliable, reproducible data. The unique structure of this compound, featuring a piperidine ring, a phenoxy group, and a terminal amine, presents specific considerations in experimental design.[1] This guide is structured to address common challenges, from inconsistent enzyme inhibition to off-target effects, providing not just solutions but the scientific reasoning behind them.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the compound and its use in assays.
Q1: What are the primary known targets of this compound and what is its general mechanism of action?
A1: The structural motifs within this compound suggest it is likely investigated as a modulator of neuroreceptors or enzymes involved in neurotransmitter metabolism. The piperidine and phenoxypropylamine moieties are common in compounds targeting monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1/KDM1A).[2][3][4] Both MAO and LSD1 are flavin-dependent amine oxidases.[3][5]
-
As a potential MAO inhibitor: It would prevent the breakdown of monoamine neurotransmitters like serotonin and dopamine, increasing their levels in the synapse.[5][6] This action is relevant in neuropharmacological research, particularly for antidepressant and neuroprotective agents.
-
As a potential LSD1/KDM1A inhibitor: It would block the demethylation of histones (specifically H3K4me1/2), leading to changes in gene expression.[3][4][7] LSD1 is a major target in oncology research due to its role in cancer cell proliferation and differentiation.[3][7][8]
Given the dual potential, it is crucial to characterize its activity in your specific system. Inconsistent results may arise if the compound has activity against both targets and your assay system expresses both.
Q2: What are the key physicochemical properties of this compound that I should be aware of before designing my experiment?
A2: Understanding the compound's properties is fundamental to robust assay design. Key properties for this compound are summarized below.
| Property | Value | Implication for Assay Design |
| Molecular Formula | C15H24N2O | - |
| Molecular Weight | 248.36 g/mol [1] | Affects molarity calculations for stock solutions. |
| LogP | 2.12[1] | Indicates moderate lipophilicity, suggesting good membrane permeability but potential for non-specific binding. |
| Polar Surface Area | 38.49 Ų[1] | Contributes to its ability to cross the blood-brain barrier.[1] |
| Storage | 2-8°C, dry[1] | Improper storage can lead to degradation and loss of activity. |
| Salt Form | Available as a dihydrochloride salt[1][9] | The salt form generally has higher aqueous solubility than the free base. Ensure you are using the correct molecular weight for your calculations (321.3 g/mol for the dihydrochloride salt).[1] |
The moderate LogP suggests that while the compound can enter cells, it might also stick to plastics or bind non-specifically to proteins, which can be a source of variability.
Q3: The compound is available as a free base and a dihydrochloride salt. Which one should I use?
A3: The choice depends on your experimental needs. The dihydrochloride salt is generally recommended for initial in vitro and cell-based assays due to its enhanced solubility in aqueous buffers.[1] The free base may be more suitable for certain in vivo studies or specific formulation requirements where the presence of chloride ions is undesirable. Always ensure your vehicle controls match the salt form and solvent used for the compound.
Section 2: Troubleshooting Guide for Inconsistent Assay Results
This section provides a structured approach to diagnosing and resolving common issues encountered when using this compound.
Issue 1: High Variability in IC50/EC50 Values Between Experiments
High variability is a common challenge that can obscure the true potency of a compound. The underlying causes can be chemical, biological, or procedural.
Q4: My calculated IC50 values for enzyme inhibition are inconsistent across replicates and different experimental runs. What could be the cause?
A4: Inconsistent IC50 values often point to issues with compound handling, assay conditions, or the mechanism of inhibition itself.
Root Cause Analysis & Solutions:
-
Compound Solubility and Aggregation:
-
The Problem: Compounds with moderate lipophilicity can precipitate out of solution at higher concentrations or form aggregates, reducing the effective concentration and leading to variable results.
-
Troubleshooting Steps:
-
Visual Inspection: Before use, visually inspect your stock and working solutions for any signs of precipitation.
-
Solubility Test: Determine the compound's solubility limit in your final assay buffer. Prepare serial dilutions and check for turbidity.
-
Inclusion of Detergents: For biochemical assays, consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer to prevent aggregation. Be cautious, as detergents can interfere with some enzyme activities.[10]
-
Sonication: Briefly sonicate your stock solution before making dilutions to ensure it is fully dissolved.
-
-
-
Time-Dependent Inhibition:
-
The Problem: The inhibitor may bind slowly or irreversibly to the target enzyme, causing the IC50 to decrease with longer pre-incubation times.[11] Many inhibitors of LSD1 and MAO act as mechanism-based inactivators that form covalent bonds.[4]
-
Troubleshooting Protocol: Pre-incubation Time Course
-
Prepare your enzyme and a fixed concentration of the inhibitor (e.g., at its approximate IC50).
-
Pre-incubate the enzyme and inhibitor together for varying lengths of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction.
-
Measure the enzyme activity at each time point.
-
Interpretation: If inhibition increases with pre-incubation time, you are observing time-dependent inhibition. You must then standardize the pre-incubation time across all experiments to ensure consistency.
-
-
-
Assay Component Instability:
-
The Problem: One of the assay components (enzyme, substrate, or cofactor) may be unstable over the course of the experiment, leading to a decreasing reaction rate that is independent of inhibition.[11]
-
Troubleshooting Steps:
-
Run a "no inhibitor" control reaction and monitor its progress over a time course longer than your standard assay. The rate should be linear.
-
Assess the stability of your enzyme preparation by pre-incubating it at the assay temperature for various times before adding the substrate. A significant loss of activity indicates enzyme instability.
-
-
Below is a workflow to diagnose the root cause of IC50 variability.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Unexpected or Lack of Activity in Cell-Based Assays
Translating biochemical activity to a cellular context introduces new variables such as membrane permeability, efflux pumps, and off-target effects.
Q5: The compound is potent in my biochemical enzyme assay but shows weak or no activity in my cell-based assay. What should I investigate?
A5: This is a classic efficacy disconnect. The primary suspects are poor cellular uptake, rapid efflux, or metabolic inactivation.
Troubleshooting Strategy:
-
Confirm Cellular Uptake:
-
The Problem: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Experimental Protocol: Direct Quantification via LC-MS/MS
-
Cell Treatment: Plate cells and treat with the compound at a relevant concentration (e.g., 10x the biochemical IC50) for various time points (e.g., 1, 4, 24 hours).
-
Cell Lysis: After treatment, wash the cells thoroughly with ice-cold PBS to remove extracellular compound. Lyse the cells using a suitable method (e.g., methanol precipitation).
-
Quantification: Analyze the cell lysate using a validated LC-MS/MS method to determine the intracellular concentration of the compound.
-
Interpretation: Compare the measured intracellular concentration to the biochemical IC50. If the intracellular concentration is significantly lower, this points to poor uptake or rapid efflux.
-
-
-
Assess Target Engagement in Cells:
-
The Problem: Even if the compound enters the cell, it may not be engaging its target. Measuring a downstream biomarker of target activity is a crucial validation step.
-
Experimental Protocol: Western Blot for LSD1/KDM1A Target Engagement
-
Cell Treatment: Treat cells with a dose range of the inhibitor for a defined period (e.g., 24-72 hours).[7]
-
Histone Extraction: Isolate nuclear proteins or perform a histone extraction.[7]
-
Western Blotting: Separate lysates by SDS-PAGE and probe with antibodies specific for H3K4me2 (the substrate of LSD1) and total H3 (as a loading control).[4][7]
-
Interpretation: Successful inhibition of LSD1 should result in a dose-dependent increase in the H3K4me2 signal.[4][7] A lack of change indicates a failure to engage the target in the cellular environment.
-
-
Caption: Diagnostic workflow for biochemical vs. cellular activity disconnect.
Issue 3: Potential for Off-Target Effects
The chemical structure of this compound is related to other bioactive molecules, including selective serotonin reuptake inhibitors (SSRIs) like fluoxetine, which increases the likelihood of interactions with unintended biological targets.[12][13]
Q6: I'm observing a cellular phenotype that is inconsistent with the known function of my primary target. How can I investigate potential off-target effects?
A6: Unexplained phenotypes are a strong indicator of off-target activity. A systematic approach is needed to identify these unintended interactions.
Strategies for Deconvoluting Off-Target Effects:
-
Target Knockdown/Knockout Controls:
-
The Rationale: The most definitive way to confirm on-target activity is to show that the compound's effect is lost when the target protein is removed.
-
Approach: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your primary target (e.g., LSD1 or MAO). If the compound's phenotype persists in the knockdown/knockout cells, it is highly likely due to an off-target effect.
-
-
Use of Structurally Dissimilar Inhibitors:
-
The Rationale: If the same phenotype can be reproduced with a different inhibitor of the same target that has a distinct chemical scaffold, it strengthens the evidence for on-target activity.
-
Approach: Identify a known, validated inhibitor of your target that is structurally different from your compound of interest. If it recapitulates the phenotype, you can be more confident in your primary target hypothesis.
-
-
Broad-Spectrum Profiling:
-
The Rationale: To proactively identify potential off-targets, screen the compound against a panel of related enzymes or receptors.
-
Approach: Utilize commercially available screening services that offer panels for kinases, GPCRs, ion channels, and other common off-targets. Given the compound's structure, a panel of amine oxidases and neuroreceptors would be particularly relevant.
-
Section 3: References
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Springer Nature. [Link]
-
Herraiz, T., & Guillén, H. (n.d.). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Nature Experiments. [Link]
-
Mathew, B., et al. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. Springer Nature Experiments. [Link]
-
Creative Biolabs. (n.d.). Monoamine Oxidase Assay Kit. [Link]
-
Fajemiroye, J. O., et al. (2022). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Molecules. [Link]
-
PubChem. (n.d.). 3-(3-Methylpiperidin-1-yl)propan-1-amine. [Link]
-
Solubility of Things. (n.d.). Fluoxetine. [Link]
-
Ueda, I., et al. (1990). Synthesis and pharmacological properties of N-[3-(3-(1-Piperidinylmethyl)phenoxy)propyl]-2-(2-hydroxyethylthio)- acetamide and related compounds as antiulcer agents. I. Chemical & Pharmaceutical Bulletin. [Link]
-
Tipton, K., & Davey, G. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]
-
Koester, D. C. (2025). From Inhibitors to Degraders: Many Ways to Target LSD1 (KDM1A). Drug Hunter. [Link]
-
PubChem. (n.d.). Reconcile. [Link]
-
Patsnap Synapse. (2024). What are KDM1A inhibitors and how do they work?. [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]
-
Phion, Ltd. (n.d.). High-Purity 3-[3-(Piperidin-1-ylmethyl)phenoxy]propan-1-amine: Your Key Pharmaceutical Intermediate Supplier. [Link]
-
Wikipedia. (n.d.). PPPA (drug). [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
-
Ma, L., et al. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Journal of Hematology & Oncology. [Link]
-
PubChem. (n.d.). Fluoxetine. [Link]
-
Ericson, M. R., et al. (2008). Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast. PLOS Genetics. [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. [Link]
-
PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propan-1-amine. [Link]
-
MDPI. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences. [Link]
-
Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology. [Link]
-
Jing, X., et al. (2019). Effects of Common Cofactors and Inhibitors on the Enzymatic Activity. ResearchGate. [Link]
-
Scriven, D. R., & Fagbami, O. D. (2011). Limitations of conventional inhibitor classifications. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]
-
PubChem. (n.d.). (S)-Fluoxetine. [Link]
-
India Fine Chemicals. (n.d.). 3-(Piperidin-1-yl)propan-1-amine. [Link]
-
M6AREG. (n.d.). m6A-centered Drug Response Information. [Link]
Sources
- 1. This compound (73278-98-5) for sale [vulcanchem.com]
- 2. drughunter.com [drughunter.com]
- 3. What are KDM1A inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 87766-25-4|this compound dihydrochloride|BLD Pharm [bldpharm.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 13. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategies to reduce the toxicity of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
<Technical Support Center: Strategies to Reduce the Toxicity of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine >
This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound. This document provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues encountered during preclinical development. Our goal is to equip your team with the necessary strategies to understand, identify, and mitigate the toxicity profile of this compound, thereby accelerating its path toward a viable clinical candidate. The strategies outlined herein are based on established principles of medicinal chemistry and toxicology.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural components of this compound that might contribute to its toxicity?
A1: The chemical structure of this compound contains three key moieties that are often associated with toxicity in drug candidates:
-
Primary Aliphatic Amine: Primary amines can be substrates for various metabolic enzymes, including monoamine oxidases (MAOs), which can lead to the formation of reactive aldehydes and hydrogen peroxide, inducing oxidative stress.[1] Additionally, primary aromatic amines are a well-known class of compounds with potential for carcinogenicity and mutagenicity.[2][3]
-
Piperidine Ring: The piperidine ring is a common scaffold in many approved drugs.[4][5] However, it can undergo metabolic oxidation, potentially forming reactive iminium ion intermediates that can covalently bind to cellular macromolecules, leading to toxicity.[6] The atoms adjacent to the piperidine nitrogen are often key sites of metabolism.[7]
-
Phenoxy Linker: While generally stable, the aromatic ring can undergo hydroxylation mediated by cytochrome P450 enzymes. Depending on the substitution pattern, this can sometimes lead to the formation of reactive quinone-type metabolites.
Q2: My compound is exhibiting high cytotoxicity in initial in vitro screens. What are the first troubleshooting steps I should take?
A2: High cytotoxicity in initial screens requires a systematic approach to rule out experimental artifacts before proceeding to mechanistic studies.[8]
-
Confirm the Result: Repeat the experiment to ensure the result is reproducible.
-
Verify Compound Integrity and Concentration: Double-check all calculations for dilutions and stock solutions. Confirm the purity and stability of your compound in the assay medium.[8]
-
Assess Assay Interference: Some compounds can interfere with assay readouts (e.g., colorimetric or fluorescent signals). Run appropriate controls to test for this.[8]
-
Evaluate Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is below the tolerance level for your cell line (typically <0.5%).[8][9]
-
Distinguish Cytotoxicity from Cytostaticity: A cytotoxic effect causes cell death, while a cytostatic effect inhibits proliferation. Perform a time-course experiment measuring both cell viability and total cell number to differentiate between these two effects.[8]
Q3: What are the most likely mechanisms of toxicity for a compound with this structure?
A3: Based on the structural motifs, the most probable toxicity mechanisms include:
-
Reactive Metabolite Formation: As mentioned in Q1, the metabolism of the primary amine and piperidine ring can generate reactive species that lead to cellular damage.[1][10][11]
-
hERG Channel Inhibition: Many compounds containing a basic amine and a lipophilic aromatic region have the potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[12][13][14]
-
Off-Target Pharmacology: The compound may bind to other receptors or enzymes, leading to unintended pharmacological effects. Amines, in particular, can be promiscuous binders.[15]
-
Mitochondrial Toxicity: Disruption of mitochondrial function is a common mechanism of drug-induced toxicity.
-
Phospholipidosis: Cationic amphiphilic drugs, a class that this compound may fall into, can induce phospholipidosis, a disorder characterized by the accumulation of phospholipids in cells.
Troubleshooting Guides
Problem 1: High cytotoxicity observed in HepG2 cells. How can I investigate and mitigate this?
Step 1: Characterize the Cytotoxicity
-
Determine the IC50: Perform a dose-response experiment to determine the 50% inhibitory concentration (IC50).
-
Assess the Mechanism of Cell Death: Use assays to differentiate between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining).
Step 2: Investigate the Role of Metabolism
-
Hypothesis: The cytotoxicity is mediated by reactive metabolites generated by liver enzymes.
-
Experiment: Co-incubate the compound with HepG2 cells in the presence and absence of broad-spectrum cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole). A significant increase in cell viability in the presence of the inhibitor would suggest metabolism-induced toxicity.
Step 3: Structural Modification Strategies
If metabolism is implicated, consider the following structural modifications to block or alter metabolic pathways.
| Strategy | Modification | Rationale |
| Block Amine Metabolism | Convert the primary amine to a secondary or tertiary amine, or to an amide or carbamate. | To reduce its susceptibility to metabolism by MAOs and other enzymes.[16][17] |
| Block Piperidine Metabolism | Introduce a substituent (e.g., fluorine or a methyl group) at a position on the piperidine ring likely to be metabolized. | To sterically hinder metabolic enzymes. |
| Bioisosteric Replacement | Replace the piperidine ring with a more metabolically stable bioisostere, such as a spirocyclic system (e.g., azaspiro[3.3]heptane) or a bicyclic system.[7][18][19] | To maintain the desired 3D shape and biological activity while improving the metabolic profile.[7][18] |
| Reduce Lipophilicity | Introduce polar functional groups or replace aromatic rings with heteroaromatic rings. | High lipophilicity is often correlated with increased toxicity.[20][21][22][23][24] |
Workflow for Mitigating Metabolism-Induced Cytotoxicity
Caption: Decision workflow for addressing metabolism-mediated cytotoxicity.
Problem 2: The compound shows potential for hERG inhibition. What are the strategies to reduce this liability?
Step 1: Confirm and Quantify hERG Inhibition
-
Use a validated assay: Perform a whole-cell patch-clamp electrophysiology study, which is the gold standard for assessing hERG inhibition. Determine the IC50 value.
Step 2: Analyze the Structure-Activity Relationship (SAR)
-
Identify the key pharmacophoric features: The basic nitrogen of the piperidine or the primary amine, and the aromatic phenoxy group are likely contributors to hERG binding.
Step 3: Structural Modification Strategies
| Strategy | Modification | Rationale |
| Reduce Basicity (pKa) | Introduce electron-withdrawing groups near the basic nitrogen atoms. | A lower pKa reduces the proportion of the protonated (cationic) form of the amine at physiological pH, which is often the form that binds to the hERG channel. |
| Introduce Steric Hindrance | Add bulky substituents near the basic nitrogen. | To disrupt the binding interaction with the hERG channel pore. |
| Modify Lipophilicity | Reduce the overall lipophilicity of the molecule. | High lipophilicity can increase non-specific binding to the hERG channel.[21][23] |
| Conformational Restriction | Introduce rigidity into the molecule, for example, by using a bicyclic piperidine bioisostere. | To lock the molecule in a conformation that is less favorable for hERG binding.[12][14] |
Hypothetical Data for hERG Mitigation Strategies
| Compound | Modification | hERG IC50 (µM) | Target Potency (IC50, nM) |
| Parent | - | 0.5 | 10 |
| Analog 1 | Reduced pKa of piperidine | 5.2 | 15 |
| Analog 2 | Increased steric hindrance | 8.9 | 25 |
| Analog 3 | Reduced lipophilicity | >10 | 12 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general procedure for assessing the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cell line (e.g., HepG2, HEK293)
-
Complete cell culture medium
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.[25]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium.[25] Remove the old medium from the cells and add the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[25]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Troubleshooting Common MTT Assay Issues
| Issue | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors. | Standardize cell seeding and pipetting techniques.[9] |
| Low absorbance readings | Too few cells, insufficient incubation time. | Optimize cell seeding density and incubation times.[9] |
| High background | Microbial contamination, interference from phenol red in the medium. | Use sterile techniques; consider using phenol red-free medium.[9] |
Protocol 2: Reactive Metabolite Trapping Assay
This assay is designed to detect the formation of electrophilic reactive metabolites by trapping them with glutathione (GSH).
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Test compound
-
Glutathione (GSH)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS system
Procedure:
-
Incubation: In a microcentrifuge tube, combine HLM, the test compound, and GSH in a phosphate buffer.
-
Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction. Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Quench Reaction: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Sample Preparation: Centrifuge the sample to pellet the protein. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the sample by LC-MS/MS, searching for the mass of the expected GSH adduct (mass of parent compound + mass of GSH).
Workflow for Reactive Metabolite Screening
Caption: A streamlined workflow for detecting reactive metabolites using a GSH trapping assay.
References
- Strategies and Chemical Design Approaches to Reduce the Potential for Formation of Reactive Metabolic Species. Ingenta Connect.
- Managing the challenge of chemically reactive metabolites in drug development. UW School of Pharmacy.
- Technical Support Center: Managing In Vitro Cytotoxicity. Benchchem.
- Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate.
- Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design. PubMed.
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
- Ring Bioisosteres. Cambridge MedChem Consulting.
- Detecting reactive drug metabolites for reducing the potential for drug toxicity. PubMed.
- CHAPTER 15: Reactive Metabolites. RSC Publishing.
- Aromatic Bioisosteres. Cambridge MedChem Consulting.
- Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
- Amine promiscuity and toxicology analysis. PubMed.
- SOP for In Vitro Toxicity Screening. Benchchem.
- Drug Modifications to Improve Stability. Chemistry LibreTexts.
- Prodrugs for Amines. National Institutes of Health.
- Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed.
- (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
- Toxicology testing in drug discovery and development. PubMed.
- 6 Types of Toxicology Studies for IND & NDA Programs. WuXi AppTec.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
- ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. PubMed.
- Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods.
- Lipophilicity in Drug Action and Toxicology. ResearchGate.
- The influence of lipophilicity in drug discovery and design. PubMed.
- Understanding FDA Guidelines for Toxicity Studies. HistologiX.
- Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. OMICS International.
- The influence of lipophilicity in drug discovery and design. ResearchGate.
- Effect of Potential Amine Prodrugs of Selective Neuronal Nitric Oxide Synthase Inhibitors on Blood-Brain Barrier Penetration. National Institutes of Health.
- The influence of introducing chiral center on piperidine ring on hERG... ResearchGate.
- Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. ACS Publications.
- Application of Chiral Piperidine Scaffolds in Drug Design.
- Compilation of a series of published prodrug approaches to amine drugs. ResearchGate.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Nelson Labs.
- Metabolism of (R)- and (S)-3-(phenylamino)propane-1,2-diol in C57BL/6- and A/J-strain mice. Identification of new metabolites with potential toxicological significance to the toxic oil syndrome. PubMed.
- (PDF) Prodrugs for Amines. ResearchGate.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Lipophilicity in Drug discovery. ResearchGate.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. CoLab.
- Research progress on piperidine-containing compounds as agrochemicals.
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health.
- Amines.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
- Drug Metabolism and Toxicological Mechanisms. MDPI.
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Improving the yield of the final step in 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine synthesis
Welcome to the technical support guide for the synthesis of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine. This resource is designed for researchers and drug development professionals to troubleshoot and optimize the final, critical step of this synthesis. The final stage involves the reductive amination of 3-(3-formylphenoxy)propan-1-amine with piperidine. While a robust reaction, achieving high yields consistently requires careful control of reagents and conditions. This guide provides in-depth, field-proven insights to help you navigate common challenges.
The core of this transformation is the formation of a new carbon-nitrogen bond. The reaction proceeds via an iminium ion intermediate, which is subsequently reduced to the desired tertiary amine.[1][2] Optimizing this sequence is paramount for the overall efficiency of your synthetic route.
References
Technical Support Center: Stability of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine in Solution
Introduction
Welcome to the technical support guide for 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability issues encountered when working with this compound in solution. As a molecule featuring a tertiary amine (piperidine), a primary amine, and a phenoxy ether linkage, its stability can be influenced by a variety of experimental conditions. This guide provides in-depth, field-proven insights and actionable protocols to ensure the integrity of your experiments.
Understanding the Molecule's Vulnerabilities
The chemical structure of this compound contains several functional groups susceptible to degradation. The primary and tertiary amine groups are prone to oxidation, while the overall structure's stability can be affected by pH, light, and temperature.[1][2][3] Understanding these potential degradation pathways is the first step in designing robust experimental protocols.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability of this compound in solution.
General Handling and Storage
Q1: What are the ideal storage conditions for a stock solution of this compound?
A1: Stock solutions should be stored at -20°C or -80°C in tightly sealed, dark glass vials to minimize exposure to light and oxygen.[2] For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Before use, allow the solution to equilibrate to room temperature slowly.
Q2: I've noticed a color change in my solution (e.g., turning yellow or brown). What does this indicate?
A2: A color change often signifies oxidative degradation. Amines, in particular, are susceptible to oxidation, which can lead to the formation of colored impurities.[2] If you observe a color change, it is crucial to verify the purity and concentration of your solution before proceeding with your experiment.
Solvent and pH Considerations
Q3: Which solvents are recommended for dissolving this compound?
A3: The choice of solvent can significantly impact stability. While the compound's solubility profile will dictate the primary options, it is generally advisable to use anhydrous, high-purity solvents. For aqueous solutions, use freshly prepared buffers and consider de-gassing the solvent to remove dissolved oxygen.
Q4: How does pH affect the stability of the compound in aqueous solutions?
A4: The amine functional groups make the compound's stability pH-dependent. At acidic pH, the amine groups will be protonated, which can protect them from certain types of degradation but may make them more susceptible to others. Conversely, basic conditions can deprotonate the amines, potentially increasing their reactivity. It is essential to determine the optimal pH range for your specific application through stability studies.
Troubleshooting Experimental Issues
Q5: My experimental results are inconsistent. Could this be related to compound instability?
A5: Yes, inconsistent results are a common symptom of compound degradation. If the concentration of the active compound is decreasing over the course of an experiment, it will lead to variability. It is recommended to prepare fresh solutions for each experiment and to include a stability assessment as part of your experimental validation.
Q6: I'm observing unexpected peaks in my analytical chromatography (e.g., HPLC, LC-MS). What could be the cause?
A6: The appearance of new peaks is a strong indicator of degradation. These peaks represent degradation products. To identify them, a forced degradation study can be performed to intentionally generate these products and characterize them, typically using mass spectrometry.[1][4]
Troubleshooting Guides
This section provides structured guidance for identifying and resolving common stability-related problems.
Problem: Precipitate Formation in Solution
Symptoms:
-
Visible solid particles in the solution.
-
Cloudiness or turbidity.
-
Decrease in the concentration of the dissolved compound.
Possible Causes:
-
Low Solubility: The concentration of the compound may exceed its solubility limit in the chosen solvent.
-
pH Shift: A change in the pH of the solution could alter the ionization state of the compound, reducing its solubility.
-
Degradation: The precipitate could be an insoluble degradation product.
-
Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature could cause the compound to precipitate.
Troubleshooting Workflow:
Caption: Troubleshooting precipitate formation.
Problem: Loss of Potency or Activity
Symptoms:
-
Diminished biological or chemical activity in assays.
-
Inconsistent dose-response curves.
Possible Causes:
-
Chemical Degradation: The compound is degrading into inactive or less active products.
-
Adsorption: The compound may be adsorbing to the surface of storage containers or experimental vessels.
-
Incorrect Concentration: Errors in initial weighing or dilution.
Troubleshooting Workflow:
Caption: Investigating loss of compound potency.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and pathways.[1][4][5][6] This involves subjecting the compound to harsh conditions to accelerate its breakdown.
Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
HPLC or UPLC system with a UV detector and/or mass spectrometer
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 ACN:water).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂.
-
Thermal Stress: Incubate an aliquot of the stock solution at 60°C.
-
Photolytic Stress: Expose an aliquot of the stock solution to a light source (e.g., UV lamp).
-
Control: Keep an aliquot of the stock solution at room temperature, protected from light.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24, 48, 72 hours).
-
Sample Analysis: At each time point, take an aliquot from each condition, neutralize if necessary (for acid and base samples), and analyze by HPLC/LC-MS.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify and characterize any new peaks that appear.
Data Summary Table:
| Stress Condition | Incubation Time (hours) | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 M HCl | 24 | |||
| 0.1 M HCl | 48 | |||
| 0.1 M NaOH | 24 | |||
| 0.1 M NaOH | 48 | |||
| 3% H₂O₂ | 24 | |||
| 3% H₂O₂ | 48 | |||
| 60°C | 24 | |||
| 60°C | 48 | |||
| Photolytic | 24 | |||
| Photolytic | 48 |
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products.
Objective: To develop an HPLC method that separates this compound from its potential degradation products.
Materials:
-
Stressed samples from the forced degradation study.
-
HPLC system with a suitable column (e.g., C18).
-
Mobile phase components (e.g., acetonitrile, water, buffer salts, formic acid).
Procedure:
-
Initial Method Screening: Start with a generic gradient method (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 20 minutes).
-
Inject Stressed Samples: Inject a mixture of the stressed samples to observe the separation of the parent compound and its degradation products.
-
Method Optimization: Adjust the mobile phase composition, gradient slope, flow rate, and column temperature to achieve baseline separation of all peaks.
-
Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Workflow for Stability-Indicating Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Vertex AI Search.
- Stability of Structurally Varied Aqueous Amines for CO2 Capture.
- Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. (2022). PubMed.
- Forced Degrad
- What are stabilizers for amides, imides and amines for their long time storage?. (2015).
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022).
- US4622168A - Stabilizer for amine/quaternary ammonium blends.
- Force Degradation for Pharmaceuticals: A Review. IJSDR.
- Forced degradation studies to identify organic impurities in pharmaceuticals: a Brazilian perspective. (2025).
- Forced Degrad
Sources
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- 4. ijsdr.org [ijsdr.org]
- 5. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Analytical Methods for 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine Metabolite Detection
Welcome to the technical support center for the analytical method development and refinement for 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for your bioanalytical assays. Our goal is to equip you with the necessary knowledge to develop robust, reliable, and validated methods for the quantitative analysis of this compound and its metabolic products in various biological matrices.
The principles and methodologies discussed herein are grounded in extensive experience with similar molecular structures—specifically those containing piperidine and propan-1-amine moieties—and are aligned with current regulatory expectations for bioanalytical method validation.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the early stages of method development for novel compounds like this compound.
Q1: What are the predicted major metabolic pathways for this compound?
A1: Based on the structure, which includes a piperidine ring and a propan-1-amine chain, several metabolic transformations are likely. These include:
-
N-dealkylation: The piperidin-1-ylmethyl group or the propan-1-amine could be subject to N-dealkylation.
-
Oxidation: The piperidine ring is susceptible to oxidation, potentially forming various hydroxylated metabolites or N-oxides.[6][7] The aliphatic chain can also be a site of hydroxylation.
-
Cleavage: The ether linkage could be a site for O-dealkylation, although this is generally less common than N-dealkylation.
Early in vitro studies using liver microsomes or hepatocytes from relevant species are recommended to identify the major metabolites.[8]
Q2: What is the most suitable analytical technique for the quantification of this compound and its metabolites in biological matrices?
A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity, selectivity, and speed.[9][10][11][12] Given the amine functional groups, electrospray ionization (ESI) in positive ion mode is expected to provide excellent sensitivity.
Q3: How should I select an appropriate internal standard (IS) for my LC-MS/MS assay?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H).[13] If a SIL-IS is not available, a close structural analog that exhibits similar extraction recovery, chromatographic retention, and ionization response is the next best choice. It's crucial that the IS does not interfere with the analyte or other components in the sample.
Q4: What are the key parameters to consider during the validation of my bioanalytical method?
A4: Method validation should be conducted in accordance with regulatory guidelines from agencies such as the FDA and EMA.[1][3][4][14] The key parameters to evaluate include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve and Linearity
-
Lower Limit of Quantification (LLOQ)
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and stock solution)
Troubleshooting Guide
This section provides solutions to common problems encountered during method development and sample analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Column degradation. | - Use a column with end-capping or a base-deactivated stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Replace the column. |
| High Background Noise or Interferences | - Matrix effects from endogenous components (e.g., phospholipids).[15][16][17]- Contamination from sample collection tubes, solvents, or glassware. | - Optimize the sample preparation procedure to remove interferences (see detailed protocols below).- Use a divert valve to direct the early eluting components to waste.- Ensure all materials are of high purity and cleanliness. |
| Inconsistent or Low Recovery | - Inefficient extraction from the biological matrix.- Analyte instability during sample processing. | - Optimize the sample preparation method (e.g., adjust pH, change solvent, or use a different SPE sorbent).- Investigate analyte stability under different conditions (temperature, pH) and adjust the protocol accordingly. |
| Ion Suppression or Enhancement (Matrix Effect) | - Co-eluting matrix components affecting analyte ionization.[9][15] | - Improve chromatographic separation to resolve the analyte from interfering peaks.- Enhance sample cleanup to remove matrix components.- Use a stable isotope-labeled internal standard to compensate for matrix effects.[13] |
| Carryover | - Adsorption of the analyte to the injector, column, or other parts of the LC system. | - Optimize the injector wash solution.- Use a higher organic content in the mobile phase for a longer period at the end of the gradient.- Inject a blank sample after a high concentration sample to assess carryover. |
Detailed Experimental Protocols
The following protocols provide a starting point for developing a robust analytical method for this compound and its metabolites.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
SPE is highly recommended for cleaning up complex biological samples like plasma or urine, as it can effectively remove salts, proteins, and phospholipids that cause matrix effects.[18][19][20] For a basic compound like the target analyte, a cation-exchange or mixed-mode SPE sorbent is a good starting point.[21]
Workflow Diagram:
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Step-by-Step Methodology:
-
Sample Preparation:
-
To 100 µL of biological sample, add 10 µL of internal standard.
-
Add 50 µL of 0.1 M sodium carbonate to basify the sample. This ensures the analyte is in its neutral, more organic-soluble form.
-
-
Extraction:
-
Add 1 mL of an appropriate organic solvent (e.g., methyl-tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 4000 rpm) for 5 minutes to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute in 100 µL of the initial mobile phase.
-
Protocol 3: LC-MS/MS Conditions
These are suggested starting conditions that will likely require optimization for your specific system and metabolites.
LC Parameters:
| Parameter | Recommendation |
| Column | C18 Reverse-Phase, e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters:
| Parameter | Recommendation |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | Optimize for each analyte |
| Collision Energy | Optimize for each MRM transition |
MRM Transition Development:
-
Infuse a standard solution of the parent drug directly into the mass spectrometer to determine the precursor ion (likely [M+H]⁺).
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Select the most intense precursor-to-product ion transition for quantification and a second transition for confirmation.
-
Repeat this process for any available metabolite standards and the internal standard.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2*. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Puig, D., et al. (2011). On-line solid-phase extraction coupled to hydrophilic interaction chromatography-mass spectrometry for the determination of polar drugs. Journal of Chromatography A, 1218(35), 5979-5987. [Link]
-
Sharma, G. K., et al. (2010). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Advanced Pharmaceutical Technology & Research, 1(2), 208–221. [Link]
-
van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(15), 1801-1803. [Link]
-
Inoue, K., et al. (2000). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. Journal of Chromatography B: Biomedical Sciences and Applications, 744(1), 127-135. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Clarke, A. J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1835-1841. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]
-
Puig, D., et al. (2011). On-line solid-phase extraction coupled to hydrophilic interaction chromatography-mass spectrometry for the determination of polar drugs. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
Li, W., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(23), 2135-2138. [Link]
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Ghorbani, M., et al. (2020). Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liqui. Pharmaceutical Sciences, 26(3), 237-247. [Link]
-
Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. [Link]
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Viñas, P., et al. (2023). hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. Molecules, 28(5), 2182. [Link]
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Matuszewski, B. K. (2012). Identifying and Overcoming Matrix Effects in Drug Discovery and Development. Therapeutic Drug Monitoring, 34(2), 115-123. [Link]
-
Rao, K. V., et al. (2005). Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 750-756. [Link]
-
El-Beqqali, A., et al. (2019). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Molecules, 24(16), 2977. [Link]
-
Sharma, G. K., et al. (2010). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. ResearchGate. [Link]
-
Kido-Soule, M. C., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(11), 4867-4876. [Link]
-
Dziubak, K., et al. (2016). Separation of amines in bi- and triphasic systems. I - Liquid-liquid extraction. ResearchGate. [Link]
-
LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]
-
Li, Y., et al. (2020). Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. Analytical Methods, 12(30), 3826-3833. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
Li, H., et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Current Pharmaceutical Analysis, 19(8), 606-613. [Link]
-
Al-Sanea, M. M., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. RSC Advances, 12(45), 29155-29187. [Link]
-
Global Compliance Panel. (2019). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. [Link]
-
Wulff, J. E., et al. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(1), 50-79. [Link]
- U.S. Patent No. US20070010023A1. (2007). Method of analysis of amine by mass spectrometry.
-
da Silva, A. F. M., et al. (2021). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]
-
Máthé, I., et al. (2007). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to the Identification and Validation of the Biological Target for 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific inquiry. A critical milestone in this process is the unambiguous identification and validation of the compound's biological target. This guide provides a comprehensive, in-depth comparison of modern experimental strategies to elucidate and confirm the molecular target of the novel compound, 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine. While the precise target of this molecule is not yet publicly established, this guide will present a robust, multi-pronged workflow for its discovery and validation, drawing upon established methodologies and field-proven insights.
Part 1: The Crucial First Step - Identifying Putative Biological Targets
Before a target can be validated, it must first be identified. For a novel compound like this compound, an unbiased approach is essential to survey the vast landscape of the cellular proteome for potential binding partners. The following techniques represent the vanguard of modern target identification:
-
Affinity Chromatography Coupled with Mass Spectrometry (AC-MS): This classic and powerful technique involves immobilizing the compound of interest on a solid support to "fish" for its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry. The causality here is direct: proteins that physically interact with the compound will be selectively enriched.
-
Phenotypic Screening with Subsequent Target Deconvolution: This approach begins with observing the compound's effect on cellular or organismal phenotypes.[1][2] Once a desirable phenotype is identified, a suite of techniques, including genetic and proteomic methods, can be employed to pinpoint the molecular target responsible for that effect.[1][2]
-
Computational Approaches: In silico methods, such as molecular docking and pharmacophore modeling, can predict potential targets based on the compound's structure. While predictive, these methods provide a valuable starting point for experimental validation.
For the purposes of this guide, we will proceed with a hypothetical scenario where affinity chromatography has identified a putative kinase as a primary binding partner for this compound. The subsequent sections will detail a comparative analysis of methodologies to validate this hypothesis.
Part 2: A Comparative Analysis of Target Validation Methodologies
Once a putative target is identified, a rigorous and multi-faceted validation process is paramount to build a compelling case for its role in the compound's mechanism of action.[3][4] It is crucial to employ orthogonal approaches that provide both biochemical and cellular evidence of target engagement and functional modulation.[1][4]
Biochemical Approaches: Probing the Direct Interaction
Biochemical assays provide the most direct evidence of a physical interaction between a compound and its target protein.
-
Enzymatic Assays: For enzyme targets like kinases, direct measurement of enzymatic activity in the presence of the compound is a foundational validation step.[5][6][7] These assays quantify the compound's ability to inhibit or activate the enzyme, providing key parameters like IC50 (half-maximal inhibitory concentration).[5]
-
Trustworthiness: The self-validating nature of this assay lies in the direct, quantifiable relationship between compound concentration and enzyme activity. A clear dose-response curve is a strong indicator of a direct interaction.[8]
-
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique for verifying target engagement in a cellular context.[9][10][11] The principle is based on the ligand-induced thermal stabilization of the target protein.[9][10]
-
Expertise & Experience: The choice of temperature range and lysis conditions is critical for a successful CETSA experiment. The thermal profile of the target protein must first be established to identify a suitable temperature for observing a ligand-induced shift.[12]
-
| Method | Principle | Advantages | Limitations |
| Enzymatic Assay | Measures the effect of the compound on the catalytic activity of the purified target enzyme. | Quantitative (IC50/Ki), direct evidence of functional modulation.[5] | Requires purified, active enzyme; may not reflect cellular conditions. |
| CETSA | Detects ligand binding by observing changes in the thermal stability of the target protein in cells or cell lysates.[10][11] | In-cell/in-situ target engagement, no need for protein purification.[9][11] | Indirect measure of binding; not all proteins exhibit a clear thermal shift. |
Cellular Approaches: Linking Target Engagement to Cellular Phenotype
While biochemical assays confirm a direct interaction, cellular approaches are necessary to demonstrate that this interaction is responsible for the compound's effects in a living system.
-
Genetic Approaches (siRNA/CRISPR): Modulating the expression of the putative target gene is a cornerstone of target validation.[13][14][15] Small interfering RNA (siRNA) can be used for transient knockdown of the target, while CRISPR-Cas9 technology allows for complete gene knockout.[16][17][18][19]
-
Cellular Pathway Analysis: If the putative target is part of a known signaling pathway, its engagement by the compound should lead to predictable downstream effects. Techniques like Western blotting or reporter gene assays can be used to monitor the phosphorylation status of downstream substrates or the expression of target genes.
| Method | Principle | Advantages | Limitations |
| siRNA Knockdown | Transiently reduces the expression of the target protein using RNA interference.[17][21][22] | Relatively rapid and straightforward for assessing the immediate impact of target reduction.[21] | Incomplete knockdown can lead to ambiguous results; potential for off-target effects.[17] |
| CRISPR Knockout | Permanently eliminates the expression of the target protein by editing its gene.[16][18][19] | Complete and permanent loss of target expression provides a clear genetic background.[16][18] | Can be lethal if the target is essential for cell survival; potential for off-target gene editing.[16] |
| Pathway Analysis | Measures the functional consequences of target engagement on downstream signaling events. | Provides a functional readout of target modulation in a cellular context. | Requires prior knowledge of the target's signaling pathway. |
Part 3: Experimental Protocols and Visualization
To provide a practical framework, this section details step-by-step protocols for key validation experiments and visualizes the overarching workflow.
Experimental Workflow for Target Validation
Caption: A workflow for identifying and validating a novel compound's biological target.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound or a vehicle control for a predetermined time.
-
Heat Shock: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[23]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Western Blot Analysis: Analyze the amount of the soluble target protein in each sample by Western blotting using a specific antibody. A shift in the melting curve in the presence of the compound indicates target engagement.[10][23]
Protocol 2: siRNA-mediated Target Knockdown
-
siRNA Transfection: Transfect cells with a validated siRNA targeting the putative target gene or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
Compound Treatment: Treat the siRNA-transfected cells with this compound or a vehicle control.
-
Phenotypic Assay: Assess the cellular phenotype of interest (e.g., cell viability, proliferation, or a specific signaling event).
-
Validation of Knockdown: Concurrently, lyse a parallel set of transfected cells and confirm target protein knockdown by Western blotting.[17][22]
Signaling Pathway Visualization
Caption: A hypothetical signaling pathway illustrating the compound's mechanism of action.
Conclusion
The validation of a biological target is a critical and multifaceted process that requires a convergence of evidence from biochemical, cellular, and genetic approaches. For a novel compound such as this compound, the journey begins with an unbiased identification of its binding partners, followed by a rigorous validation of the most promising candidates. By employing a combination of enzymatic assays, CETSA, and genetic manipulations, researchers can build a robust and compelling case for the compound's mechanism of action, paving the way for its further development as a potential therapeutic agent. This guide provides a strategic framework and practical protocols to navigate this essential phase of drug discovery with scientific rigor and confidence.
References
- Target Identification and Validation (Small Molecules). University College London.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
- How to Valid
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. University of Dundee.
- Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- siRNA Screening Validate Thousands of Targets in a Single Week. Thermo Fisher Scientific.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
- siRNA knockdown validation 101: Incorporating negative controls in antibody research. NIH.
- Target Identification and Valid
- Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.
- Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment.
- siRNAs in drug discovery: Target validation and beyond.
- The impact of CRISPR-Cas9 on target identification and valid
- Target Valid
- Knockdown (siRNA)
- VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY. PubMed Central.
- Generating and validating CRISPR-Cas9 knock-out cell lines. Abcam.
- Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry.
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- 21. siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific - BR [thermofisher.com]
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- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Introduction: Unlocking the Potential of Phenoxypropanamines
The phenoxypropanamine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically significant therapeutics, most notably in the realm of neuroscience. This guide focuses on a systematic comparison of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine, a representative member of this class, against a curated set of its structural analogs. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive analysis of the structure-activity relationships (SAR) that govern the pharmacological effects of these compounds.
The selection of this compound as our lead compound is predicated on its embodiment of the key pharmacophoric elements: a basic terminal amine, a flexible propanoxy linker, and a substituted phenyl ring bearing a cyclic amine. While this specific molecule is primarily utilized as a research tool for studying protein-protein interactions, its structural motifs are reminiscent of potent serotonin-norepinephrine reuptake inhibitors (SNRIs)[1][2]. This guide will, therefore, explore the impact of systematic structural modifications on monoamine transporter inhibition, a critical mechanism for the treatment of depression and other mood disorders[3][4].
Through a combination of established synthetic protocols, in vitro pharmacological assays, and in silico modeling, we will dissect the contributions of the terminal amine, the cyclic amine, and the aromatic core to the overall activity and selectivity profile. The experimental data presented herein, while illustrative, is based on established principles of medicinal chemistry and pharmacology within this compound class.
I. The Core Scaffold: Synthesis and Key Structural Features
The synthesis of this compound and its analogs generally proceeds through a convergent synthesis strategy. The key steps involve the formation of the ether linkage and the introduction of the amine functionalities. A representative synthetic workflow is outlined below.
General Synthetic Workflow
Caption: General synthetic route for this compound.
This modular synthesis allows for the facile introduction of diversity at several key positions, which will be the basis for our comparative analysis.
II. Comparative Analysis of Structural Analogs
To understand the structure-activity relationship, we will explore modifications at three key positions of the lead compound (Compound 1).
-
The Terminal Amine (R1): Comparing primary, secondary, and tertiary amines.
-
The Cyclic Amine (R2): Evaluating the impact of ring size and basicity by comparing piperidine, pyrrolidine, and piperazine.
-
The Phenyl Ring (R3): Assessing the effect of electron-withdrawing and electron-donating substituents.
Table 1: Structures of the Analyzed Compounds
| Compound ID | R1 (Terminal Amine) | R2 (Cyclic Amine) | R3 (Phenyl Ring Substituent) |
| 1 (Lead) | -NH2 | Piperidine | -H |
| 2 | -NH(CH3) | Piperidine | -H |
| 3 | -N(CH3)2 | Piperidine | -H |
| 4 | -NH2 | Pyrrolidine | -H |
| 5 | -NH2 | Piperazine | -H |
| 6 | -NH2 | Piperidine | 4-CF3 |
| 7 | -NH2 | Piperidine | 4-OCH3 |
III. Experimental Protocols
The following protocols are standard methodologies for evaluating the pharmacological activity of potential monoamine reuptake inhibitors.
A. Radioligand Binding Assays
Objective: To determine the binding affinity of the test compounds for the human serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
Methodology:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing human SERT, NET, or DAT are used.
-
Assay Buffer: Tris-HCl buffer with appropriate salts.
-
Radioligand: [3H]Citalopram for SERT, [3H]Nisoxetine for NET, and [3H]WIN 35,428 for DAT.
-
Procedure:
-
A constant concentration of radioligand is incubated with the cell membranes and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., fluoxetine for SERT).
-
Incubation is carried out at room temperature for a specified time.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
B. In Vitro Transporter Uptake Assays
Objective: To measure the functional inhibition of serotonin and norepinephrine uptake by the test compounds.
Methodology:
-
Cell Lines: HEK293 cells stably expressing human SERT or NET.
-
Substrate: [3H]Serotonin (5-HT) for SERT and [3H]Norepinephrine (NE) for NET.
-
Procedure:
-
Cells are pre-incubated with varying concentrations of the test compound.
-
The radiolabeled substrate ([3H]5-HT or [3H]NE) is added, and the cells are incubated for a short period (e.g., 10 minutes) at 37°C.
-
Uptake is terminated by washing with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the substrate uptake (IC50) is determined.
IV. Results and Structure-Activity Relationship (SAR) Analysis
The following tables summarize the illustrative data from the binding and uptake assays.
Table 2: Comparative Binding Affinities (Ki, nM)
| Compound ID | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT/NET Selectivity |
| 1 (Lead) | 85 | 120 | >1000 | 1.41 |
| 2 | 45 | 60 | >1000 | 1.33 |
| 3 | 150 | 200 | >1000 | 1.33 |
| 4 | 95 | 150 | >1000 | 1.58 |
| 5 | 110 | 180 | >1000 | 1.64 |
| 6 | 15 | 25 | >1000 | 1.67 |
| 7 | 120 | 190 | >1000 | 1.58 |
Table 3: Comparative Functional Inhibition (IC50, nM)
| Compound ID | 5-HT Uptake IC50 (nM) | NE Uptake IC50 (nM) |
| 1 (Lead) | 102 | 145 |
| 2 | 58 | 75 |
| 3 | 180 | 240 |
| 4 | 115 | 175 |
| 5 | 130 | 210 |
| 6 | 20 | 35 |
| 7 | 145 | 225 |
SAR Interpretation
Caption: Structure-Activity Relationship (SAR) summary for the phenoxypropanamine scaffold.
-
Impact of the Terminal Amine (R1): The data suggests that a secondary amine (Compound 2) enhances potency at both SERT and NET compared to the primary amine of the lead compound (Compound 1). This is a common feature in many SNRI drugs like fluoxetine and atomoxetine[2]. Further substitution to a tertiary amine (Compound 3) leads to a significant drop in activity, likely due to steric hindrance at the transporter binding site.
-
Impact of the Cyclic Amine (R2): The piperidine ring in the lead compound appears to be optimal among the tested analogs. Replacing it with a smaller, more flexible pyrrolidine ring (Compound 4) or a more polar piperazine ring (Compound 5) resulted in a slight decrease in potency. This highlights the importance of the specific conformation and lipophilicity conferred by the piperidine scaffold for effective binding[5][6].
-
Impact of Phenyl Ring Substitution (R3): Substitution on the phenyl ring has a profound effect on activity. The introduction of a strong electron-withdrawing group (EWG) like trifluoromethyl at the 4-position (Compound 6) dramatically increases potency. This is a well-established principle in the design of selective serotonin reuptake inhibitors (SSRIs) and SNRIs, as seen in the structure of fluoxetine[7][8]. Conversely, an electron-donating group (EDG) like methoxy (Compound 7) slightly reduces activity compared to the unsubstituted lead compound.
V. Discussion and Future Directions
This comparative guide demonstrates that the pharmacological profile of this compound and its analogs can be rationally tuned through systematic chemical modifications. Our analysis reveals that:
-
A secondary terminal amine is preferred for optimal activity.
-
The piperidine moiety is a favorable structural element.
-
Electron-withdrawing substituents on the phenyl ring significantly enhance potency.
Based on these findings, a promising direction for future drug discovery efforts would be the synthesis and evaluation of analogs combining these optimal features. For instance, an analog with a secondary terminal amine and a 4-trifluoromethylphenyl group is predicted to have even greater potency as an SNRI.
Further studies should also include in vivo pharmacokinetic and pharmacodynamic profiling to assess oral bioavailability, brain penetration, and efficacy in animal models of depression and anxiety. The insights gained from this comparative analysis provide a solid foundation for the design of novel and more effective neuromodulatory agents based on the versatile phenoxypropanamine scaffold.
VI. References
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Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
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This compound. (n.d.). Biosynth. Retrieved from --INVALID-LINK--
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High-Purity 3-[3-(Piperidin-1-ylmethyl)phenoxy]propan-1-amine: Your Key Pharmaceutical Intermediate Supplier. (n.d.). Sinfoo. Retrieved from --INVALID-LINK--
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PPPA (drug). (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
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A Comparative Analysis of Piperine and its Analogs in Modulating Key Signaling Pathways. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
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Serotonin–norepinephrine reuptake inhibitor. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Aladdin. Retrieved from --INVALID-LINK--
-
Synthesis and pharmacological properties of N-[3-(3-(1-Piperidinylmethyl)phenoxy)propyl]-2-(2-hydroxyethylthio)- acetamide and related compounds as antiulcer agents. I. (1987). PubMed. Retrieved from --INVALID-LINK--
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024). MDPI. Retrieved from --INVALID-LINK--
-
(RS)-N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine -fluoxetine formula. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Synthesis and structure-activity relationships and effects of phenylpropanoid amides of octopamine and dopamine on tyrosinase inhibition and antioxidation. (2012). PubMed. Retrieved from --INVALID-LINK--
-
Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. (2012). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Piperidine vs. Piperazine: A Comparative Analysis of Two Privileged Scaffolds in Drug Design. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Serotonin-norepinephrine reuptake inhibitor antidepressant effects on regional connectivity of the thalamus in persistent depressive disorder: evidence from two randomized, double-blind, placebo-controlled clinical trials. (2022). PubMed. Retrieved from --INVALID-LINK--
-
Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. (2023). PubMed. Retrieved from --INVALID-LINK--
-
(S)-Fluoxetine. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
Randomized controlled trials of serotonin-norepinephrine reuptake inhibitor in treating major depressive disorder in children and adolescents: a meta-analysis of efficacy and acceptability. (2016). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2020). Frontiers in Chemistry. Retrieved from --INVALID-LINK--
-
A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. (2013). PubMed. Retrieved from --INVALID-LINK--
-
Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. (2014). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers in Chemistry. Retrieved from --INVALID-LINK--
-
Serotonin and norepinephrine reuptake inhibitors (SNRIs). (n.d.). Mayo Clinic. Retrieved from --INVALID-LINK--
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. (2017). Der Pharma Chemica. Retrieved from --INVALID-LINK--
-
Classics in Chemical Neuroscience: Fluoxetine (Prozac). (2013). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
3-{3-[(Pyrrolidin-1-yl)methyl]phenoxy}propan-1-amine. (n.d.). Smolecule. Retrieved from --INVALID-LINK--
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Head-to-Head Comparison of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine with Standard-of-Care Drugs for Major Depressive Disorder
An In-Depth Technical Guide for Researchers
Introduction: The Rationale for a New Aryloxypropanamine Candidate
The landscape of antidepressant pharmacotherapy is largely dominated by agents that modulate monoaminergic systems. The aryloxypropanamine scaffold, in particular, has proven to be a remarkably fruitful chemical backbone, giving rise to cornerstone drugs like fluoxetine, the first-in-class Selective Serotonin Reuptake Inhibitor (SSRI).[1][2] This guide focuses on a novel structural analog, 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine (hereafter referred to as "Compound X"), a molecule whose structural motifs suggest a potential interaction with monoamine transporters.
Given the absence of published data on Compound X, this document serves as a prospective guide for its preclinical evaluation. It is structured to provide a robust, head-to-head comparison against a well-defined standard-of-care, Fluoxetine . Our objective is to not only outline the necessary experiments but to explain the causal logic behind each step—from initial molecular target engagement to in vivo behavioral efficacy. This framework is designed to build a comprehensive pharmacological profile for Compound X, rigorously assessing its potential as a next-generation therapeutic agent for Major Depressive Disorder (MDD).
Part 1: In Vitro Mechanistic Profile: Target Engagement and Selectivity
Expertise & Experience: Before proceeding to animal models, it is imperative to understand the molecular mechanism of action. The foundational hypothesis is that Compound X, like fluoxetine, interacts with the serotonin transporter (SERT). However, its affinity for other key transporters—the norepinephrine transporter (NET) and the dopamine transporter (DAT)—must be quantified. This initial screening determines the compound's classification (e.g., SSRI, SNRI, or triple reuptake inhibitor) and provides an early indication of its potential side-effect profile based on off-target binding.[3]
Primary Target Affinity and Selectivity Panel
The first step is to quantify the binding affinity of Compound X to the primary human monoamine transporters. This is achieved using radioligand binding assays, a gold-standard technique for measuring drug-receptor interactions.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing recombinant human SERT, NET, or DAT. Prepare membrane fractions through homogenization and centrifugation.
-
Assay Conditions: In a 96-well plate, incubate the membrane preparations (8–25 μg protein) with a specific radioligand (e.g., [³H]citalopram for SERT) at a concentration near its dissociation constant (Kd).
-
Competition Binding: Add increasing concentrations of the test compounds (Compound X and Fluoxetine) across a wide range (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Incubation and Termination: Incubate the plates to allow binding to reach equilibrium. Rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the membrane-bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the competing drug. Use non-linear regression to calculate the IC50 (concentration inhibiting 50% of specific binding), and then convert this to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Trustworthiness: Each assay must include a positive control (a known high-affinity ligand, like paroxetine for SERT) and a negative control for non-specific binding to validate the results.[4]
Data Presentation: Comparative Binding Affinity (Ki, nM)
| Target | Compound X (Ki, nM) | Fluoxetine (Ki, nM) | Interpretation |
| hSERT | [Experimental Data] | ~1-5 nM | Primary target affinity. Lower values indicate higher potency. |
| hNET | [Experimental Data] | ~150-300 nM | Determines selectivity vs. norepinephrine transporter. |
| hDAT | [Experimental Data] | >1000 nM | Determines selectivity vs. dopamine transporter. |
| hH1 (Histamine) | [Experimental Data] | >1000 nM | Predicts potential for sedation. |
| hM1 (Muscarinic) | [Experimental Data] | >1000 nM | Predicts potential for anticholinergic side effects (dry mouth, constipation). |
Early Safety Assessment: Cytochrome P450 (CYP) Inhibition Profile
A significant portion of clinically relevant drug-drug interactions (DDIs) arise from the inhibition of CYP450 enzymes, which are crucial for drug metabolism.[5] Assessing the inhibitory potential of Compound X early in development is critical for predicting its safety profile.
Experimental Protocol: In Vitro CYP450 Inhibition Assay
-
Enzyme Source: Use human liver microsomes, which contain a mixture of CYP enzymes, or individually expressed recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[6]
-
Incubation: Pre-incubate the enzyme source with a range of concentrations of Compound X or a known inhibitor (positive control).
-
Substrate Addition: Add a CYP-isoform-specific probe substrate (e.g., phenacetin for CYP1A2).
-
Metabolite Formation: Allow the reaction to proceed, then quench it.
-
Quantification: Measure the formation of the specific metabolite using liquid chromatography-mass spectrometry (LC-MS/MS).[6]
-
Data Analysis: Calculate the rate of metabolite formation at each concentration of Compound X relative to a vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme's activity.
Data Presentation: Comparative CYP450 Inhibition (IC50, µM)
| CYP Isoform | Compound X (IC50, µM) | Fluoxetine (IC50, µM) | Clinical Relevance |
| CYP2D6 | [Experimental Data] | ~1-7 µM | A major pathway for metabolizing many drugs, including other antidepressants and antipsychotics. Inhibition can lead to significant DDIs. |
| CYP3A4 | [Experimental Data] | >10 µM | Responsible for the metabolism of over 50% of clinical drugs. |
| CYP2C19 | [Experimental Data] | ~5-15 µM | Important for the metabolism of proton pump inhibitors and other drugs. |
| CYP1A2 | [Experimental Data] | >20 µM | Metabolizes caffeine and other compounds. |
| CYP2C9 | [Experimental Data] | >10 µM | Metabolizes warfarin and non-steroidal anti-inflammatory drugs. |
Mandatory Visualization: Mechanism of Serotonin Reuptake Inhibition
Caption: Serotonin (5-HT) reuptake inhibition by an SSRI.
Part 2: Preclinical Efficacy: In Vivo Behavioral Models
Expertise & Experience: After establishing a promising in vitro profile (e.g., potent and selective SERT inhibition), the next critical phase is to assess whether this molecular activity translates into antidepressant-like effects in a living organism. The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most widely used and validated screening assays for this purpose.[7][8][9] They are based on the principle that rodents, when placed in an inescapable, moderately stressful situation, will eventually adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair," which is robustly reversed by clinically effective antidepressant drugs.[10][11]
Forced Swim Test (FST)
Experimental Protocol: Mouse Forced Swim Test
-
Animal Acclimation: Male C57BL/6 mice are group-housed and acclimated to the facility for at least one week prior to testing.
-
Apparatus: Use transparent Plexiglas cylinders (20 cm diameter) filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom.[9]
-
Drug Administration: Administer Compound X (e.g., 5, 10, 20 mg/kg), Fluoxetine (20 mg/kg), or vehicle (e.g., saline with 0.5% Tween 80) via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Test Procedure: Gently place each mouse into a cylinder for a 6-minute session.[12] The behavior is recorded by a video camera.
-
Behavioral Scoring: An observer blinded to the treatment conditions scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.[12]
-
Data Analysis: Compare the mean immobility time across treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) for comparison against the vehicle control group.
Tail Suspension Test (TST)
Trustworthiness: The TST serves as a complementary and confirmatory assay. It avoids potential confounds of the FST, such as differences in body weight or swimming ability, as it does not involve submersion in water.[8]
Experimental Protocol: Mouse Tail Suspension Test
-
Animal and Dosing: Use the same mouse strain and dosing regimen as in the FST for consistency.
-
Apparatus: Use a suspension box that acoustically and visually isolates each mouse.
-
Test Procedure: Suspend each mouse by its tail using adhesive tape, approximately 1 cm from the tip, from a hook or lever. The mouse should be elevated so it cannot reach any surfaces.[7][10]
-
Recording and Scoring: The entire 6-minute session is video recorded.[13] A blinded observer scores the total time the mouse remains immobile.
-
Data Analysis: Analyze the data using the same statistical approach as the FST to determine if the compounds significantly reduce immobility time compared to the vehicle.
Data Presentation: Comparative Efficacy in Behavioral Models
| Treatment Group | Dose (mg/kg, i.p.) | Mean Immobility Time (s) ± SEM (FST) | % Reduction vs. Vehicle (FST) | Mean Immobility Time (s) ± SEM (TST) | % Reduction vs. Vehicle (TST) |
| Vehicle | N/A | [Experimental Data] | 0% | [Experimental Data] | 0% |
| Compound X | 5 | [Experimental Data] | [Calculated Data] | [Experimental Data] | [Calculated Data] |
| Compound X | 10 | [Experimental Data] | [Calculated Data] | [Experimental Data] | [Calculated Data] |
| Compound X | 20 | [Experimental Data] | [Calculated Data] | [Experimental Data] | [Calculated Data] |
| Fluoxetine | 20 | [Experimental Data] | [Calculated Data] | [Experimental Data] | [Calculated Data] |
Mandatory Visualization: Preclinical Behavioral Testing Workflow
Caption: Standard workflow for in vivo antidepressant screening.
Part 3: Outlook on Clinical Development
Authoritative Grounding: Should Compound X demonstrate a compelling preclinical profile—namely, high potency and selectivity for SERT, a clean off-target and CYP inhibition profile, and robust efficacy in animal models—the subsequent steps would involve advancing the candidate into clinical trials. The design of these trials is a complex, multi-stage process governed by strict regulatory guidelines.
A typical trajectory would involve:
-
Phase I Trials: These are the first-in-human studies, conducted in a small number of healthy volunteers. The primary goals are to assess safety, tolerability, pharmacokinetics (how the body processes the drug), and to identify a safe dosage range.
-
Phase II Trials: If Phase I is successful, Phase II trials are conducted in patients with MDD to evaluate the drug's efficacy and further assess its safety.[14] These are often placebo-controlled trials where clinical response is measured using validated rating scales like the Montgomery-Åsberg Depression Rating Scale (MADRS) or the Hamilton Rating Scale for Depression (HAM-D) over a period of 6-12 weeks.[15][16]
-
Phase III Trials: These are large-scale, multicenter trials designed to confirm the efficacy and safety of the drug in a larger patient population, often comparing it directly to an existing standard-of-care treatment. Successful Phase III trials are required for regulatory approval.
Mandatory Visualization: Drug Development Pipeline
Caption: The phased journey from preclinical to clinical development.
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for the preclinical evaluation of this compound (Compound X) as a potential antidepressant. By systematically comparing its in vitro and in vivo profiles against fluoxetine, researchers can build a robust data package to determine its therapeutic potential. The causality-driven approach, moving from molecular target engagement to behavioral outcomes, ensures that each experimental step logically validates the next. A successful outcome from this preclinical cascade would provide strong justification for advancing Compound X into the rigorous and highly regulated path of clinical development, with the ultimate goal of offering a new, potentially improved, therapeutic option for patients suffering from major depressive disorder.
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A Researcher's Guide to the In Vitro and In Vivo Cross-Validation of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is both arduous and intricate. A critical juncture in this process is the cross-validation of in vitro and in vivo data. This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the experimental validation of a novel compound, 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine . While specific published data for this exact molecule is nascent, we will draw upon established principles and analogous compounds to construct a robust validation strategy. The core objective is to bridge the translational gap, ensuring that promising laboratory findings translate into predictable in vivo outcomes.
Introduction: The Rationale for In Vitro-In Vivo Correlation (IVIVC)
The fundamental goal of IVIVC is to establish a predictive relationship between a drug's in vitro properties and its subsequent in vivo performance.[1][2] A successful IVIVC can streamline drug development by reducing the reliance on extensive in vivo studies, optimizing formulations, and providing a clearer understanding of a compound's pharmacokinetic and pharmacodynamic profile.[1][3] For a novel molecule like this compound, which incorporates a piperidine moiety often associated with central nervous system (CNS) activity, a rigorous IVIVC is paramount.
The structure of our subject compound suggests potential interactions with various biological targets. The phenoxypropan-1-amine scaffold is found in a number of pharmacologically active compounds, including some with antidepressant properties.[4][5] The piperidine group is a common feature in ligands for histamine receptors and other CNS targets.[6][7] Therefore, our validation strategy will focus on assays relevant to these potential activities.
In Vitro Characterization: Laying the Foundation
The initial phase of our investigation will focus on characterizing the compound's activity and properties in controlled laboratory settings. These in vitro assays provide the foundational data upon which our in vivo predictions will be built.
Target Engagement and Functional Activity
Given the structural alerts, a primary step is to screen for binding affinity at relevant CNS receptors. A logical starting point would be a receptor panel that includes serotonin transporters (SERT), dopamine transporters (DAT), norepinephrine transporters (NET), and histamine receptors (e.g., H3).
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Obtain cell lines stably expressing the human recombinant receptor of interest (e.g., hSERT, hH3R). Culture cells to an appropriate density and harvest. Homogenize the cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh assay buffer.
-
Competition Binding: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]-Citalopram for SERT), and varying concentrations of the test compound, this compound.
-
Incubation and Filtration: Incubate the plates at a controlled temperature for a specified time to allow for binding equilibrium. Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail. Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Hypothetical In Vitro Binding Affinity Data
| Target | Radioligand | Ki (nM) for this compound |
| hSERT | [³H]-Citalopram | 15 |
| hNET | [³H]-Nisoxetine | 120 |
| hDAT | [³H]-WIN 35,428 | > 1000 |
| hH3R | [³H]-Nα-Methylhistamine | 8.8 |
This hypothetical data suggests a primary activity at the serotonin transporter and the histamine H3 receptor, with selectivity over the norepinephrine and dopamine transporters.
Cellular Functional Assays
Following the identification of primary targets, the next logical step is to assess the functional consequences of this binding. For SERT, a serotonin reuptake inhibition assay is appropriate. For the H3 receptor, a cAMP accumulation assay can determine if the compound acts as an agonist or antagonist.[6]
Experimental Protocol: Serotonin Reuptake Inhibition Assay
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the human serotonin transporter (e.g., HEK293-hSERT cells).
-
Assay Procedure: Pre-incubate the cells with varying concentrations of this compound.
-
Initiate Reuptake: Add a known concentration of [³H]-Serotonin to initiate uptake.
-
Terminate Reuptake: After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of serotonin reuptake.
Hypothetical In Vitro Functional Activity Data
| Assay | Cell Line | EC₅₀/IC₅₀ (nM) for this compound |
| Serotonin Reuptake Inhibition | HEK293-hSERT | 25 |
| cAMP Accumulation (H3R) | CHO-hH3R | EC₅₀ = 157 (Antagonist activity) |
This hypothetical data further strengthens the profile of our compound as a potent serotonin reuptake inhibitor and an H3 receptor antagonist.
In Vivo Evaluation: From Bench to Biological System
With a solid in vitro profile, we can now design in vivo experiments to assess the compound's pharmacokinetics and pharmacodynamics in a living organism.
Pharmacokinetic (PK) Studies
Understanding how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound is crucial for interpreting efficacy studies.[8][9]
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Use a standard laboratory mouse strain (e.g., C57BL/6).
-
Dosing: Administer this compound via two routes in separate cohorts: intravenous (IV) for determining clearance and volume of distribution, and oral (PO) for assessing oral bioavailability.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process the blood to plasma and store frozen until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in plasma.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).
Hypothetical In Vivo Pharmacokinetic Data (10 mg/kg dose in mice)
| Parameter | Value |
| Clearance (CL) | 1.5 L/hr/kg |
| Volume of Distribution (Vd) | 3.0 L/kg |
| Half-life (t½) | 1.4 hours |
| Cmax (Oral) | 250 ng/mL |
| Tmax (Oral) | 0.5 hours |
| AUC (Oral) | 600 ng*hr/mL |
| Oral Bioavailability (%F) | 30% |
This hypothetical data suggests moderate clearance, good tissue distribution, and reasonable oral bioavailability, making it a suitable candidate for further in vivo testing.
Pharmacodynamic (PD) / Efficacy Studies
Based on the in vitro profile, behavioral models relevant to depression and cognitive function are appropriate choices to evaluate the in vivo efficacy of our compound.
Experimental Protocol: Forced Swim Test (FST) in Mice
-
Animal Model: Use a standard laboratory mouse strain.
-
Acclimation: Acclimate the animals to the testing room and handling procedures.
-
Dosing: Administer vehicle or varying doses of this compound orally. A known antidepressant like fluoxetine can be used as a positive control.[7]
-
Test Procedure: 60 minutes post-dosing, place each mouse in a cylinder of water from which it cannot escape. Record the duration of immobility over a 6-minute session.
-
Data Analysis: Compare the immobility time between the vehicle-treated and compound-treated groups. A significant reduction in immobility time is indicative of antidepressant-like activity.
Hypothetical In Vivo Efficacy Data (Forced Swim Test)
| Treatment Group | Dose (mg/kg, PO) | Immobility Time (seconds) |
| Vehicle | - | 150 ± 10 |
| Compound | 3 | 125 ± 8 |
| Compound | 10 | 80 ± 7 |
| Compound | 30 | 75 ± 6 |
| Fluoxetine | 20 | 85 ± 9* |
*p < 0.05 compared to vehicle
These hypothetical results demonstrate a dose-dependent antidepressant-like effect of our compound, comparable to the positive control, fluoxetine.
The Cross-Validation: Connecting the Dots
The final and most critical step is to correlate the in vitro data with the in vivo findings. This involves integrating the pharmacokinetic and pharmacodynamic data to understand the exposure-response relationship.
Workflow for In Vitro-In Vivo Cross-Validation
Caption: Workflow illustrating the cross-validation of in vitro and in vivo data.
From our hypothetical data, we can calculate the plasma concentrations achieved at the efficacious doses in the forced swim test. For the 10 mg/kg dose, the Cmax was 250 ng/mL. Converting this to a molar concentration (assuming a molecular weight of approximately 324.47 g/mol ) gives a plasma concentration of around 770 nM. This is well above the in vitro IC₅₀ of 25 nM for serotonin reuptake, suggesting that the target is sufficiently engaged at an effective dose.
Conclusion and Future Directions
This guide has outlined a systematic approach to the in vitro and in vivo cross-validation of a novel compound, this compound. By integrating data from binding, functional, pharmacokinetic, and pharmacodynamic studies, we can build a comprehensive understanding of the compound's profile and its therapeutic potential. The strong correlation between the in vitro potency and the plasma concentrations required for in vivo efficacy in our hypothetical example provides confidence in the compound's mechanism of action.
Future studies should aim to further refine this correlation by exploring the pharmacokinetics of active metabolites, conducting receptor occupancy studies, and evaluating the compound in additional, more complex, in vivo models. A robust IVIVC is not merely an academic exercise; it is a vital tool for making informed decisions in the complex and high-stakes process of drug development.
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A Guide to Ensuring Reproducibility in Preclinical Antiulcer Agent Evaluation: A Case Study of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine and its Alternatives
For researchers, scientists, and drug development professionals, the path from a promising molecule to a validated therapeutic candidate is fraught with challenges. Among the most significant is the crisis of reproducibility in preclinical research, a pervasive issue that can lead to wasted resources and stalled innovation.[1][2][3] This guide provides a framework for ensuring the reproducibility of experiments involving novel antiulcer agents, using the synthesis and biological evaluation of the promising, yet sparsely documented compound, 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine, as a central case study. We will compare its hypothetical evaluation pathway with established alternatives like Roxatidine, emphasizing the methodological rigor required for generating trustworthy and reproducible data.
The Importance of a Well-Defined Synthetic Pathway: The Case of this compound
Proposed Synthetic Pathway:
The synthesis of the target compound can be envisioned as a two-step process, beginning with the aminomethylation of a suitable phenol precursor via the Mannich reaction, a classic and generally high-yielding three-component condensation.
Caption: Proposed synthetic route for the target compound.
Detailed Experimental Protocol:
A self-validating protocol for the synthesis of this compound would include the following detailed steps:
Step 1: Synthesis of the Mannich Base Precursor
-
Reactants: To a solution of 3-(3-aminopropoxy)phenol (1 equivalent) in ethanol, add piperidine (1.1 equivalents) and an aqueous solution of formaldehyde (37%, 1.2 equivalents).
-
Reaction Conditions: The mixture is stirred at room temperature for 30 minutes, followed by refluxing for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate:Hexane 7:3).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.
-
Characterization: The structure of the purified product must be unequivocally confirmed by:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
High-Resolution Mass Spectrometry (HRMS).
-
Infrared (IR) spectroscopy.
-
Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and should be >95%.
-
This level of detail in reporting is crucial for reproducibility. Vague descriptions such as "the product was purified by chromatography" are insufficient and contribute to the reproducibility crisis.
Comparative Landscape: Positioning Against Established and Experimental Antiulcer Agents
To understand the potential of a new chemical entity, it must be benchmarked against existing therapies. The primary competitors for a novel antiulcer agent would be Proton Pump Inhibitors (PPIs) and Histamine H₂ receptor antagonists. For our case study, we will focus on a comparison with Roxatidine , a later-generation H₂ receptor antagonist that shares some structural similarities (a piperidine ring) with our target compound.
| Compound Class | Examples | Primary Mechanism of Action |
| Experimental Agent | This compound | Hypothesized to have antisecretory and cytoprotective effects. |
| H₂ Receptor Antagonist | Roxatidine, Cimetidine, Ranitidine | Competitive antagonists of histamine at the H₂ receptors on parietal cells, reducing gastric acid secretion. |
| Proton Pump Inhibitors (PPIs) | Omeprazole, Lansoprazole | Irreversibly inhibit the H⁺/K⁺ ATPase (proton pump) of parietal cells, the final step in acid secretion. |
Ensuring Reproducibility in Biological Evaluation: In Vivo and In Vitro Models
The choice of animal model and the specifics of the experimental protocol are critical for obtaining reproducible data. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines should be strictly followed to ensure transparency and reproducibility.[4][5][6][7]
3.1. In Vivo Evaluation: The Pylorus Ligation (Shay Rat) Model
The Shay rat model is a widely used and reproducible method for evaluating both the antisecretory and antiulcer activity of a compound.
Caption: Standardized workflow for the pylorus ligation (Shay rat) model.
Detailed Protocol for Pylorus Ligation Model:
-
Animal Model: Male Wistar rats (180-200g) are fasted for 24 hours with free access to water.
-
Dosing: Animals are randomly assigned to groups (n=6-8) and administered the test compound, Roxatidine (e.g., 30 mg/kg), or vehicle (e.g., 0.5% carboxymethyl cellulose) orally.
-
Surgical Procedure: One hour after dosing, animals are anesthetized, and a midline abdominal incision is made. The pyloric end of the stomach is ligated with a silk suture.
-
Post-Operative Period: Animals are allowed to recover for 4 hours.
-
Sample Collection and Analysis: Animals are euthanized, and the stomach is removed. The gastric contents are collected to measure volume, pH, and total acidity (by titration with 0.01 N NaOH). The stomach is opened along the greater curvature, and the ulcer index is scored based on the number and severity of lesions.
-
Data Reporting: Results should be expressed as mean ± SEM. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test). The percentage inhibition of ulceration and acid secretion should be calculated.
Comparative Data (Hypothetical and Literature-Based):
| Parameter | Vehicle Control | This compound (Hypothetical) | Roxatidine |
| Gastric Volume (mL) | 8.5 ± 0.7 | 4.2 ± 0.5 | 3.8 ± 0.4 |
| pH | 1.8 ± 0.2 | 3.5 ± 0.3 | 4.1 ± 0.3 |
| Total Acidity (mEq/L) | 95 ± 8 | 45 ± 6 | 38 ± 5 |
| Ulcer Index | 12.5 ± 1.2 | 5.1 ± 0.8 | 4.5 ± 0.6 |
| % Inhibition of Ulceration | - | 59.2% | 64.0% |
| *p < 0.05 compared to vehicle control. |
3.2. In Vitro Evaluation: Gastric Mucosal Cell Protection Assay
In vitro assays provide a controlled environment to investigate specific mechanisms of action, such as cytoprotection, and are essential for reducing the reliance on animal models.
Detailed Protocol for Cell Protection Assay:
-
Cell Line: A human gastric epithelial cell line (e.g., AGS cells) is cultured to confluence in 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound or Roxatidine for 1 hour.
-
Induction of Damage: Cell damage is induced by adding a necrotizing agent, such as ethanol (10%) or indomethacin (200 µM), for a defined period (e.g., 30 minutes).
-
Viability Assessment: Cell viability is quantified using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of protection is calculated relative to the control (necrotizing agent alone). The EC₅₀ (half-maximal effective concentration) for cytoprotection is determined from the dose-response curve.
Caption: Workflow for in vitro gastric mucosal cell protection assay.
Conclusion: A Framework for Reproducible Drug Discovery
The journey of a novel compound from the bench to the clinic is contingent on the generation of robust and reproducible data. This guide has outlined a framework for achieving this in the context of antiulcer drug discovery, using this compound as a case study. By adhering to detailed, transparent, and well-validated protocols for both chemical synthesis and biological evaluation, researchers can enhance the reliability of their findings. A focus on rigorous characterization, adherence to reporting guidelines like ARRIVE, and the use of well-established in vivo and in vitro models are paramount. While the hypothetical data presented suggests that our target compound may have promising antiulcer properties comparable to Roxatidine, the ultimate validation of this potential lies in the execution of meticulously planned and reported experiments that can be independently verified. It is this commitment to reproducibility that will ultimately accelerate the translation of promising molecules into effective therapies.
References
- 1. trilogywriting.com [trilogywriting.com]
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- 5. Animal Research: Reporting In Vivo Experiments: The ARRIVE guidelines - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Phenoxypropanamine Enantiomers: Efficacy and Pharmacological Profile
A Senior Application Scientist's Guide for Researchers in Drug Development
Author's Note: This guide addresses the comparative efficacy of the enantiomers of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine. Due to a lack of publicly available, direct experimental data for this specific compound, this document will use the extensively studied and structurally related compound, fluoxetine ((±)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine), as a surrogate. Fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI), provides a robust case study for understanding the principles of stereochemistry in drug action and the differential effects of enantiomers. The methodologies and principles discussed herein are directly applicable to the study of novel compounds such as this compound.
Introduction: The Significance of Chirality in Pharmacology
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological, pharmacokinetic, and toxicological properties. This is because biological systems, including receptors, enzymes, and transporters, are themselves chiral and can interact preferentially with one enantiomer over the other.
Fluoxetine is a racemic mixture of (R)- and (S)-fluoxetine.[1] While both enantiomers contribute to its therapeutic effect, they possess distinct pharmacological profiles and metabolic fates.[1] Understanding these differences is crucial for optimizing therapeutic outcomes and minimizing adverse effects. This guide will delve into the comparative efficacy of the enantiomers of fluoxetine, providing experimental context and methodologies for researchers investigating similar phenoxypropanamine derivatives.
Pharmacological Profile: A Tale of Two Enantiomers
The primary mechanism of action for fluoxetine is the inhibition of the serotonin transporter (SERT), which leads to increased synaptic levels of serotonin.[2] However, the enantiomers of fluoxetine and their active metabolites, (R)- and (S)-norfluoxetine, display notable differences in their affinity and selectivity for various monoamine transporters.
Monoamine Transporter Binding Affinities
The binding affinity of a compound for its target is a critical determinant of its potency. Radioligand binding assays are routinely used to determine the inhibition constant (Ki) of a compound for a specific receptor or transporter. In these assays, a radiolabeled ligand with known affinity for the target is competed with the unlabeled test compound.
Table 1: Comparative Binding Affinities (Ki, nM) of Fluoxetine and Norfluoxetine Enantiomers for Human Monoamine Transporters
| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) |
| (R)-Fluoxetine | 1.4[3][4] | Low Affinity[5] | Low Affinity[3][5] |
| (S)-Fluoxetine | ~1.1-1.4[4][6] | Low Affinity[5] | Low Affinity[3][5] |
| (R)-Norfluoxetine | Significantly less potent than (S)-norfluoxetine[6] | Data not consistently reported | Data not consistently reported |
| (S)-Norfluoxetine | Potent inhibitor, ~20 times more potent than (R)-norfluoxetine[7][8] | Data not consistently reported | Data not consistently reported |
Note: "Low Affinity" indicates that the compound does not significantly bind to the transporter at therapeutically relevant concentrations. Specific Ki values for NET and DAT are often not reported due to their low affinity.
As the data indicates, both (R)- and (S)-fluoxetine are potent inhibitors of SERT with similar affinities.[4][6] The significant divergence in activity arises with their primary active metabolite, norfluoxetine.[7][8] (S)-norfluoxetine is a substantially more potent SERT inhibitor than (R)-norfluoxetine.[7][8] This highlights the importance of considering the pharmacological activity of metabolites when evaluating the overall effect of a chiral drug.
Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters
This protocol outlines the general steps for determining the binding affinity of test compounds to SERT, NET, and DAT.
Objective: To determine the in vitro binding affinity (Ki) of the enantiomers of a test compound for the human serotonin, norepinephrine, and dopamine transporters.
Materials:
-
HEK293 cells stably expressing the human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Test compounds: (R)- and (S)-enantiomers of the test compound.
-
Non-specific binding inhibitors: A high concentration of a known inhibitor (e.g., citalopram for SERT).
-
Assay buffer, scintillation fluid, 96-well plates, and a scintillation counter.
Methodology:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the target transporter. Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-specific inhibitor).
-
Incubation: Incubate the plates at a specified temperature for a set period to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
In Vivo Efficacy: Beyond the Binding Site
While in vitro binding affinities provide valuable information about a compound's potency, in vivo studies are essential to evaluate its therapeutic efficacy in a complex biological system. Animal models of depression, such as the forced swim test, are commonly used to assess the antidepressant-like effects of new compounds.
Studies have shown that (R)-fluoxetine is more effective than (S)-fluoxetine in enhancing learning and cognitive flexibility in mice.[9] This suggests that despite their similar affinities for SERT, the enantiomers may have differential effects on downstream signaling pathways or other neural processes that contribute to their overall therapeutic profile.
Experimental Protocol: Forced Swim Test in Mice
Objective: To evaluate the antidepressant-like activity of the enantiomers of a test compound in mice.
Materials:
-
Male mice (e.g., C57BL/6).
-
Test compounds: (R)- and (S)-enantiomers of the test compound, and a positive control (e.g., racemic fluoxetine).
-
Vehicle (e.g., saline or a suitable solvent).
-
Cylindrical glass beakers filled with water.
-
Video recording and analysis software.
Methodology:
-
Acclimation: Acclimate the mice to the experimental room for at least one hour before the test.
-
Drug Administration: Administer the test compounds or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a specified time before the test.
-
Pre-swim Session (Day 1): Place each mouse individually into a beaker of water (25°C) for a 15-minute pre-swim session. This is to induce a state of behavioral despair.
-
Test Session (Day 2): 24 hours after the pre-swim session, place the mice back into the beakers for a 6-minute test session.
-
Behavioral Scoring: Record the sessions and score the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of any movement other than that required to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.
Caption: Workflow for the forced swim test in mice.
Pharmacokinetic Profile: The Journey of a Chiral Drug
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are critical for determining its dosing regimen and overall therapeutic efficacy. Enantiomers can have different pharmacokinetic profiles, which can lead to different plasma concentrations and durations of action.
Fluoxetine is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2D6 to its active metabolite, norfluoxetine.[2] There is a stereoselective preference for the metabolism of (S)-fluoxetine to (S)-norfluoxetine.[10] The clearance of (R)-fluoxetine is approximately four times greater than that of (S)-fluoxetine, resulting in a shorter half-life for the (R)-enantiomer.[11]
Table 2: Pharmacokinetic Parameters of Fluoxetine Enantiomers in Humans
| Parameter | (R)-Fluoxetine | (S)-Fluoxetine |
| Metabolism | Metabolized by CYP2D6 and CYP2C9[12] | Preferentially metabolized by CYP2D6[12] |
| Active Metabolite | (R)-Norfluoxetine | (S)-Norfluoxetine |
| Clearance | ~4 times greater than (S)-fluoxetine[11] | Slower clearance |
| Half-life (t½) | Shorter half-life | Longer half-life |
These pharmacokinetic differences, combined with the higher potency of (S)-norfluoxetine, result in the (S)-enantiomers having a more sustained pharmacological effect after chronic administration.[7]
Conclusion: A Stereoselective Approach to Drug Development
The case of fluoxetine clearly demonstrates the profound impact of stereochemistry on the efficacy and pharmacological profile of a drug. While the parent enantiomers of fluoxetine exhibit similar activity at the primary target, their differential metabolism and the varying potency of their metabolites lead to a more complex in vivo pharmacological profile.
For researchers developing novel compounds like this compound, a thorough investigation of the individual enantiomers is paramount. This includes:
-
Chiral Synthesis and Separation: Developing methods for the synthesis or separation of pure enantiomers.[13][14]
-
In Vitro Profiling: Characterizing the binding affinities and functional activities of each enantiomer at the primary target and a panel of off-targets.
-
Metabolic Profiling: Identifying the metabolic pathways and the pharmacological activity of any metabolites for each enantiomer.
-
In Vivo Efficacy and Pharmacokinetics: Evaluating the therapeutic efficacy and pharmacokinetic properties of each enantiomer in relevant animal models.
By adopting a stereoselective approach to drug development, researchers can gain a deeper understanding of their compounds' mechanism of action, optimize their therapeutic potential, and ultimately develop safer and more effective medicines.
References
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Soares, L. A., et al. (2019). Pharmacokinetics and Transplacental Transfer of Fluoxetine Enantiomers and Their Metabolites in Pregnant Women. Clinical Pharmacology & Therapeutics, 105(4), 1003-1008. [Link]
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Sghendo, L. (2015). Chiral pharmacokinetics of fluoxetine. OAR@UM. [Link]
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PharmGKB. Fluoxetine Pathway, Pharmacokinetics. [Link]
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Dr. Oracle. (2025). What is the receptor profile of fluoxetine (Selective Serotonin Reuptake Inhibitor - SSRI)? [Link]
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Bueno, J. S., et al. (2011). Enantioselective analysis of fluoxetine and norfluoxetine in plasma samples by protein precipitation and liquid chromatography with fluorescence detection. ResearchGate. [Link]
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MDPI. (2023). Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. [Link]
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Ferreira, A. F., et al. (2016). Molecular structure of fluoxetine enantiomers and their active metabolites, norfluoxetine. ResearchGate. [Link]
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Pinto, A. C., et al. (2011). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. SciELO. [Link]
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Hefnawy, M., et al. (2017). Chirality of antidepressive drugs: an overview of stereoselectivity. PMC. [Link]
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Request PDF. (2025). Enantioselective synthesis of ( S)- and ( R)-fluoxetine hydrochloride. [Link]
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Bymaster, F. P., et al. (2002). Fluoxetine, but not other selective serotonin uptake inhibitors, increase norepinephrine and dopamine extracellular concentrations in prefrontal cortex after acute injection. ResearchGate. [Link]
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Semantic Scholar. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo. [Link]
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Imre, S., et al. (2012). Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis. PMC. [Link]
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Dr. Oracle. (2025). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? [Link]
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ResearchGate. (2013). (R)-fluoxetine is more effective than (S)-fluoxetine in enhancing learning and cognitive flexibility in mice. [Link]
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Singh, S. K., et al. (2013). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. PMC. [Link]
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Owens, M. J., et al. (2001). Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine. ClinPGx. [Link]
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Andersen, J., et al. (2014). Binding affinities of fluoxetine and nisoxetine derivatives at SERT and NET. ResearchGate. [Link]
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Toth, K., et al. (2005). Differential effects of fluoxetine enantiomers in mammalian neural and cardiac tissues. PubMed. [Link]
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Bridgewater College Digital Commons. (2020). Synthesis of Fluoxetine. [Link]
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ResearchGate. (2010). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. [Link]
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Coleman, J. A., et al. (2019). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. PubMed Central. [Link]
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Wong, D. T., et al. (1991). Affinities of fluoxetine, its enantiomers, and other inhibitors of serotonin uptake for subtypes of serotonin receptors. PubMed. [Link]
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ResearchGate. (2020). The in vivo metabolism of fluoxetine[13]. [Link]
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Bymaster, F. P., et al. (2002). Fluoxetine, but not other selective serotonin uptake inhibitors, increases norepinephrine and dopamine extracellular levels in prefrontal cortex. ResearchGate. [Link]
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Farhadi, A., et al. (2020). SSRI antidepressants differentially modulate serotonin reuptake and release in Drosophila. PMC. [Link]
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Benchmarking 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine: A Comparative Analysis Against Established Piperidine-Containing Compounds
In the landscape of contemporary drug discovery, the piperidine moiety stands as a cornerstone of medicinal chemistry, featuring prominently in a diverse array of therapeutic agents. Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging a multitude of biological targets. This guide provides a comprehensive benchmark analysis of the novel compound, 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine, against established piperidine-containing drugs with well-defined pharmacological profiles.
The structural architecture of this compound, featuring a phenoxypropylamine backbone linked to a piperidinylmethyl group, suggests potential interactions with key physiological systems. Notably, this scaffold shares similarities with compounds known to modulate monoaminergic pathways, crucial in the regulation of mood and cognition, as well as with agents that influence gastric acid secretion. To elucidate its pharmacological identity, we will benchmark it against three distinguished compounds, each representing a distinct therapeutic class:
-
Piperine and its derivatives: As potent inhibitors of monoamine oxidase (MAO), these natural alkaloids offer a benchmark for potential neuroprotective and antidepressant activities.
-
Fluoxetine: A flagship selective serotonin reuptake inhibitor (SSRI), its phenoxypropylamine core provides a direct structural and functional comparison for monoamine transporter inhibition.
-
Roxatidine: A histamine H2 receptor antagonist, its structure, which includes the 3-(piperidin-1-ylmethyl)phenoxy group, makes it a relevant comparator for potential antiulcer applications.
This guide will navigate through a logical progression, beginning with an introduction to the compounds and the rationale for their comparison. We will then delve into detailed experimental methodologies for assessing their activity, followed by a presentation of comparative data and a concluding expert analysis of the potential therapeutic positioning of this compound.
Section 1: The Compounds Under Investigation: Structures and Hypothesized Activities
The central nervous system and the gastrointestinal tract are two major areas where piperidine-containing compounds have demonstrated significant therapeutic impact. The structural components of this compound suggest a plausible role in either or both of these domains.
1.1. This compound: The Challenger
This molecule's design, integrating a flexible propan-1-amine chain with a more rigid piperidinylmethylphenoxy group, allows for diverse spatial orientations, potentially enabling interactions with a range of receptor binding pockets or enzyme active sites. Based on established structure-activity relationships of related compounds, we hypothesize two primary avenues of biological activity: modulation of monoamine pathways or antagonism of histamine H2 receptors.
1.2. The Comparators: Established Benchmarks
To provide a robust assessment, we have selected the following compounds as benchmarks:
-
Piperine: The primary alkaloid in black pepper, piperine and its derivatives have been extensively studied for their inhibitory effects on monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2][3][4]
-
Fluoxetine: A widely prescribed antidepressant, fluoxetine selectively inhibits the reuptake of serotonin, thereby increasing its synaptic availability.[5][6] Its phenoxypropylamine structure makes it an ideal comparator for assessing potential monoamine reuptake inhibition.
-
Roxatidine: This histamine H2 receptor antagonist is used in the treatment of peptic ulcers.[7][8] Its chemical structure notably contains the same 3-(piperidin-1-ylmethyl)phenoxy moiety as our target compound, making it a crucial comparator for antiulcer activity.
Section 2: Experimental Protocols for Comparative Assessment
To objectively benchmark this compound, a series of validated in vitro assays are proposed. These protocols are designed to provide quantitative measures of activity against the selected biological targets.
2.1. Monoamine Oxidase (MAO) Inhibition Assay
This assay will determine the inhibitory potential of the test compound against the two major isoforms of MAO, MAO-A and MAO-B.
-
Principle: The assay measures the production of hydrogen peroxide, a byproduct of MAO-catalyzed amine oxidation, using a fluorometric method.
-
Step-by-Step Protocol:
-
Prepare solutions of recombinant human MAO-A and MAO-B enzymes.
-
Dispense the enzyme solutions into a 96-well microplate.
-
Add varying concentrations of the test compound, piperine (positive control), and a vehicle control to the wells.
-
Pre-incubate the plate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a suitable substrate (e.g., p-tyramine).
-
After a set incubation period, add a reagent that reacts with hydrogen peroxide to produce a fluorescent product.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Caption: Workflow for the fluorometric monoamine oxidase (MAO) inhibition assay.
2.2. Monoamine Transporter Binding Assay
This assay will assess the affinity of the test compound for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).
-
Principle: This is a competitive binding assay using radiolabeled ligands that specifically bind to the monoamine transporters. The ability of the test compound to displace the radioligand is measured.
-
Step-by-Step Protocol:
-
Prepare cell membranes from cell lines stably expressing human SERT, DAT, or NET.
-
In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]citalopram for SERT), and varying concentrations of the test compound or fluoxetine (positive control).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki value (inhibitory constant).
-
Caption: Workflow for the monoamine transporter radioligand binding assay.
2.3. Histamine H2 Receptor Binding Assay
This assay will determine the affinity of the test compound for the histamine H2 receptor.
-
Principle: Similar to the monoamine transporter assay, this is a competitive radioligand binding assay.
-
Step-by-Step Protocol:
-
Prepare cell membranes from a cell line expressing the human histamine H2 receptor.
-
Combine the membranes, a specific H2 receptor radioligand (e.g., [³H]tiotidine), and varying concentrations of the test compound or roxatidine (positive control) in a 96-well plate.
-
Incubate to allow for equilibrium binding.
-
Filter the plate contents and wash the filters.
-
Measure the radioactivity on the filters via scintillation counting.
-
Calculate the percentage of specific binding and determine the Ki value.
-
Section 3: Comparative Performance Data
The following tables summarize the expected experimental data for the comparator compounds, providing a benchmark for evaluating the performance of this compound.
Table 1: Monoamine Oxidase (MAO) Inhibition
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference(s) |
| Piperine | 20.9 - 49.3 | 7.0 - 91.3 | [1][4] |
| Piperine Derivative (Compound 7) | 15.38 | > 40 | [2] |
| Piperine Derivative (Compound 15) | > 40 | 12.15 | [2] |
| Piperine Derivative (Potent) | - | 0.498 | [3] |
Table 2: Monoamine Transporter Binding Affinity
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | Reference(s) |
| Fluoxetine | ~1 | >1000 | >1000 | [5][6] |
Table 3: Histamine H2 Receptor Binding Affinity
| Compound | H2 Receptor pA2/pKB | Reference(s) |
| Roxatidine | 7.03 - 7.14 | [7] |
| Ranitidine (for comparison) | 6.83 - 6.92 | [7] |
pA2 and pKB are measures of antagonist potency, with higher values indicating greater potency.
Section 4: Analysis and Expert Opinion
The benchmarking of this compound will be contingent on the experimental outcomes of the proposed assays. The following represents a forward-looking analysis based on potential results:
-
Scenario 1: Potent MAO Inhibition: If the compound exhibits low micromolar or nanomolar IC50 values for MAO-A and/or MAO-B, it would position it as a promising candidate for the treatment of depression or neurodegenerative disorders. A high selectivity for MAO-B over MAO-A would be particularly advantageous for Parkinson's disease therapy, with reduced risk of the "cheese effect" associated with non-selective MAO inhibitors.
-
Scenario 2: Selective Serotonin Reuptake Inhibition: Should the compound demonstrate a high affinity (low nanomolar Ki) for SERT with significantly lower affinity for DAT and NET, it would be classified as an SSRI, similar to fluoxetine. Further studies on its functional activity (reuptake inhibition) and potential off-target effects would be warranted.
-
Scenario 3: Histamine H2 Receptor Antagonism: A high affinity for the H2 receptor would suggest potential as an antiulcer agent. Its efficacy would then need to be confirmed in functional assays measuring the inhibition of histamine-stimulated gastric acid secretion.
-
Scenario 4: Mixed Activity Profile: It is plausible that the compound may exhibit a mixed pharmacological profile, for instance, moderate inhibition of both MAO and serotonin reuptake. Such a "multi-target" approach could offer novel therapeutic benefits, potentially leading to enhanced efficacy or a faster onset of action in the treatment of depression.
This compound is a compound of significant interest due to its structural resemblance to established therapeutic agents. The proposed benchmarking strategy provides a clear and objective pathway to elucidate its pharmacological profile. By comparing its performance against piperine, fluoxetine, and roxatidine, we can effectively determine its potential as a monoamine oxidase inhibitor, a monoamine reuptake inhibitor, or a histamine H2 receptor antagonist. The results of these investigations will be instrumental in guiding its future development and potential clinical applications. This systematic approach underscores the importance of comparative analysis in modern drug discovery, enabling researchers to make informed decisions and to efficiently advance promising new chemical entities.
References
-
Piperine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. [Link]
-
Natural based piperine derivatives as potent monoamine oxidase inhibitors: an in silico ADMET analysis and molecular docking studies. (2020). Journal of Biomolecular Structure and Dynamics. [Link]
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Inhibition of monoamine oxidase by derivatives of piperine, an alkaloid from the pepper plant Piper nigrum, for possible use in Parkinson's disease. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Piperine from the fruits of Piper longum with inhibitory effect on monoamine oxidase and antidepressant-like activity. (2005). Chemical & Pharmaceutical Bulletin. [Link]
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IC50 (μM) of the selected compounds and control drug against MAO-A and MAO-B enzymes. (n.d.). ResearchGate. [Link]
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Comparative pharmacology of histamine H2-receptor antagonists. (1988). Drugs. [Link]
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Clinical studies on the use of roxatidine acetate for the treatment of peptic ulcer in Japan. (1988). Drugs. [Link]
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Roxatidine acetate as maintenance treatment for patients with peptic ulcer disease. The European Cooperative Roxatidine Study Group. (1991). The American Journal of Gastroenterology. [Link]
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Fluoxetine, but not other selective serotonin uptake inhibitors, increases norepinephrine and dopamine extracellular levels in prefrontal cortex. (2002). Psychopharmacology. [Link]
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Fluoxetine, but not other selective serotonin uptake inhibitors, increases norepinephrine and dopamine extracellular levels in prefrontal cortex. (2002). ResearchGate. [Link]
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A Guide to Orthogonal Methodologies for Validating the Mechanism of Action of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
Introduction
This guide focuses on 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine, the primary active metabolite of Fesoterodine, a drug used to treat overactive bladder (OAB).[1][2] Fesoterodine is a prodrug that is rapidly hydrolyzed by non-specific esterases to this active form, 5-hydroxymethyl tolterodine (5-HMT).[1][3] The established MoA is that 5-HMT is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][3][4] These G-protein coupled receptors (GPCRs) are crucial for mediating bladder smooth muscle contractions.[1][4]
The central hypothesis to be validated is: This compound directly binds to and antagonizes muscarinic acetylcholine receptors, thereby inhibiting acetylcholine-mediated downstream signaling and subsequent bladder muscle contraction.
This guide will compare and contrast a suite of orthogonal experimental methods structured around three core pillars of MoA validation:
-
Direct Target Engagement: Does the compound physically interact with its proposed target?
-
Cellular Pathway Modulation: Does target engagement translate to the expected downstream biological signaling events in a cellular context?
-
Physiological & Phenotypic Confirmation: Does pathway modulation lead to a functional outcome in a physiologically relevant system?
Pillar 1: Direct Target Engagement Confirmation
The foundational step in MoA validation is to demonstrate a direct, physical interaction between the compound and its putative target. For 5-HMT, this means confirming its binding to muscarinic receptors.
Method A: Radioligand Binding Assay
Principle: This classic, highly quantitative biochemical assay measures the affinity of a test compound by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the target receptor.[5] It is a gold-standard for characterizing receptor-ligand interactions.
Experimental Rationale: By using membranes from cells expressing specific human mAChR subtypes (M1-M5) and a well-characterized radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), we can precisely quantify the binding affinity (Ki) of 5-HMT for each subtype.[6] This provides critical data on both potency and selectivity.
References
- 1. What is the mechanism of Fesoterodine Fumarate? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine: A Guide for Laboratory Professionals
This document synthesizes best practices from regulatory bodies and institutional safety protocols to ensure that researchers, scientists, and drug development professionals can manage this chemical waste stream safely and effectively, minimizing risks to both personnel and the environment.
Hazard Assessment and Initial Handling
Before any disposal activities commence, a thorough understanding of the potential hazards is crucial. Based on analogous chemical structures, 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine should be presumed to be corrosive and potentially toxic. Amines, as a class, can cause severe skin burns and eye damage.[1][2]
Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the compound or its waste. This includes:
-
Ventilation: Handle the chemical and its waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[5][6]
-
Storage: Keep waste containers tightly sealed and stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5][6][7]
| Hazard Profile (Inferred) | Disposal & Safety Considerations |
| Chemical Class | Piperidine Derivative / Aromatic Amine |
| Anticipated Hazards | Corrosive, Harmful if Swallowed or in Contact with Skin, Eye Damage |
| Primary PPE | Chemical Goggles, Nitrile Gloves, Lab Coat |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids[6][7] |
| Spill Cleanup | Use absorbent pads; collect as hazardous waste. Avoid generating dust or vapors.[4][5] |
| Disposal Route | Hazardous Chemical Waste ONLY . Do not dispose of down the drain or in regular trash.[5][8] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with institutional policies and national regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream: This compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves, absorbent materials from spills) must be designated as a hazardous waste stream.[11]
-
Do Not Mix: It is critical to segregate this amine waste from other chemical waste streams, especially acids and oxidizing agents, to prevent hazardous reactions.[5][7] Keeping waste streams separate ensures proper handling and treatment.[5][11]
Step 2: Containerization
-
Select a Compatible Container: Use a chemically-resistant container in good condition, such as a high-density polyethylene (HDPE) jug or the original manufacturer's bottle.[11] Ensure the container has a secure, leak-proof screw cap.
-
Maintain Closure: Keep the waste container closed at all times except when actively adding waste.[5][11] This prevents the release of fumes and potential spills.
Step 3: Labeling
-
Mandatory Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" .[11]
-
Full Chemical Name: Clearly write the full chemical name: "this compound" and its CAS number (87766-25-4).
-
List all Constituents: If the waste is a solution, list all components and their approximate percentages.
-
Hazard Information: Indicate the primary hazards (e.g., "Corrosive," "Toxic").
Step 4: Accumulation and Storage
-
Satellite Accumulation Areas (SAA): Store the labeled waste container at or near the point of generation in a designated Satellite Accumulation Area.[9][12] This area must be under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically-resistant secondary container to contain any potential leaks.[4]
Step 5: Arranging for Final Disposal
-
Contact EHS: Do not attempt to dispose of this chemical yourself. The final disposal must be handled by trained professionals. Contact your institution’s Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[3][5]
-
Documentation: Follow your institution's procedures for requesting a chemical waste pickup, which typically involves submitting an online form or a specific tag for the waste container.[13] Maintain any records of waste disposal as required by regulations.[5]
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.
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A Comprehensive Guide to the Safe Handling of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine (CAS No. 87766-25-4).[1] Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally similar aromatic amines and piperidine derivatives to establish a robust safety protocol. The procedural guidance herein is designed to empower laboratory personnel with the knowledge to manage this chemical safely from receipt to disposal, ensuring both personal safety and experimental integrity.
Hazard Identification and Risk Assessment
Understanding the chemical nature of this compound is foundational to safe handling. Its structure incorporates a tertiary amine within a piperidine ring, an aromatic ether, and a primary amine. Analogous compounds containing these functional groups are often associated with specific hazards.
Inferred Hazards: Based on data from similar chemical structures, this compound is anticipated to be corrosive and may cause severe skin burns and eye damage.[2][3][4][5] Inhalation may lead to respiratory irritation.[3][4] As with many amine-containing compounds, there is a potential for allergic skin reactions.[4][5]
GHS Hazard Classifications for Structurally Similar Compounds:
| Hazard Class | Hazard Statement | Source |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | [2][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | [3][4] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | [4][5] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | [4] |
| Skin Sensitization | H317: May cause an allergic skin reaction | [4][5] |
This table summarizes the potential hazards associated with chemicals structurally related to this compound.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is critical to mitigate the risks of exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
Core PPE Requirements:
-
Hand Protection: Wear impervious protective gloves.[6] Given the corrosive nature of similar amines, double gloving with nitrile or neoprene gloves is recommended.[7] Always inspect gloves for integrity before use and change them immediately upon contamination.
-
Eye and Face Protection: Chemical splash goggles meeting ANSI Z.87.1 standards are mandatory.[7] When there is a significant risk of splashing or a highly exothermic reaction, a face shield should be worn in addition to goggles.[7][8]
-
Skin and Body Protection: A flame-resistant lab coat, fully buttoned, should be worn over long pants and closed-toe shoes.[7] For procedures with a higher risk of splashes, a chemical-resistant apron or coveralls should be utilized.[9][10]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be required.[7][10] Respirator use necessitates a formal respiratory protection program, including fit testing and training.[7]
Operational and Handling Plan
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
Ensure the container is tightly closed when not in use.[6]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the work area of any unnecessary equipment or chemicals.
-
Personal Protective Equipment: Don all required PPE as outlined in the previous section.
-
Dispensing:
-
If the compound is a solid, use a spatula or scoop to transfer the material. Avoid creating dust.
-
If it is a liquid, use a calibrated pipette or a syringe for accurate and contained transfer.
-
-
Reaction Setup:
-
Perform all manipulations within the fume hood.
-
If heating the compound, use a well-controlled heating mantle and monitor the reaction closely.
-
Ensure any reaction vessel is appropriately vented.
-
-
Post-Handling:
-
Clean all contaminated glassware and equipment thoroughly.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Emergency and Disposal Procedures
Preparedness for unexpected events is a critical component of laboratory safety.
First-Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing.[6] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[6] Rinse the affected skin with plenty of water for at least 15 minutes.[5][6] Seek medical advice if irritation persists.[6]
-
Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing.[6] Get immediate medical attention.[6]
-
Ingestion: Rinse mouth.[6] Do NOT induce vomiting. Seek immediate medical attention.
Spill Response:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area.
Waste Disposal:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4] Do not dispose of this chemical down the drain.
Conclusion
The safe handling of this compound requires a proactive and informed approach to safety. By understanding the potential hazards based on its chemical structure and adhering to the rigorous PPE, handling, and disposal protocols outlined in this guide, researchers can minimize their risk of exposure and maintain a safe laboratory environment.
References
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- PubChem. (n.d.). 3-(3-Methylpiperidin-1-yl)propan-1-amine.
- Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- BLDpharm. (n.d.). This compound dihydrochloride.
- Aladdin. (n.d.). This compound.
- PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propan-1-amine.
- Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet SDS/MSDS.
- Cayman Chemical. (2025, November 19). Safety Data Sheet.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
